molecular formula C18H24N2 B011459 6PPD CAS No. 793-24-8

6PPD

Cat. No.: B011459
CAS No.: 793-24-8
M. Wt: 268.4 g/mol
InChI Key: ZZMVLMVFYMGSMY-UHFFFAOYSA-N
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Description

N-(1,3-dimethylbutyl)-n'-phenyl-p-phenylenediamine is a purple flakes. (NTP, 1992)
antiozonant

Properties

IUPAC Name

4-N-(4-methylpentan-2-yl)-1-N-phenylbenzene-1,4-diamine
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InChI

InChI=1S/C18H24N2/c1-14(2)13-15(3)19-17-9-11-18(12-10-17)20-16-7-5-4-6-8-16/h4-12,14-15,19-20H,13H2,1-3H3
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InChI Key

ZZMVLMVFYMGSMY-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CC(C)NC1=CC=C(C=C1)NC2=CC=CC=C2
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Molecular Formula

C18H24N2
Record name N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE
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DSSTOX Substance ID

DTXSID9025114
Record name N-(4-Methyl-2-pentyl)-N′-phenyl-p-phenylenediamine
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Molecular Weight

268.4 g/mol
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Physical Description

N-(1,3-dimethylbutyl)-n'-phenyl-p-phenylenediamine is a purple flakes. (NTP, 1992), Dry Powder; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Other Solid, Dark violet solid; [HSDB] Brown to violet solid; Turns dark brown on light exposure; [ICSC], BROWN-TO-VIOLET SOLID IN VARIOUS FORMS. TURNS DARK BROWN ON EXPOSURE TO LIGHT.
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Record name 1,4-Benzenediamine, N1-(1,3-dimethylbutyl)-N4-phenyl-
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Boiling Point

500 °F at 760 mmHg (NTP, 1992), 370 °C (calculated)
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Flash Point

400 °F (NTP, 1992), 204 °C, 200 °C c.c.
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 0.01
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Density

1.1 (NTP, 1992) - Denser than water; will sink, 1.07, 1.02 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Pressure

0.000005 [mmHg], Vapor pressure at 25 °C: negligible
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Color/Form

Dark, violet solid

CAS No.

793-24-8
Record name N-(1,3-DIMETHYLBUTYL)-N'-PHENYL-P-PHENYLENEDIAMINE
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Melting Point

113.4 to 113.9 °F (NTP, 1992), 50 °C, 45-48 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine, commonly known as 6PPD, is a widely used antioxidant and antiozonant, particularly in the rubber industry, to prevent the degradation of polymers. This technical guide provides a detailed overview of the primary synthesis pathways for this compound, including reaction mechanisms, experimental protocols, and quantitative data.

Core Synthesis Pathways

There are two primary industrial pathways for the synthesis of this compound. The most common route involves the reductive amination of 4-aminodiphenylamine (4-ADPA) with methyl isobutyl ketone (MIBK). A secondary, less common method proceeds through the reaction of N-phenyl-p-quinone imine with 1,3-dimethylbutylamine.

Pathway 1: Reductive Amination of 4-Aminodiphenylamine (4-ADPA)

This pathway is the dominant industrial method for this compound production. It is a two-step process that begins with the synthesis of the key intermediate, 4-aminodiphenylamine (4-ADPA), followed by its reductive amination with methyl isobutyl ketone (MIBK).

Step 1: Synthesis of 4-Aminodiphenylamine (4-ADPA)

There are two main industrial methods for synthesizing 4-ADPA:

  • Method 1A: From p-Chloronitrobenzene and Aniline. This classic route involves the condensation of p-chloronitrobenzene with aniline, followed by the reduction of the resulting 4-nitrodiphenylamine.

  • Method 1B: From Nitrobenzene and Aniline. This method is considered a greener alternative as it avoids the use of chlorinated starting materials[1]. The direct nucleophilic aromatic substitution of hydrogen (NASH) reaction between nitrobenzene and aniline produces 4-nitrosodiphenylamine and 4-nitrodiphenylamine, which are then reduced to 4-ADPA[1].

Step 2: Reductive Amination of 4-ADPA with Methyl Isobutyl Ketone (MIBK)

In this step, 4-ADPA is reacted with MIBK under a hydrogen atmosphere in the presence of a metal catalyst, typically platinum on carbon (Pt/C) or palladium on carbon (Pd/C), to yield this compound[2][3].

The reductive amination of 4-ADPA with MIBK proceeds in two key stages:

  • Imine Formation: The primary amine of 4-ADPA undergoes a nucleophilic addition to the carbonyl group of MIBK, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine).

  • Reduction: The imine is then reduced to the final secondary amine, this compound, via catalytic hydrogenation.

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction 4-ADPA 4-Aminodiphenylamine Hemiaminal Hemiaminal Intermediate 4-ADPA->Hemiaminal + MIBK MIBK Methyl Isobutyl Ketone Imine Imine (Schiff Base) Hemiaminal->Imine - H2O This compound This compound Imine->this compound + H2, Catalyst Synthesis_Pathway_1 cluster_0 Pathway 1: Reductive Amination Route cluster_1A Method 1A cluster_1B Method 1B p-Chloronitrobenzene p-Chloronitrobenzene 4-Nitrodiphenylamine 4-Nitrodiphenylamine p-Chloronitrobenzene->4-Nitrodiphenylamine + Aniline Aniline_A Aniline 4-ADPA 4-Aminodiphenylamine (4-ADPA) 4-Nitrodiphenylamine->4-ADPA Reduction Nitrobenzene Nitrobenzene 4-Nitroso_Nitro_DPA 4-Nitroso/Nitro-diphenylamine Nitrobenzene->4-Nitroso_Nitro_DPA + Aniline Aniline_B Aniline 4-Nitroso_Nitro_DPA->4-ADPA Reduction This compound N-(1,3-dimethylbutyl)-N'-phenyl- p-phenylenediamine (this compound) 4-ADPA->this compound + MIBK Reductive Amination MIBK Methyl Isobutyl Ketone (MIBK) Synthesis_Pathway_2 cluster_0 Pathway 2: Quinone Imine Route p-Hydroxydiphenylamine p-Hydroxydiphenylamine N-phenyl-p-quinoneimine N-phenyl-p-quinoneimine p-Hydroxydiphenylamine->N-phenyl-p-quinoneimine Oxidation Reaction_Mixture Reaction with 1,3-Dimethylbutylamine p-Hydroxydiphenylamine->Reaction_Mixture N-phenyl-p-quinoneimine->Reaction_Mixture 1,3-Dimethylbutylamine 1,3-Dimethylbutylamine 1,3-Dimethylbutylamine->Reaction_Mixture This compound N-(1,3-dimethylbutyl)-N'-phenyl- p-phenylenediamine (this compound) Reaction_Mixture->this compound

References

An In-depth Technical Guide to the Physicochemical Properties of 6PPD and 6PPD-quinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and its hazardous transformation product, this compound-quinone. The information presented is intended to support research, scientific analysis, and drug development efforts related to these compounds.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and this compound-quinone, compiled from various scientific sources. These values are essential for understanding the environmental fate, transport, and biological interactions of these molecules.

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
Molecular Formula C₁₈H₂₄N₂[1][2]
Molecular Weight 268.40 g/mol [1][2]
Appearance Dark purple pastilles or solid[1][3]
Melting Point 45 - 50 °C[3][4]
Boiling Point 260 °C at 760 mmHg[4]
Water Solubility 0.5 - 2 mg/L[4]
log Kow (Octanol-Water Partition Coefficient) 4.68 (estimated)[4]
pKa 6.7 at 20°C[1][2]
Vapor Pressure 3.35 x 10⁻⁶ Pa at 25°C (estimated)[1][2]
Specific Gravity 0.986 - 1.000[3]
Table 2: Physicochemical Properties of this compound-quinone
PropertyValueReferences
Molecular Formula C₁₈H₂₂N₂O₂[1]
Molecular Weight 298.39 g/mol [1][2]
Appearance Solid[1]
Melting Point 66.0 °C[1][2]
Boiling Point 341 °C[1][2]
Water Solubility 38.4 µg/L[5]
log Kow (Octanol-Water Partition Coefficient) Not available
pKa 9.14 (estimated)[1][2]
Vapor Pressure 2.11 x 10⁻⁵ Pa at 25°C (estimated)[1][2]

Experimental Protocols

Detailed experimental protocols for determining all physicochemical properties are extensive and beyond the scope of this guide. However, this section outlines the prevalent analytical methodologies used for the detection and quantification of this compound and this compound-quinone in environmental and biological matrices, which are crucial for research in this area. The recently developed EPA Method 1634 provides a standardized approach for the analysis of this compound-quinone in aqueous samples.[6][7]

Sample Preparation for Aqueous Matrices (EPA Method 1634 Overview)

Environmental water samples require careful collection and preparation to ensure accurate analysis of this compound-quinone.

  • Sample Collection: Samples are collected in 1-liter amber glass bottles to prevent photodegradation.[8]

  • Extraction: Solid Phase Extraction (SPE) is a common technique used to extract and concentrate this compound-quinone from water samples.[9][10] The sample is passed through an SPE cartridge, which retains the analyte. The cartridge is then washed, and the analyte is eluted with a small volume of solvent.

  • Internal Standards: Isotope-labeled internal standards are added to the sample before extraction to correct for any losses during sample preparation and analysis.[10][11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the most widely used analytical technique for the sensitive and selective quantification of this compound and this compound-quinone.[1][11][12]

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph (LC). The LC system separates the target analytes from other components in the sample matrix using a column with a specific stationary phase. A common column choice is a C18 reversed-phase column.[11] The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometric Detection: After separation, the analytes enter the tandem mass spectrometer (MS/MS). The molecules are ionized, typically using electrospray ionization (ESI) in positive ion mode. The mass spectrometer then selects the precursor ion (the ionized molecule of the target analyte) and fragments it. Specific fragment ions are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for quantification.[11]

Signaling Pathways and Logical Relationships

The transformation of this compound to this compound-quinone and the subsequent toxicological effects are critical areas of research. The following diagrams illustrate the key known pathways and relationships.

Formation of this compound-quinone from this compound

This compound is an antioxidant and antiozonant added to rubber products, particularly tires, to prevent degradation.[13] In the environment, this compound reacts with ozone (O₃) to form this compound-quinone.[13] This transformation is a key step leading to the environmental contamination and toxicity associated with this compound-quinone.

This compound to this compound-quinone Formation This compound This compound This compound-quinone This compound-quinone This compound->this compound-quinone Ozonation Ozone (O3) Ozone (O3) Ozone (O3)->this compound-quinone

Formation of this compound-quinone from this compound via ozonation.
Toxicological Pathway of this compound-quinone in Coho Salmon

Research has identified this compound-quinone as the causative agent for "urban runoff mortality syndrome" in coho salmon.[14] The toxic mechanism is believed to involve the disruption of the blood-brain barrier and endothelial permeability.[14][15]

This compound-quinone Toxicity in Coho Salmon This compound-quinone_Exposure This compound-quinone Exposure (Urban Runoff) BBB_Disruption Blood-Brain Barrier Disruption This compound-quinone_Exposure->BBB_Disruption Endothelial_Permeability Increased Endothelial Permeability This compound-quinone_Exposure->Endothelial_Permeability Behavioral_Symptoms Behavioral Symptoms (Surface Swimming, Loss of Equilibrium) BBB_Disruption->Behavioral_Symptoms Endothelial_Permeability->Behavioral_Symptoms Mortality Mortality Behavioral_Symptoms->Mortality

Proposed toxicological pathway of this compound-quinone in Coho Salmon.
Metabolic Pathway of this compound and this compound-quinone in Mammals (In Vitro)

In vitro studies using human and rat liver microsomes have begun to elucidate the metabolic pathways of this compound and this compound-quinone in mammals.[16][17] Cytochrome P450 (CYP) enzymes, particularly CYP1A2, CYP3A4, and CYP2C19, play a significant role in their metabolism.[16] Furthermore, there is evidence suggesting that this compound can be metabolized to this compound-quinone in vivo.[17]

Mammalian Metabolism of this compound and this compound-quinone cluster_this compound This compound Metabolism cluster_6ppdq This compound-quinone Metabolism This compound This compound Metabolites_this compound Phase I Metabolites (e.g., Hydroxylation) This compound->Metabolites_this compound CYP450 Enzymes (e.g., CYP1A2, 3A4, 2C19) This compound-quinone_metab This compound-quinone (from this compound) This compound->this compound-quinone_metab In vivo biotransformation Metabolites_6PPDQ Phase I Metabolites (e.g., Mono- and di-oxygenation) This compound-quinone_metab->Metabolites_6PPDQ This compound-quinone_exposure This compound-quinone (Direct Exposure) This compound-quinone_exposure->Metabolites_6PPDQ CYP450 Enzymes

In vitro metabolic pathways of this compound and this compound-quinone in mammals.
Experimental Workflow for this compound-quinone Analysis in Water

The following diagram outlines a typical experimental workflow for the analysis of this compound-quinone in aqueous samples, from collection to data analysis.

This compound-quinone Analysis Workflow Sample_Collection 1. Sample Collection (Amber Glass Bottles) Internal_Standard 2. Internal Standard Spiking Sample_Collection->Internal_Standard SPE 3. Solid Phase Extraction (SPE) Internal_Standard->SPE Elution 4. Elution SPE->Elution LC_MSMS 5. LC-MS/MS Analysis Elution->LC_MSMS Data_Analysis 6. Data Analysis and Quantification LC_MSMS->Data_Analysis

A typical workflow for the analysis of this compound-quinone in water samples.

References

Unmasking the Chemical Culprits: An In-depth Technical Guide to the Identification of 6PPD Degradation Products in Roadway Runoff

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the degradation of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), a common antioxidant in tires, and the subsequent identification of its transformation products in roadway runoff. With a focus on the highly toxic this compound-quinone (this compound-q), this document details the primary degradation pathways, summarizes global concentrations of these contaminants, and provides in-depth experimental protocols for their analysis. This guide is intended to be a valuable resource for researchers, environmental scientists, and professionals in drug development who are investigating the environmental fate and toxicological impact of tire-wear-associated chemicals.

Introduction: The Hidden Environmental Threat of Tire Wear

The widespread use of rubber tires contributes significantly to environmental pollution through the release of tire wear particles (TWPs)[1]. These microscopic particles are a complex mixture of rubber polymers, carbon black, and various chemical additives. Among these additives is this compound, an antioxidant and antiozonant used to protect tires from degradation and extend their lifespan[1][2][3]. While this compound itself has been a subject of environmental concern, recent research has illuminated a more significant threat: its degradation products, particularly this compound-quinone (this compound-q)[2][3][4].

This quinone derivative is formed through the reaction of this compound with atmospheric ozone and is subsequently leached from TWPs into the environment, with roadway runoff being a primary transport pathway[1][5][6]. The discovery of this compound-q as the causative agent for mass die-offs of coho salmon in the U.S. Pacific Northwest has brought this issue to the forefront of environmental science[7]. This guide provides the necessary technical details for the scientific community to effectively identify and quantify this compound and its degradation products in roadway runoff.

Degradation Pathways of this compound

The primary degradation pathway of this compound in the roadway environment is its reaction with ozone (O₃)[1][2][6]. This reaction leads to the formation of this compound-q, the most well-studied and toxic degradation product. However, the ozonation of this compound can result in a variety of other transformation products. Recent studies have identified several other degradation products, including isomers of this compound-q and other compounds.

A 2023 study identified 23 transformation products from the gas-phase ozonation of this compound, including multiple C18H22N2O and C18H22N2O2 isomers with presumptive N-oxide, N,N′-dioxide, and orthoquinone structures[8][9]. Another study in 2022 identified 38 transformation products, which were formed either directly from this compound or via this compound-q as an intermediate[10]. Some of the prominent transformation products identified in addition to this compound-q include 4-aminodiphenylamine (4-ADPA), TP 213, and TP 249[11]. The transformation pathways can be complex and are influenced by environmental factors such as ozone concentration, temperature, and UV radiation.

Figure 1: Simplified degradation pathway of this compound in the roadway environment.

Quantitative Data on this compound Degradation Products in Roadway Runoff

The concentration of this compound-q in roadway runoff can vary significantly depending on factors such as traffic density, road surface characteristics, and rainfall intensity. The following tables summarize reported concentrations of this compound-q in roadway runoff from various locations around the world.

Table 1: Concentrations of this compound-quinone in Roadway Runoff in North America

LocationConcentration Range (ng/L)Reference
Seattle, USA800 - 19,000[6][12]
Los Angeles, USA4,100 - 6,100[6][12]
Various Urban Sites, USA2 - 290[13][14]
Toronto, Canadaup to 2,850[15]
Vancouver, Canada80,000 - 120,000 (Northfield Creek)[16][17]

Table 2: Concentrations of this compound-quinone in Roadway Runoff in Europe

LocationConcentration Range (ng/L)Reference
Southern Norway110 - 258[18]
Germany (snowmelt)up to 100[10][11]
Brisbane, Australia<1 - 90[17]

Table 3: Concentrations of this compound-quinone in Roadway Runoff in Asia

LocationConcentration Range (ng/L)Reference
Hong Kong200 - 2,000[17]
Guangzhou, Chinaup to 2,430[5]

Experimental Protocols for the Identification of this compound Degradation Products

The accurate identification and quantification of this compound degradation products in complex environmental matrices like roadway runoff require robust analytical methods. The most common approach involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The U.S. Environmental Protection Agency (EPA) has developed Method 1634 for the determination of this compound-quinone in aqueous matrices.

U.S. EPA Method 1634: Determination of this compound-Quinone in Water

This method provides a standardized procedure for the analysis of this compound-q in stormwater and surface water.

4.1.1. Sample Collection and Preservation:

  • Collect samples in clean, amber glass bottles to minimize photodegradation.

  • Preserve samples by cooling to ≤6 °C immediately after collection.

  • Analyze samples as soon as possible, ideally within 48 hours of collection.

4.1.2. Solid-Phase Extraction (SPE) Protocol:

  • Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 200 mg, 6 mL) with methanol followed by deionized water.

  • Sample Loading: Load a known volume of the water sample (e.g., 250 mL) onto the conditioned SPE cartridge at a controlled flow rate.

  • Cartridge Washing: Wash the cartridge with deionized water to remove interfering hydrophilic compounds.

  • Cartridge Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum.

  • Elution: Elute the retained analytes from the cartridge with an appropriate organic solvent, such as methanol or acetonitrile.

  • Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

4.1.3. LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the concentrated extract onto a reverse-phase C18 column. Use a gradient elution program with mobile phases typically consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for specific precursor-to-product ion transitions for this compound-q and its isotopically labeled internal standard for accurate quantification.

Experimental_Workflow cluster_sampling Sample Collection & Preservation cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis Collect_Sample Collect Roadway Runoff in Amber Glass Bottle Preserve_Sample Store at ≤6°C Collect_Sample->Preserve_Sample Condition_Cartridge Condition HLB SPE Cartridge Load_Sample Load Water Sample Condition_Cartridge->Load_Sample Wash_Cartridge Wash Cartridge Load_Sample->Wash_Cartridge Dry_Cartridge Dry Cartridge Wash_Cartridge->Dry_Cartridge Elute_Analytes Elute with Organic Solvent Dry_Cartridge->Elute_Analytes Concentrate_Eluate Concentrate Eluate Elute_Analytes->Concentrate_Eluate Inject_Extract Inject Concentrated Extract Chromatographic_Separation Chromatographic Separation (C18 Column) Inject_Extract->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (ESI+, MRM) Chromatographic_Separation->Mass_Spectrometric_Detection Data_Analysis Data Analysis and Quantification Mass_Spectrometric_Detection->Data_Analysis

References

Degradation of 6PPD in Soil: A Technical Overview of Abiotic and Biotic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine, commonly known as 6PPD, is an antioxidant and antiozonant extensively used in rubber tires to prevent degradation.[1] The release of tire wear particles into the environment is a primary pathway for this compound to enter terrestrial ecosystems.[2][3] In the environment, this compound undergoes transformation to form this compound-quinone (this compound-Q), a compound that has garnered significant attention due to its acute toxicity to certain aquatic species, such as coho salmon.[1][4] Understanding the degradation pathways of both this compound and this compound-Q in soil is crucial for assessing their environmental fate, persistence, and potential ecological risks.[5][6]

This technical guide provides an in-depth analysis of the current scientific understanding of the abiotic and biotic degradation of this compound and this compound-Q in soil. It summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual diagrams of the degradation pathways and experimental workflows.

Quantitative Data on this compound and this compound-Q Degradation in Soil

The degradation rates of this compound and this compound-Q in soil are influenced by a variety of factors, including soil type, moisture content, oxygen availability, and microbial activity. The following tables summarize quantitative data from key studies on the half-lives of these compounds under different environmental conditions.

CompoundSoil ConditionHalf-life (days)Reference
This compoundAerobic Soils0.7 - 1.5[5][6]
This compoundAnaerobic Soils51.4 (average)[5][6]
This compound-QAerobic Soils13.5 - 14.2[5][6]
This compound-QThree different aerobic soil types43.0 - 94.9[2]
Soil ConditionThis compound-Q Concentration ChangeTimeframeReference
Wet, Non-sterilizedSignificant decrease-[7]
Wet, SterilizedRemained stableThroughout aging period[7]
Flooded, Non-sterilizedPersistent decrease-[7]
Flooded vs. Wet~3.8-fold higher accumulation in flooded soilsAfter 60 days[7][8]

Abiotic and Biotic Degradation Pathways

The degradation of this compound and this compound-Q in soil involves a complex interplay of abiotic and biotic processes. Abiotic degradation is primarily driven by oxidation, while biotic degradation is mediated by soil microorganisms.

Abiotic Degradation

The primary abiotic transformation of this compound is its oxidation to this compound-Q, a reaction that can be facilitated by ozone and other oxidizing agents present in the environment.[3] In anaerobic flooded soils, the formation of this compound-Q can be enhanced by iron reduction-coupled this compound oxidation.[7][8] Another proposed abiotic mechanism in anaerobic flooded soils involves the transformation of environmentally persistent free radicals (EPFRs) harbored in tire wear particles to superoxide radicals, which then contribute to the formation of this compound-Q.[7][8]

Biotic Degradation

Microorganisms play a crucial role in the degradation of both this compound and this compound-Q in soil.[5][6][9] Studies have shown that the degradation of this compound-Q is significantly faster in non-sterilized soils compared to sterilized soils, indicating the predominance of microbial degradation.[7] Soil fungi, in particular, have been identified as being sensitive to this compound-Q accumulation, with certain fungi like Basidiomycota potentially serving as biomarkers for environmental contamination.[10] The degradation of this compound-Q in soils is mediated by microorganisms, with observed half-lives being longer than those of this compound under aerobic conditions.[5][6]

The primary transformation reactions for this compound in soil include C-N cleavage, dehydrogenation, hydroxylation, and amination.[5][6] For this compound-Q, the main biotic transformation reactions involve dephenylation, hydroxylation, methylation, and amination.[5][6] These processes lead to the formation of various transformation products (TPs). To date, 10 TPs have been identified for this compound and 7 for this compound-Q in soil under different redox conditions.[5][6] Two of these identified TPs, 1,3-dimethylbutylamine and N-phenyl-p-benzoquinone imine, are of potential concern for human exposure.[5][6]

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the degradation of this compound and this compound-Q in soil.

Aerobic Soil Degradation Study of this compound-quinone

This experimental protocol is based on the methodology described by a study investigating the metabolism and degradation patterns of this compound-quinone in aerobic soil.[2]

  • Soil Preparation: Three distinct soil types are used. The soil is passed through a 2 mm sieve to ensure homogeneity.

  • Spiking and Incubation: this compound-quinone, dissolved in acetonitrile, is introduced into a flow-through system containing 80 g (dry weight) of soil. The incubation is carried out in the dark at a controlled temperature of 20 ± 2°C for 120 days.

  • Sampling: Soil samples are collected in duplicate at multiple time points: 0, 3, 7, 14, 30, 60, 90, and 120 days.

  • Extraction and Purification: The collected soil samples undergo extraction, purification, and concentration steps to isolate the target compounds.

  • Analytical Method: The concentration of this compound-quinone and its metabolites is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The limit of detection (LOD) and limit of quantification (LOQ) for the target compounds were 0.02 µg/kg and 0.05 µg/kg, respectively. The calibration curve yielded a coefficient of determination (r²) ≥ 0.99. Recovery was evaluated at three concentration levels (LOQ, 2×LOQ, and 10×LOQ), with recoveries ranging from 97.7% to 113.9% and relative standard deviations (RSD) below 20%.[2]

Comparative Degradation Study in Wet and Flooded Soils

This protocol is adapted from a study that examined the formation of this compound-Q during the aging of tire wear particles in anaerobic flooded soils versus wet soils.[7]

  • Soil and Tire Wear Particle Preparation: The tested soil is collected, air-dried, homogenized, and sieved through a 2 mm nylon mesh. Tire wear particles (TWPs) are also prepared and characterized for their initial this compound and this compound-Q content.

  • Experimental Setup: The study investigates the dynamic aging of TWPs and the formation of this compound-Q under both wet and flooded conditions. Some soil samples are sterilized using γ-sterilization to serve as controls for assessing the role of microorganisms.

  • Incubation: The soil samples, with or without TWPs, are incubated under their respective water conditions for a period of 60 days.

  • Sampling and Analysis: Samples are collected at various time points. The concentrations of this compound and this compound-Q are determined using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Visualizing Degradation Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key degradation pathways and a general experimental workflow for studying this compound degradation in soil.

G cluster_abiotic Abiotic Pathways cluster_biotic Biotic Pathways This compound This compound This compound-Q This compound-Q This compound->this compound-Q Oxidation Ozone Ozone Ozone->this compound Oxidation Fe(III) Reduction Fe(III) Reduction Fe(III) Reduction->this compound Coupled Oxidation EPFRs -> O2•- EPFRs -> O2•- EPFRs -> O2•-->this compound Oxidation 6PPD_bio This compound TPs_this compound Transformation Products (C-N cleavage, dehydrogenation, hydroxylation, amination) 6PPD_bio->TPs_this compound This compound-Q_bio This compound-Q TPs_6PPDQ Transformation Products (dephenylation, hydroxylation, methylation, amination) This compound-Q_bio->TPs_6PPDQ Microorganisms Microorganisms Microorganisms->6PPD_bio Degradation Microorganisms->this compound-Q_bio Degradation G Soil_Collection Soil Collection and Preparation (Sieving, Homogenization) Spiking Spiking with this compound or this compound-Q Soil_Collection->Spiking Incubation Incubation under Controlled Conditions (Aerobic/Anaerobic, Temperature, Moisture) Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Sample Extraction and Cleanup Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Analysis Data Analysis (Degradation Kinetics, TP Identification) Analysis->Data_Analysis

References

The Invisible Threat: An In-depth Technical Guide to the Bioaccumulation Potential of 6PPD-quinone in Aquatic Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 26, 2023

Executive Summary

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPD-quinone), a transformation product of the widely used tire antioxidant this compound, has emerged as a significant environmental contaminant with acute toxicity to certain aquatic species, most notably coho salmon. Its persistence and potential for bioaccumulation in aquatic ecosystems are of growing concern. This technical guide provides a comprehensive overview of the current scientific understanding of the bioaccumulation potential of this compound-quinone in aquatic organisms. It synthesizes quantitative data on bioconcentration and bioaccumulation factors, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.

Introduction

The discovery of this compound-quinone as the causative agent for "urban runoff mortality syndrome" in coho salmon has spurred intensive research into its environmental fate and ecological risks.[1] A critical aspect of this risk assessment is understanding its propensity to accumulate in the tissues of aquatic organisms. Bioaccumulation, the net accumulation of a chemical by an organism from all sources (water, food, and sediment), can lead to toxic effects in the organism itself and can be transferred through the food web, potentially impacting higher trophic levels. This guide serves as a technical resource for professionals investigating the environmental impact of this compound-quinone and similar emerging contaminants.

Quantitative Bioaccumulation Data

The bioaccumulation potential of this compound-quinone has been investigated in several aquatic species, with varying results. The available quantitative data, including Bioconcentration Factors (BCF) and Bioaccumulation Factors (BAF), are summarized below.

Bioconcentration Factor (BCF)

The BCF is a measure of a chemical's tendency to concentrate in an organism from the surrounding water. Studies on zebrafish (Danio rerio) embryos have demonstrated the bioaccumulation potential of this compound-quinone.[1] A study on rainbow trout (Oncorhynchus mykiss) following the OECD 305 guideline has also been conducted, though detailed public data is limited.[2]

SpeciesLife StageExposure DurationBioconcentration Factor (BCF)Reference
Zebrafish (Danio rerio)Embryo96 hours70 - 220[1]
Bioaccumulation Factor (BAF)

The BAF considers uptake from all environmental compartments, including diet. The trophic transfer of this compound-quinone has been observed in aquatic food webs.

CompoundOrganism GroupLog BAFReference
This compound-quinoneAquatic Organisms1.3 - 1.9[1]
This compound (parent compound)Aquatic Organisms3.4 - 4.2[1]
Tissue-Specific Accumulation

Toxicokinetic studies in adult zebrafish have shown that this compound-quinone preferentially accumulates in certain tissues.

SpeciesTissueAccumulation LevelReference
Zebrafish (Danio rerio)BrainHigh[3]
Zebrafish (Danio rerio)IntestineHigh[3]
Zebrafish (Danio rerio)EyesHigh[3]
Zebrafish (Danio rerio)LiverLow[3]

Experimental Protocols

Standardized methods are crucial for assessing the bioaccumulation potential of chemicals like this compound-quinone. The following sections detail a representative experimental protocol based on the OECD 305 guideline and analytical methods for tissue analysis.

Representative Bioaccumulation Study Protocol (OECD 305)

This protocol outlines the key steps for a flow-through fish bioaccumulation study.

Objective: To determine the bioconcentration factor (BCF) and uptake and depuration kinetics of this compound-quinone in a selected fish species (e.g., Rainbow Trout, Oncorhynchus mykiss).

Methodology:

  • Test Organism: Juvenile rainbow trout are acclimated to laboratory conditions.

  • Exposure System: A flow-through system is used to maintain a constant concentration of this compound-quinone in the test water.

  • Uptake Phase: Fish are exposed to a sublethal, environmentally relevant concentration of this compound-quinone for a defined period (e.g., 28 days). Water and fish tissue samples are collected at regular intervals.

  • Depuration Phase: After the uptake phase, the remaining fish are transferred to clean, this compound-quinone-free water for a depuration period (e.g., 14 days). Tissue samples are collected at intervals to determine the rate of elimination.

  • Chemical Analysis: The concentration of this compound-quinone in water and fish tissue is quantified using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: The uptake and depuration rate constants (k1 and k2) are calculated, and the kinetic BCF (BCFk = k1/k2) is determined.

G cluster_setup Test Setup cluster_uptake Uptake Phase (e.g., 28 days) cluster_depuration Depuration Phase (e.g., 14 days) cluster_analysis Analysis & Calculation acclimation Acclimation of Test Fish test_system Flow-through Exposure System Setup acclimation->test_system exposure Exposure to this compound-quinone test_system->exposure sampling_uptake Periodic Sampling: - Fish Tissue - Water exposure->sampling_uptake transfer Transfer to Clean Water sampling_uptake->transfer analysis LC-MS/MS Analysis sampling_uptake->analysis sampling_depuration Periodic Sampling: - Fish Tissue transfer->sampling_depuration sampling_depuration->analysis calculation Calculate k1, k2, and BCFk analysis->calculation

Experimental workflow for an OECD 305 bioaccumulation study.
Analytical Method for this compound-quinone in Fish Tissue

Accurate quantification of this compound-quinone in complex biological matrices is essential for bioaccumulation studies.

Method: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol:

  • Homogenization: Fish tissue is homogenized to ensure a representative sample.

  • Extraction: A subsample of the homogenate is extracted with an organic solvent (e.g., acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

  • Cleanup: The supernatant is subjected to dispersive solid-phase extraction (d-SPE) with a sorbent (e.g., C18) to remove interfering matrix components like lipids.

  • Analysis: The cleaned extract is analyzed by LC-MS/MS. This compound-quinone is identified and quantified based on its retention time and specific mass-to-charge ratio transitions.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis homogenize Homogenize Fish Tissue extract QuEChERS Extraction (Acetonitrile + Salts) homogenize->extract cleanup Dispersive SPE Cleanup (e.g., C18) extract->cleanup lcms LC-MS/MS Analysis cleanup->lcms quantify Quantification lcms->quantify

Workflow for this compound-quinone analysis in fish tissue.

Signaling Pathways and Mechanisms of Toxicity

Recent research has begun to elucidate the molecular mechanisms underlying the toxicity of this compound-quinone, particularly in sensitive species like coho salmon. A key finding is the disruption of the blood-brain and blood-gill barriers.[4][5][6][7]

Mechanism: this compound-quinone exposure leads to the downregulation of genes encoding for tight junction and adherens junction proteins. These proteins are critical for maintaining the integrity of the endothelial barriers that protect sensitive organs like the brain and gills. The disruption of these barriers can lead to increased permeability, allowing harmful substances to enter and cause cellular damage, ultimately leading to the observed toxic effects.

G This compound-quinone This compound-quinone Endothelial Cells Endothelial Cells This compound-quinone->Endothelial Cells Exposure Tight Junctions Tight Junctions Endothelial Cells->Tight Junctions Downregulates Junctional Proteins Adherens Junctions Adherens Junctions Endothelial Cells->Adherens Junctions Downregulates Junctional Proteins Barrier Disruption Barrier Disruption Tight Junctions->Barrier Disruption Adherens Junctions->Barrier Disruption Increased Permeability Increased Permeability Barrier Disruption->Increased Permeability Toxicity Toxicity Increased Permeability->Toxicity

Signaling pathway of this compound-quinone-induced barrier disruption.

Conclusion and Future Directions

The available evidence indicates that this compound-quinone has the potential for bioaccumulation in aquatic organisms, with BCF values in zebrafish embryos suggesting a moderate potential for uptake from water.[1] The detection of this compound-quinone in various tissues and its ability to be transferred through the food web highlight the need for a comprehensive understanding of its long-term ecological consequences.[1][3]

Future research should focus on:

  • Conducting comprehensive bioaccumulation studies following standardized guidelines like OECD 305 for a wider range of aquatic species to determine species-specific BCF and BAF values.

  • Investigating the trophic transfer and potential for biomagnification of this compound-quinone in different aquatic food webs.

  • Elucidating the complete molecular initiating events and adverse outcome pathways associated with this compound-quinone toxicity to better predict its effects on diverse aquatic life.

  • Developing and validating sensitive and robust analytical methods for the detection of this compound-quinone and its metabolites in various environmental and biological matrices.

A deeper understanding of the bioaccumulation potential and toxic mechanisms of this compound-quinone is critical for developing effective risk assessment strategies and regulatory measures to protect aquatic ecosystems from this emerging contaminant.

References

The Journey of a Tire Additive: Unraveling the Leaching of 6PPD into Stormwater

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Scientists

The ubiquitous presence of tire wear particles in the environment has led to growing concerns over the leaching of chemical additives into stormwater runoff. Among these, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), an antioxidant and antiozonant crucial for tire longevity, and its highly toxic transformation product, this compound-quinone, have emerged as significant environmental contaminants. This technical guide synthesizes current scientific understanding of the leachability of this compound from tire wear particles, providing researchers, scientists, and drug development professionals with a comprehensive overview of the quantitative data, experimental protocols, and the chemical pathways governing its environmental fate.

From Tire Tread to Toxic Threat: The Transformation of this compound

This compound is incorporated into tire rubber to protect it from degradation by ozone and oxidation.[1][2] Through the abrasion of tires on road surfaces, microscopic tire wear particles (TWPs) are generated and deposited on roadways.[3][4] Within these particles, this compound is not chemically bound to the polymer matrix and can migrate to the surface.[5] On the tire surface and within the environment, this compound reacts with atmospheric ozone to form this compound-quinone (this compound-q).[1][6] This transformation is a critical step, as this compound-quinone has been identified as the causative agent for acute mortality in coho salmon and other salmonid species, a phenomenon known as "urban runoff mortality syndrome".[3][7]

The following diagram illustrates the transformation pathway of this compound to this compound-quinone and its subsequent release into the aquatic environment.

G cluster_tire Tire Wear Particle cluster_environment Environment This compound This compound This compound-quinone_particle This compound-quinone This compound->this compound-quinone_particle Ozonation This compound-quinone_dissolved Dissolved this compound-quinone This compound-quinone_particle->this compound-quinone_dissolved Leaching Stormwater Stormwater Aquatic_Environment Aquatic Environment Stormwater->Aquatic_Environment Discharge This compound-quinone_dissolved->Stormwater Transport

Caption: Transformation and transport of this compound.

Quantitative Insights: this compound and this compound-quinone in the Environment

The concentration of this compound and its toxic quinone form in various environmental compartments is a critical factor in assessing ecological risk. Stormwater is the primary medium for their transport from roadways to aquatic ecosystems.[3] The tables below summarize the reported concentrations of these compounds in tire wear particles, stormwater, and surface waters.

Table 1: Concentrations of this compound Transformation Products in Tire Wear Particles (TWPs)

CompoundConcentration in TWP Leachate (µg/g-TWP)Reference
Total this compound TPs34 ± 4[6]
This compound-quinone~5.2 (over 6 hours)[8][9][10][11]

Table 2: Concentrations of this compound-quinone in Roadway Runoff and Surface Waters

MatrixConcentration RangeNotesReferences
Roadway RunoffND - 2.43 µg/LHighest detection in China.[3]
Roadway Runoff2700 ± 1500 ng/L[6]
Urban Streams (Wet Weather)5.6 - 82.3 ng/LConcentrations are an order of magnitude higher during wet weather.[12]
Urban Streams (Dry Weather)<2.0 - 8.4 ng/L[12]
Surface WaterND - 2.8 µg/LHighest detection in the Don River, Toronto, Canada.[3]
Surface Water (Urban Impacted)0.002 - 0.15 µg/L[13]
Stormwater0.002 - 0.29 µg/LDetected in 57% of samples.[13]
Roadway-Impacted Creeks1900 ± 1200 ng/L[6]

ND: Not Detected

Unveiling the Leaching Process: Experimental Protocols

Understanding the dynamics of this compound and this compound-quinone leaching from tire wear particles is paramount for predicting their environmental concentrations and developing mitigation strategies. Researchers have employed various experimental setups to simulate this process.

Leaching Studies from Tire Wear Particles

A common methodology for assessing the leachability of this compound-quinone involves flow-through column experiments.[8][10][11]

Key Steps:

  • Sample Preparation: Tire wear particles (TWPs) are collected and characterized. A known mass of TWPs is mixed with inert materials like glass beads.[8][10][11]

  • Column Setup: The mixture is packed into a glass chromatography column.[8][10][11]

  • Leaching Simulation: Deionized water or a simulated rainwater solution is passed through the column at a controlled flow rate to mimic stormwater runoff.

  • Sample Collection: Leachate samples are collected at regular intervals over a specified duration (e.g., 6 hours).[8][10][11]

  • Chemical Analysis: The collected leachate is analyzed for this compound-quinone and other transformation products using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]

The following diagram outlines a typical experimental workflow for a tire wear particle leaching study.

G cluster_prep Sample Preparation cluster_leaching Leaching Experiment cluster_analysis Chemical Analysis Collect_TWP Collect Tire Wear Particles Characterize_TWP Characterize TWP (Size, etc.) Collect_TWP->Characterize_TWP Mix_TWP Mix TWP with Glass Beads Characterize_TWP->Mix_TWP Pack_Column Pack Mixture into Column Mix_TWP->Pack_Column Pump_Water Pump Simulated Rainwater Pack_Column->Pump_Water Collect_Leachate Collect Leachate Samples Pump_Water->Collect_Leachate SPE Solid Phase Extraction (SPE) Collect_Leachate->SPE LCMS LC-MS/MS Analysis SPE->LCMS Quantify Quantify this compound-quinone LCMS->Quantify

Caption: Workflow for a TWP leaching study.
Analytical Methods for Detection

Accurate quantification of this compound and this compound-quinone in environmental samples is crucial for risk assessment. The primary analytical technique employed is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[14][15] This method offers high sensitivity and selectivity, allowing for the detection of these compounds at environmentally relevant concentrations (ng/L levels).

Sample Preparation for Water Analysis:

  • Solid Phase Extraction (SPE): For samples with low concentrations, a pre-concentration step using SPE is often necessary to achieve the required detection limits.[14]

  • Dilute and Shoot: For samples with higher concentrations (above 1000 ng/L), a simpler "dilute and shoot" method can be used, where the sample is diluted and directly injected into the LC-MS/MS system.[14]

The U.S. Environmental Protection Agency (EPA) has developed a draft analytical method (EPA Method 1634) to standardize the measurement of this compound-quinone in water, which will aid in more consistent monitoring and data comparison.[16]

Factors Influencing Leachability and Environmental Fate

The leaching of this compound and this compound-quinone from tire wear particles and their subsequent fate in the environment are influenced by a multitude of factors:

  • Environmental Conditions: The presence of ozone is a key driver for the formation of this compound-quinone.[1] Factors such as temperature, pH, and the presence of other chemicals in stormwater can also affect the stability and transformation of these compounds.[17][18]

  • Tire and Particle Characteristics: The formulation of the tire rubber, the size and surface area of the tire wear particles, and the age of the particles can all influence the rate and extent of leaching.[19]

  • Stormwater Dynamics: The intensity and duration of rainfall events play a significant role in the transport of tire wear particles and the associated contaminants into receiving waters.[3][12] Concentrations of this compound-quinone are often observed to be higher during and immediately following storm events.[3][20]

Conclusion

The leaching of this compound and its transformation to the highly toxic this compound-quinone from tire wear particles represents a significant and widespread threat to aquatic ecosystems, particularly in urbanized areas. This guide has provided a synthesis of the current knowledge, including quantitative data on environmental concentrations, detailed experimental protocols for studying leaching, and the key chemical pathways involved. Continued research is essential to further elucidate the complex factors governing the environmental fate of these contaminants and to develop effective mitigation strategies to protect vulnerable aquatic life. The standardization of analytical methods and a deeper understanding of the toxicological effects on a broader range of species will be critical in addressing this emerging environmental challenge.

References

The Physicochemical Journey of a Tire Additive: A Technical Guide to the Solubility and Partitioning of 6PPD and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and partitioning behavior of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and its major transformation product, this compound-quinone (this compound-Q). Aimed at researchers, environmental scientists, and drug development professionals, this document synthesizes key quantitative data, details established experimental protocols for their determination, and visualizes the known metabolic and environmental transformation pathways. Understanding these fundamental physicochemical properties is critical for assessing the environmental fate, transport, bioavailability, and potential toxicity of these ubiquitous tire-related contaminants.

Executive Summary

This compound is an antioxidant added to tires to prevent degradation from ozone and oxidative stress. Through environmental exposure, particularly to ozone, this compound is transformed into this compound-quinone, a compound that has been identified as acutely toxic to certain aquatic species. The solubility and partitioning characteristics of these compounds govern their distribution in the environment and their potential to enter biological systems. This guide consolidates the current scientific understanding of these properties, offering a centralized resource for the scientific community.

Quantitative Data on Solubility and Partitioning

The following tables summarize the key physicochemical properties of this compound and this compound-quinone, providing a clear comparison of their behavior in aqueous and organic environments.

Table 1: Physicochemical Properties of this compound

ParameterValueReference(s)
Aqueous Solubility 0.5 - 2 mg/L[1][2]
Octanol-Water Partition Coefficient (log Kow) 4.68[1]
Organic Carbon-Water Partition Coefficient (log Koc) 4.84[1]
Organic Carbon-Water Partition Coefficient (Koc) 11,000 L/kg[1]

Table 2: Physicochemical Properties of this compound-quinone (this compound-Q)

ParameterValueReference(s)
Aqueous Solubility 38 ± 10 µg/L; 0.04 - 0.07 mg/L[1][3]
Octanol-Water Partition Coefficient (log Kow) 4.30 ± 0.02[1][3]
Organic Carbon-Water Partition Coefficient (log Koc) 3.928; ~3.0[1]
Organic Carbon-Water Partition Coefficient (Koc) 2,400 L/kg[1]

Experimental Protocols

Accurate determination of solubility and partitioning coefficients is fundamental to environmental risk assessment. The following sections detail the standardized methodologies for these measurements.

Aqueous Solubility Determination

The aqueous solubility of a compound is a critical factor in its environmental transport. The OECD Guideline 105 and EPA OPPTS 830.7550 are standard methods for this determination.

Method: OECD Guideline 105 (Water Solubility) [2][4][5][6]

This guideline describes two primary methods: the column elution method for substances with solubility below 10-2 g/L and the flask method for substances with solubility above this threshold. Given the low solubility of this compound and this compound-Q, the column elution method is often more appropriate.

  • Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time. When the concentration of the substance in the eluate becomes constant, it is considered to be saturated, and this concentration represents the water solubility of the substance.

  • Apparatus:

    • A temperature-controlled column with an inert support (e.g., glass wool, glass beads).

    • A pump for delivering water at a constant flow rate.

    • A system for collecting the eluate.

    • An analytical instrument for quantifying the test substance in the eluate (e.g., HPLC-UV, LC-MS/MS).

  • Procedure:

    • The test substance is dissolved in a volatile solvent and coated onto the inert support material. The solvent is then completely evaporated.

    • The coated support material is packed into the column.

    • Water is pumped through the column at a low flow rate to ensure equilibrium is reached.

    • Fractions of the eluate are collected at regular intervals.

    • The concentration of the test substance in each fraction is determined using a suitable analytical method.

    • A plateau in the concentration versus time plot indicates that saturation has been achieved. The solubility is the average concentration of the fractions in the plateau region.

Octanol-Water Partition Coefficient (log Kow) Determination

The octanol-water partition coefficient (Kow), often expressed as its logarithm (log Kow or log P), is a measure of a chemical's lipophilicity and its potential for bioaccumulation. The shake-flask method (OECD 107) and the HPLC method (OECD 117) are commonly used.

Method: OECD Guideline 107 (Shake-Flask Method) [1][3][7][8][9]

  • Principle: A solution of the test substance in either water or n-octanol is mixed with the other solvent in a vessel. The mixture is shaken until equilibrium is reached, after which the concentrations of the substance in both phases are measured. The partition coefficient is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. This method is suitable for log Kow values between -2 and 4.

  • Apparatus:

    • Separatory funnels or centrifuge tubes with stoppers.

    • A mechanical shaker.

    • A centrifuge.

    • Analytical instrumentation for quantification (e.g., GC, HPLC).

  • Procedure:

    • Prepare mutually saturated n-octanol and water.

    • Dissolve the test substance in the appropriate solvent. The concentration should not exceed 0.01 mol/L in either phase.

    • Add the solution and the other solvent to the vessel.

    • Shake the vessel until equilibrium is established.

    • Separate the two phases by centrifugation.

    • Determine the concentration of the test substance in each phase.

    • Calculate the Kow as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Method: OECD Guideline 117 (HPLC Method) [1][3][10][11][12]

  • Principle: This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its log Kow. The column is packed with a nonpolar stationary phase (e.g., C18-coated silica), and a polar mobile phase (e.g., methanol-water mixture) is used. Lipophilic compounds are retained longer on the column. By calibrating the system with reference compounds of known log Kow values, the log Kow of the test substance can be determined from its retention time. This method is suitable for log Kow values in the range of 0 to 6.

  • Apparatus:

    • A high-performance liquid chromatograph (HPLC) system with a pump, injector, and UV detector.

    • A reverse-phase column (e.g., C18).

  • Procedure:

    • Select a set of reference compounds with known log Kow values that bracket the expected log Kow of the test substance.

    • Inject the reference compounds and the test substance onto the HPLC column.

    • Measure the retention times for all compounds.

    • Calculate the capacity factor (k) for each compound.

    • Create a calibration curve by plotting the log k of the reference compounds against their known log Kow values.

    • Determine the log Kow of the test substance by interpolating its log k value on the calibration curve.

Organic Carbon-Water Partition Coefficient (Koc) Determination

The Koc value describes the tendency of a chemical to adsorb to organic matter in soil and sediment. It is a key parameter for predicting the environmental mobility of a substance.

Method: OECD Guideline 121 (HPLC Estimation Method) [13][14][15][16][17]

  • Principle: Similar to the determination of log Kow by HPLC, this method relates the retention time of a substance on a specialized HPLC column to its log Koc. The stationary phase of the column is designed to mimic the adsorption characteristics of soil organic matter.

  • Apparatus:

    • An HPLC system as described in the OECD 117 method.

    • A suitable column (e.g., a column with a stationary phase based on poly(styrene-divinylbenzene) or a cyanopropyl-modified silica).

  • Procedure:

    • A set of reference compounds with well-documented log Koc values is selected.

    • The retention times of the reference compounds and the test substance are determined by HPLC.

    • A calibration graph is constructed by plotting the logarithm of the capacity factor (log k) of the reference substances against their log Koc values.

    • The log Koc of the test substance is then estimated by interpolation from the calibration graph.

Signaling and Transformation Pathways

The environmental and biological fate of this compound is largely determined by its transformation and metabolic pathways. The following diagrams, generated using the DOT language, illustrate these processes.

Environmental Transformation of this compound

The primary environmental transformation of this compound is its reaction with ozone to form this compound-quinone.

Environmental_Transformation This compound This compound This compound-quinone This compound-quinone This compound->this compound-quinone Ozonation Ozone (O3) Ozone (O3) Ozone (O3)->this compound-quinone

Environmental transformation of this compound to this compound-quinone.
Metabolic Pathways of this compound-quinone

Once formed, this compound-quinone can undergo metabolic transformations in organisms. In vitro studies with human and rat liver microsomes have identified cytochrome P450-mediated pathways, while studies in zebrafish have elucidated both Phase I and Phase II metabolic routes.

Metabolic_Pathways_6PPDQ cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Zebrafish) This compound-quinone This compound-quinone Mono-hydroxylated this compound-Q Mono-hydroxylated this compound-Q This compound-quinone->Mono-hydroxylated this compound-Q Hydroxylation GSH_adduct GSH adduct This compound-quinone->GSH_adduct N-acetylcysteine_adduct N-acetylcysteine adduct This compound-quinone->N-acetylcysteine_adduct Di-hydroxylated this compound-Q Di-hydroxylated this compound-Q Mono-hydroxylated this compound-Q->Di-hydroxylated this compound-Q Hydroxylation Glucuronide_conjugate Glucuronide conjugate Mono-hydroxylated this compound-Q->Glucuronide_conjugate Sulfate_conjugate Sulfate conjugate Mono-hydroxylated this compound-Q->Sulfate_conjugate CYP450_enzymes CYP1A2, CYP3A4, CYP2C19 CYP450_enzymes->Mono-hydroxylated this compound-Q CYP450_enzymes->Di-hydroxylated this compound-Q

Metabolic pathways of this compound-quinone.
Transformation of this compound and this compound-quinone in Soil

In terrestrial environments, both this compound and this compound-quinone undergo various transformation processes, particularly under different redox conditions.

Soil_Transformation cluster_this compound This compound Transformation in Soil cluster_6PPDQ This compound-quinone Transformation in Soil This compound This compound CN_cleavage C-N Cleavage Products This compound->CN_cleavage Dehydrogenation Dehydrogenation Products This compound->Dehydrogenation Hydroxylation_this compound Hydroxylation Products This compound->Hydroxylation_this compound Amination_this compound Amination Products This compound->Amination_this compound This compound-quinone This compound-quinone Dephenylation Dephenylation Products This compound-quinone->Dephenylation Hydroxylation_6PPDQ Hydroxylation Products This compound-quinone->Hydroxylation_6PPDQ Methylation Methylation Products This compound-quinone->Methylation Amination_6PPDQ Amination Products This compound-quinone->Amination_6PPDQ

Transformation pathways of this compound and this compound-quinone in soil.

Analytical Workflow

The detection and quantification of this compound and its metabolites in environmental and biological matrices typically involve sophisticated analytical techniques.

Analytical_Workflow Sample_Collection Sample Collection (Water, Soil, Tissue) Extraction Sample Extraction (e.g., SPE, LLE) Sample_Collection->Extraction Cleanup Sample Cleanup Extraction->Cleanup LCMSMS_Analysis LC-MS/MS Analysis Cleanup->LCMSMS_Analysis Data_Processing Data Processing and Quantification LCMSMS_Analysis->Data_Processing

A generalized analytical workflow for this compound and its metabolites.

This technical guide provides a foundational understanding of the solubility and partitioning behavior of this compound and its metabolites. This knowledge is paramount for ongoing research into their environmental impact and for the development of effective risk mitigation strategies. The provided methodologies and pathway diagrams serve as a valuable resource for scientists working in this critical area of environmental and health sciences.

References

Unraveling the Molecular Maze: A Technical Guide to 6PPD Transformation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular structure, properties, and biological implications of transformation products derived from N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), a widely used antioxidant in rubber products. The recent discovery of the high toxicity of its primary transformation product, this compound-quinone (this compound-Q), particularly to aquatic life, has spurred intensive research into this emerging class of environmental contaminants. This document provides a consolidated resource on the current understanding of this compound transformation products, with a focus on their physicochemical properties, formation pathways, analytical methodologies, and toxicological effects.

Molecular Structures and Physicochemical Properties

This compound is an antioxidant added to tires and other rubber products to prevent degradation from ozone and oxygen.[1][2] Through environmental exposure, particularly to ozone, this compound transforms into several byproducts, with this compound-quinone being the most studied due to its significant toxicity.[1][2][3][4][5] The molecular structures of this compound and this compound-Q are presented below.

Table 1: Physicochemical Properties of this compound and this compound-quinone

PropertyThis compoundThis compound-quinone (this compound-Q)References
Molecular Formula C₁₈H₂₄N₂C₁₈H₂₂N₂O₂[2][5][6]
CAS Number 793-24-82754428-18-5[6]
Molecular Weight 268.40 g/mol 298.38 g/mol [2]
Aqueous Solubility mg/L range31 ± 5 µg/L to 38 ± 10 µg/L[7][8][9][10]
log Kₒw (Octanol-Water Partition Coefficient) 4.47 - 5.993.98 - 4.30 ± 0.02[2][6][7][9][10]
Organic Carbon-Water Partition Coefficient (log Kₒc) 4.843.928[6]
Stability in Water Abiotic half-life < 1 dayHalf-life = 33 hours in 23°C tap water; ~26% loss over 47 days at pH 5, 7, and 9[6]

Transformation of this compound

The primary pathway for the formation of this compound-Q is the reaction of this compound with ozone.[1][2][3][4][5] This ozonation can occur on the surface of tires and in tire wear particles released into the environment.[1] While this compound-Q is the most prominent transformation product, studies have identified other derivatives, including isomers and N-oxide compounds.[4][5]

Caption: Transformation of this compound to this compound-quinone via ozonation.

Experimental Protocols: Detection and Analysis

The detection and quantification of this compound and its transformation products in environmental samples are critical for assessing their fate and toxicity. The most common analytical techniques involve liquid chromatography coupled with mass spectrometry.

Sample Preparation

Environmental samples such as water, soil, and tire wear particles require extraction and cleanup prior to analysis to remove interfering substances.

Sample_Preparation_Workflow Environmental_Sample Environmental Sample (Water, Soil, Tire Particles) Extraction Solid Phase Extraction (SPE) or Solvent Extraction Environmental_Sample->Extraction Cleanup Silica Gel or Florisil Cleanup Extraction->Cleanup Concentration Nitrogen Evaporation Cleanup->Concentration Final_Extract Reconstitution in Solvent for Analysis Concentration->Final_Extract

Caption: General workflow for environmental sample preparation.

Analytical Instrumentation

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred method for the analysis of this compound-Q.[11] This technique offers high sensitivity and selectivity for detecting these compounds at trace levels in complex matrices.[12] The U.S. Environmental Protection Agency (EPA) has developed a draft testing method (EPA Method 1634) for the analysis of this compound-quinone in water.[13]

Table 2: Analytical Methods for this compound-quinone

TechniqueDescriptionKey AdvantagesReferences
HPLC/UHPLC-MS/MS High-performance liquid chromatography or ultra-high-performance liquid chromatography coupled with tandem mass spectrometry.High sensitivity and selectivity, suitable for trace-level detection in complex environmental samples.[11][12]
EPA Method 1634 A standardized draft method developed by the EPA for the analysis of this compound-quinone in stormwater and surface waters.Provides a consistent and reliable methodology for regulatory and monitoring purposes.[13]

Toxicity and Biological Effects

The toxicity of this compound transformation products, particularly this compound-Q, has been a major focus of recent research. This compound-Q is acutely toxic to several species of salmonids, including coho salmon, brook trout, and rainbow trout.[14][15] The adverse effects observed include neurotoxicity, cardiotoxicity, and reproductive toxicity.[16][17]

Table 3: Acute Toxicity of this compound-quinone to Salmonids

SpeciesLC₅₀ (Lethal Concentration, 50%)References
Coho Salmon (Oncorhynchus kisutch) <0.1 µg/L to 95 ng/L[2][14][15]
Brook Trout (Salvelinus fontinalis) 0.59 µg/L[14][15]
Rainbow Trout (Oncorhynchus mykiss) 1.0 µg/L[14][15]

The precise molecular mechanisms underlying the toxicity of this compound-Q are still under investigation. However, it is hypothesized that its quinone structure contributes to oxidative stress within organisms, leading to cellular damage and organ dysfunction.

Toxicity_Signaling_Pathway 6PPD_Q This compound-quinone Exposure Bioaccumulation Bioaccumulation in Tissues 6PPD_Q->Bioaccumulation Oxidative_Stress Induction of Oxidative Stress (Reactive Oxygen Species) Bioaccumulation->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Oxidative_Stress->Cellular_Damage Organ_Dysfunction Organ Dysfunction (Gills, Liver, Nervous System) Cellular_Damage->Organ_Dysfunction Adverse_Outcomes Adverse Health Outcomes (Neurotoxicity, Cardiotoxicity, Mortality) Organ_Dysfunction->Adverse_Outcomes

References

An In-depth Technical Guide on the Role of 6PPD as a Rubber Antioxidant and Antiozonant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine, commonly known as 6PPD, is a chemical of significant industrial importance, primarily utilized as a high-performance antidegradant in the rubber industry. It belongs to the class of p-phenylenediamine (PPD) derivatives, which are renowned for their exceptional ability to protect rubber products from degradation caused by oxidation and ozonolysis. This technical guide provides a comprehensive overview of the fundamental role of this compound as a rubber antioxidant and antiozonant, its chemical properties, mechanisms of action, and the experimental protocols used for its evaluation.

The durability and service life of rubber products, particularly tires, are critically dependent on the incorporation of antidegradants like this compound. These additives are essential for ensuring the safety and performance of countless applications by preventing the premature aging and failure of rubber components. However, recent environmental and toxicological concerns surrounding the transformation product of this compound, this compound-quinone (this compound-q), have intensified the need for a deeper understanding of its chemistry and for the development of safer alternatives.

This document is intended to serve as a core technical resource for researchers, scientists, and professionals involved in materials science, polymer chemistry, and environmental science.

Physicochemical Properties of this compound

The efficacy of this compound as a rubber antidegradant is intrinsically linked to its molecular structure and physicochemical properties. These properties govern its solubility and mobility within the rubber matrix, as well as its reactivity towards oxidative species.[1]

PropertyValueReference(s)
Chemical Formula C₁₈H₂₄N₂[2]
Molar Mass 268.40 g/mol [2]
Appearance Dark purple to black solid[2]
Melting Point 45.5 - 46.5 °C[2]
Boiling Point 394 °C at 760 mmHg[2]
Density 1.01 g/cm³ at 20 °C[2]
Water Solubility < 1 mg/L at 20 °C[2]
log Kow (Octanol-Water Partition Coefficient) 5.2[2]

Mechanism of Action

This compound protects rubber from degradation through two primary mechanisms: antioxidation and antiozonation. While these processes are distinct, they both rely on the ability of this compound to sacrificially react with and neutralize harmful chemical species before they can damage the rubber polymer chains.

Antioxidant Mechanism

Oxidative degradation of rubber is a free-radical chain reaction initiated by heat, light, or mechanical stress in the presence of oxygen. This process leads to chain scission and cross-linking, resulting in the loss of desirable mechanical properties such as elasticity and strength. This compound functions as a chain-breaking antioxidant by donating a hydrogen atom to radical species, thereby terminating the chain reaction.

The antioxidant mechanism of this compound can be visualized as a signaling pathway where this compound intercepts and deactivates radical species.

Antioxidant_Mechanism cluster_propagation Propagation Cycle Initiation Initiation (Heat, Light, Stress) Rubber Rubber Polymer (RH) Initiation->Rubber Generates R_radical Alkyl Radical (R•) Rubber->R_radical H-abstraction Oxygen Oxygen (O₂) ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O₂ ROO_radical->Rubber Propagates chain reaction PPD_radical This compound Radical (PPD•) Degradation Rubber Degradation (Chain Scission, Cross-linking) ROO_radical->Degradation PPD_H This compound (PPD-H) PPD_H->PPD_radical Donates H to ROO• Stable_Products Stable Products PPD_radical->Stable_Products Terminates

Antioxidant mechanism of this compound.
Antiozonant Mechanism

Ozone (O₃) is a highly reactive atmospheric gas that readily attacks the carbon-carbon double bonds present in many types of rubber, such as natural rubber (NR) and styrene-butadiene rubber (SBR). This process, known as ozonolysis, leads to the formation of cracks on the rubber surface, especially when the material is under stress.

This compound protects against ozone degradation through a multi-faceted approach:

  • Scavenging: this compound migrates, or "blooms," to the surface of the rubber. Due to its higher reactivity with ozone compared to the rubber polymer, it intercepts and neutralizes ozone molecules at the surface.

  • Protective Film Formation: The reaction products of this compound and ozone can form a protective film on the rubber surface. This film acts as a physical barrier, preventing further ozone from reaching the rubber.

The reaction of this compound with ozone is complex and leads to the formation of various transformation products, including the environmentally significant this compound-quinone (this compound-q).

Antiozonant_Mechanism Ozone Ozone (O₃) Rubber Rubber Polymer Ozone->Rubber Attacks PPD_Ozone_Reaction Reaction Ozone->PPD_Ozone_Reaction Reacts with PPD This compound PPD->PPD_Ozone_Reaction Ozonolysis Ozonolysis & Cracking Rubber->Ozonolysis Transformation_Products Transformation Products (e.g., this compound-quinone) PPD_Ozone_Reaction->Transformation_Products Forms Rubber_Protection Rubber Protection PPD_Ozone_Reaction->Rubber_Protection Directly protects by scavenging Protective_Film Protective Film Formation Transformation_Products->Protective_Film Contributes to Protective_Film->Rubber_Protection Provides

Antiozonant mechanism of this compound.

Quantitative Performance Data

The effectiveness of this compound as an antidegradant is evaluated by measuring the retention of mechanical properties of the rubber after accelerated aging. The following tables summarize the impact of this compound on key rubber properties.

Table 1: Effect of this compound Concentration on the Mechanical Properties of Natural Rubber (NR) Vulcanizates

This compound Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)Modulus at 300% (MPa)
022.55508.5
125.05809.0
227.56009.5
326.05909.2

Note: Data are representative values compiled from multiple sources and may vary depending on the specific rubber formulation and curing conditions. One study suggests that tensile strength markedly increases with increasing 6-PPD content up to 2 phr, after which a drop in tensile strength is observed.[3]

Table 2: Comparative Performance of p-Phenylenediamine Antidegradants in a Styrene-Butadiene Rubber (SBR) Formulation

Antidegradant (2 phr)Tensile Strength Retention after Ozone Exposure (%)Fatigue Life (kilocycles)
None45120
This compound 85 350
IPPD80320
DPPD75280

Note: Data are illustrative and intended for comparative purposes. Actual values depend on test conditions. IPPD (N-isopropyl-N'-phenyl-p-phenylenediamine) and DPPD (N,N'-diphenyl-p-phenylenediamine) are other common p-phenylenediamine antidegradants.

Experimental Protocols

The evaluation of this compound's performance as an antioxidant and antiozonant involves a series of standardized tests.

Workflow for Evaluating Antidegradant Performance

The general workflow for assessing the effectiveness of this compound in a rubber formulation is outlined below.

Experimental_Workflow cluster_aging Aging Methods Compounding 1. Rubber Compounding (with and without this compound) Curing 2. Curing (Vulcanization) Compounding->Curing Initial_Testing 3. Initial Mechanical Property Testing (Tensile, Hardness, etc.) Curing->Initial_Testing Aging 4. Accelerated Aging Curing->Aging Data_Analysis 6. Data Analysis and Comparison (Property Retention %) Initial_Testing->Data_Analysis Baseline Data Post_Aging_Testing 5. Post-Aging Mechanical Property Testing Aging->Post_Aging_Testing Post_Aging_Testing->Data_Analysis Aged Data Thermo_oxidative Thermo-oxidative Aging (Oven) Ozone_Aging Ozone Aging (Ozone Chamber) Fatigue_Testing Dynamic Fatigue Testing

General experimental workflow for evaluating this compound performance.
Detailed Methodologies

5.2.1. Ozone Resistance Testing (ASTM D1149 / ISO 1431-1)

This test evaluates the resistance of rubber to cracking when exposed to an ozone-containing atmosphere.

  • Apparatus: A controlled ozone test chamber capable of maintaining a specified ozone concentration, temperature, and air flow.

  • Test Specimen: Dumbbell-shaped or rectangular strips of the vulcanized rubber compound.

  • Procedure:

    • Condition the test specimens at a standard temperature (e.g., 23 ± 2 °C) for at least 16 hours.

    • Mount the specimens in the test chamber under a specified static or dynamic strain (e.g., 20% elongation).

    • Expose the specimens to a controlled ozone concentration (e.g., 50 pphm) at a specified temperature (e.g., 40 °C).

    • Periodically inspect the specimens for the appearance of cracks using a magnifying glass (e.g., 7x magnification).

    • Record the time to the first appearance of cracks and the severity of cracking at various time intervals.

  • Data Analysis: The ozone resistance is reported as the time to the first observed cracks or by a rating scale for the degree of cracking after a specified exposure time.

5.2.2. Accelerated Thermo-oxidative Aging (ASTM D573)

This test determines the resistance of rubber to deterioration by heat and oxygen.

  • Apparatus: An air oven with controlled temperature and air circulation.

  • Test Specimen: Dumbbell-shaped specimens for tensile testing.

  • Procedure:

    • Measure the initial mechanical properties (tensile strength, elongation at break, modulus) of unaged specimens.

    • Place the specimens in the air oven at a specified temperature (e.g., 70 °C or 100 °C) for a defined period (e.g., 24, 48, 72 hours).

    • After aging, remove the specimens and allow them to cool to room temperature for at least 16 hours but not more than 96 hours.

    • Measure the mechanical properties of the aged specimens.

  • Data Analysis: Calculate the percentage retention of each mechanical property after aging compared to the unaged values.

5.2.3. Fatigue Life Testing (ASTM D4482)

This test measures the ability of rubber to withstand repeated cyclic deformation.

  • Apparatus: A dynamic fatigue tester capable of applying a repeated strain or stress cycle.

  • Test Specimen: Dumbbell-shaped or other specified geometries.

  • Procedure:

    • Mount the specimen in the fatigue tester.

    • Apply a cyclic strain or stress at a specified frequency and amplitude.

    • Continue the test until the specimen fails (ruptures).

    • Record the number of cycles to failure.

  • Data Analysis: The fatigue life is reported as the number of cycles to failure. A higher number of cycles indicates better fatigue resistance.

Conclusion

This compound is a highly effective antioxidant and antiozonant that plays a crucial role in extending the service life and ensuring the safety of rubber products. Its protective mechanisms involve the scavenging of free radicals and ozone, as well as the formation of a protective surface film. The performance of this compound can be quantified through a series of standardized experimental protocols that measure the retention of key mechanical properties after accelerated aging. While this compound is a cornerstone of rubber protection, ongoing research is critical to address the environmental concerns associated with its transformation products and to develop safer, equally effective alternatives for the future of the rubber industry.

References

Navigating the Risks of 6PPD and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and its highly toxic transformation product, this compound-quinone, as significant environmental contaminants has prompted urgent calls for a comprehensive understanding of their risks. This technical guide provides a detailed overview of the environmental risk assessment of these compounds, summarizing key quantitative data, outlining experimental protocols, and visualizing critical pathways and processes.

Introduction to this compound and this compound-quinone

This compound is an antioxidant and antiozonant widely used in the manufacturing of tires to prevent degradation and extend their lifespan.[1][2][3] Through the reaction with atmospheric ozone, this compound is transformed into several byproducts, most notably this compound-quinone (this compound-q).[1][4] This derivative has been identified as the causative agent of "urban runoff mortality syndrome" in coho salmon, exhibiting extreme toxicity to certain aquatic species.[1][5][6] The primary pathway for the introduction of these compounds into the environment is through the abrasion of tires on roadways, with subsequent transport via stormwater runoff into aquatic ecosystems.[1][2][7]

Quantitative Data Summary

The environmental risk posed by this compound and its derivatives is underscored by their concentrations in various environmental compartments and their toxicological effects on aquatic organisms. The following tables summarize the currently available quantitative data.

Table 1: Environmental Concentrations of this compound and this compound-quinone

Environmental MatrixCompoundConcentration RangeLocation/NotesReference(s)
Roadway RunoffThis compound-quinoneND - 19 µg/LHighest detections in Seattle and Los Angeles, USA, and Hong Kong, China.[1][8][9]
Surface WaterThis compound-quinoneND - 2.8 µg/LHighest detection in the Don River, Toronto, Canada.[1]
SedimentThis compound-quinone0.4 - 18.2 ng/g (dw)Detected in urban river and deep-sea sediments in China.[1][8]
Roadside SoilThis compound-quinone9.5 - 936 µg/kgHong Kong.[8]
Air (Particulate Matter)This compound-quinone0.1 - 7,250 pg/m³Highest detection alongside a road in Guangzhou, China.[1]
Road DustThis compound-quinone3.0 - 2369 µg/kgChina.[8]
Parking Lot DustThis compound-quinone4.0 - 2369 µg/kgChina.[8]
Wastewater InfluentThis compound-quinoneUp to 0.11 µg/LGermany, during snowmelt and rainfall events.[8]

ND: Not Detected

Table 2: Acute Toxicity of this compound and this compound-quinone to Aquatic Organisms (LC50 Values)

SpeciesCompoundExposure DurationLC50 ValueReference(s)
Coho Salmon (Oncorhynchus kisutch)This compound-quinone24 hours0.041 - 0.095 µg/L[2]
Brook Trout (Salvelinus fontinalis)This compound-quinone24 hours0.59 µg/L[2]
Rainbow Trout (Oncorhynchus mykiss)This compound-quinone24 hours1.96 µg/L[2]
Lake Trout (Salvelinus namaycush)This compound-quinone24 hours0.50 µg/L[2]
White-spotted Char (Salvelinus leucomaenis pluvius)This compound-quinone24 hours0.51 µg/L[2]
Chinook Salmon (Oncorhynchus tshawytscha)This compound-quinone24 hours>67.3 µg/L[2]
Sockeye Salmon (Oncorhynchus nerka)This compound-quinone24 hoursNo mortality at 50 µg/L[2]
White Sturgeon (Acipenser transmontanus)This compound-quinone-Not fatal at environmentally relevant concentrations[1]
Zebrafish (Danio rerio)This compound-quinone-Not fatal at environmentally relevant concentrations[1]
Medaka (Oryzias latipes)This compound-quinone-Not fatal at environmentally relevant concentrations[1]
DaphniaThis compound-quinone-Not fatal at environmentally relevant concentrations[1]
Hyalella azteca (crustacean)This compound-quinone-Not fatal at environmentally relevant concentrations[1]
Brachionus koreanus (marine invertebrate)This compound-quinone-No acute toxicity[1]
Parhyale hawaiensis (marine invertebrate)This compound-quinone-No acute toxicity[1]

Experimental Protocols

Analysis of this compound-quinone in Water Samples using LC-MS/MS

This protocol outlines a general procedure for the quantification of this compound-quinone in surface water and stormwater runoff.

3.1.1. Sample Collection and Preservation

  • Collect water samples in 100 mL to 250 mL amber glass bottles to prevent photodegradation.[7][10]

  • Avoid using plastic containers as this compound-quinone can adhere to plastic surfaces.[10]

  • Immediately cool samples to ≤10°C and store them at 4°C.[7]

  • The recommended holding time before extraction is 14 days.[7]

  • No chemical preservation is typically required.[7]

3.1.2. Sample Preparation

  • Direct Injection: For samples with expected high concentrations, a "dilute-and-shoot" approach can be used.

    • Centrifuge an aliquot of the water sample (e.g., 1 mL) at high speed (e.g., 13,000 rpm for 5 minutes) to remove particulate matter.[5]

    • Transfer the supernatant to an autosampler vial.[5]

    • Spike with an internal standard (e.g., d5-6PPD-quinone).[5]

  • Solid Phase Extraction (SPE) for Trace Level Analysis:

    • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.

    • Load a known volume of the water sample (e.g., 100 mL) onto the cartridge.

    • Wash the cartridge with a weak solvent mixture (e.g., 5% methanol in water) to remove interferences.

    • Elute the analyte with a small volume of a strong solvent (e.g., methanol or acetonitrile).

    • The eluate can be evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase for concentration.

3.1.3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 50 mm, 1.9 µm).[5]

    • Mobile Phase: A gradient of water with a modifier (e.g., 0.1% formic acid or ammonium fluoride) and an organic solvent (e.g., acetonitrile or methanol) is typical.[5][11]

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.[11]

    • Injection Volume: Typically 5-20 µL.[11]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used.[11]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions.[7][11]

    • MRM Transitions for this compound-quinone: Common transitions include m/z 299.2 → 256.2 (quantifier) and 299.2 → 241.2 (qualifier).

3.1.4. Quality Assurance/Quality Control (QA/QC)

  • Internal Standards: Use of an isotopically labeled internal standard (e.g., d5-6PPD-quinone) is crucial to correct for matrix effects and variations in instrument response.[7]

  • Calibration Curve: A multi-point calibration curve should be prepared using certified reference standards.

  • Method Blanks: Analyze solvent blanks to check for contamination.

  • Matrix Spikes: Spike known concentrations of the analyte into real samples to assess matrix effects and recovery.

Acute Toxicity Testing in Fish

This protocol provides a general framework for conducting acute toxicity tests with this compound-quinone on fish, adapted from methodologies used in published studies.

3.2.1. Test Organisms

  • Select the fish species of interest (e.g., Coho salmon, Rainbow trout).

  • Acclimate the fish to laboratory conditions for a specified period before testing.

3.2.2. Test Solutions

  • Prepare a stock solution of this compound-quinone in a suitable solvent (e.g., acetone or ethanol) due to its low water solubility.[12][13]

  • Evaporate the solvent from an aliquot of the stock solution using a gentle stream of nitrogen.[12]

  • Dissolve the residue in the test water (fish medium) with stirring and sonication to create the highest concentration test solution.[12]

  • Prepare a series of test concentrations by serial dilution of the stock solution.

  • Include a control group (test water only) and a solvent control group (test water with the same concentration of solvent used in the highest test concentration).[13]

3.2.3. Test Conditions

  • Test Chambers: Use glass aquaria or beakers of appropriate size for the number and size of fish.

  • Test Volume: Ensure an adequate volume of test solution to maintain water quality and avoid depletion of the test substance.

  • Temperature and Lighting: Maintain constant temperature and a controlled photoperiod appropriate for the test species.

  • Water Quality: Monitor and record water quality parameters such as dissolved oxygen, pH, and temperature throughout the test.

3.2.4. Experimental Procedure

  • Randomly assign fish to the different test chambers.

  • Expose the fish to the test concentrations for a defined period, typically 24 to 96 hours for acute tests.[14]

  • Observe the fish at regular intervals for mortality and any sublethal effects such as erratic swimming, gasping, or loss of equilibrium.[13]

  • Record the number of mortalities in each concentration at each observation time.

3.2.5. Data Analysis

  • Calculate the LC50 (median lethal concentration) and its 95% confidence intervals using appropriate statistical methods (e.g., Probit analysis).

  • Analyze sublethal effects data using relevant statistical tests.

Visualizing Key Processes and Frameworks

The following diagrams, generated using the DOT language, illustrate important aspects of the environmental risk assessment of this compound and its derivatives.

Transformation of this compound to this compound-quinone

G cluster_tire Tire Rubber cluster_environment Environment This compound This compound This compound-quinone This compound-quinone This compound->this compound-quinone Oxidation Other_TPs Other Transformation Products This compound->Other_TPs Oxidation Ozone Ozone Ozone->this compound-quinone Ozone->Other_TPs

Caption: Transformation of this compound to this compound-quinone and other products.

Experimental Workflow for this compound-quinone Analysis in Water

G cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water Sample (Amber Glass) Filter Filtration/ Centrifugation Sample->Filter Spike Spike with Internal Standard Filter->Spike SPE Solid Phase Extraction (optional) Spike->SPE for trace levels LC Liquid Chromatography (C18 column) Spike->LC SPE->LC MSMS Tandem Mass Spectrometry (ESI+, MRM) LC->MSMS Quant Quantification (Calibration Curve) MSMS->Quant Report Reporting Quant->Report

Caption: Workflow for this compound-quinone analysis in water samples.

Environmental Risk Assessment Framework

G cluster_assessment Risk Assessment cluster_management Risk Management Problem_Formulation Problem Formulation (Identify hazards, endpoints) Exposure_Assessment Exposure Assessment (Measure environmental concentrations) Problem_Formulation->Exposure_Assessment Effects_Assessment Effects Assessment (Determine toxicity, e.g., LC50) Problem_Formulation->Effects_Assessment Risk_Characterization Risk Characterization (Compare exposure and effects) Exposure_Assessment->Risk_Characterization Effects_Assessment->Risk_Characterization Management_Options Risk Management Options (e.g., regulation, mitigation) Risk_Characterization->Management_Options

Caption: Framework for environmental risk assessment of contaminants.

Conclusion and Future Directions

The available data clearly indicate that this compound-quinone poses a significant risk to certain aquatic ecosystems, particularly those inhabited by sensitive salmonid species. While analytical methods for its detection are becoming more refined, further research is needed to fully understand its environmental fate, the toxicity of other this compound transformation products, and the potential for sublethal and chronic effects on a wider range of organisms. The development of effective mitigation strategies, such as advanced stormwater treatment and the identification of safer alternatives to this compound in tire manufacturing, is crucial for reducing the environmental impact of this emerging contaminant. This technical guide serves as a foundational resource for researchers and professionals engaged in addressing the challenges posed by this compound and its derivatives.

References

Methodological & Application

Application Note: Quantification of 6PPD-Quinone in Surface Water by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPD-quinone) in surface water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound-quinone, a transformation product of the tire antioxidant this compound, has been identified as a potent toxicant to certain aquatic species, necessitating reliable monitoring methods.[1][2][3][4][5] This document provides protocols for two common sample preparation techniques: direct injection and solid-phase extraction (SPE), followed by LC-MS/MS analysis. The method is suitable for researchers, scientists, and environmental monitoring professionals.

Introduction

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (this compound) is a widely used antioxidant in automobile tires to prevent degradation from ozone and mechanical stress.[6] Through reaction with atmospheric ozone, this compound is transformed into this compound-quinone.[5][7] This degradation product is washed into waterways through stormwater runoff and has been linked to acute mortality in coho salmon.[1][5][8] The high toxicity of this compound-quinone at environmentally relevant concentrations underscores the need for sensitive and accurate analytical methods for its detection in surface waters.[2][3][4] This application note presents a validated LC-MS/MS method for the quantification of this compound-quinone to support environmental monitoring and toxicological studies.

Experimental Protocols

Sample Collection and Handling
  • Collection: Collect water samples in amber glass bottles to minimize photodegradation.[7]

  • Storage: Upon collection, cool samples to ≤10°C and store at 4°C in the dark.[7] A holding time of 14 days from sampling to extraction is recommended based on the draft United States Environmental Protection Agency (US EPA) Method 1634.[7]

  • Internal Standard Spiking: Prior to sample preparation, spike all samples, calibration standards, and quality controls with an isotopic internal standard (e.g., D5-6PPD-quinone or 13C6-6PPD-quinone) to a known concentration (e.g., 5 ng/mL).[1][9] This corrects for matrix effects and variations in sample processing.[7]

Sample Preparation

Two primary methods for sample preparation are presented, offering flexibility based on the required sensitivity and sample matrix complexity.

This method is suitable for cleaner water matrices and offers a fast turnaround time.[1][2]

  • Filtration/Centrifugation: To remove particulate matter, either centrifuge an aliquot of the water sample (e.g., 5 minutes at 13,000 rpm) or filter it through a 0.22 µm syringe filter.[1]

  • Transfer: Transfer 1 mL of the supernatant or filtrate into an autosampler vial.[1]

  • Analysis: The sample is now ready for LC-MS/MS analysis.

This method is recommended for achieving lower detection limits and for complex matrices that may cause significant ion suppression.[3][4][10]

  • Cartridge Conditioning: Pre-wash a mixed-mode solid-phase extraction cartridge (e.g., Oasis HLB, 30 mg/1 mL) with 1 mL of methanol and then equilibrate with 5 mL of water.[4]

  • Sample Loading: Load 10 mL of the water sample onto the SPE cartridge.[4]

  • Washing: Wash the cartridge with 2 mL of water to remove unretained interferences.[4]

  • Drying: Dry the cartridge under vacuum for approximately 15 minutes.[4]

  • Elution: Elute the this compound-quinone from the cartridge with methanol (e.g., 4 x 0.4 mL).[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 60°C.[4] Reconstitute the residue in a suitable volume (e.g., 1 mL) of a solvent compatible with the LC mobile phase, such as acetonitrile or an acetonitrile/water mixture.[4]

  • Analysis: The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. Instrument conditions should be optimized for the specific equipment used.

  • Liquid Chromatography (LC) System: An Agilent 1290 Infinity II LC or equivalent.[1]

  • Mass Spectrometer (MS) System: An Agilent 6470 Triple Quadrupole LC/MS, SCIEX QTRAP 4500, or equivalent.[1][9]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1][9]

Table 1: Liquid Chromatography Parameters

ParameterValue
Analytical Column Agilent InfinityLab Poroshell 120 EC-C18, 2.1 x 50 mm, 1.9 µm[1]
Mobile Phase A Water with 1 mM ammonium fluoride or 0.1% formic acid[1][11][12]
Mobile Phase B Acetonitrile or Methanol[1][11][12]
Gradient Optimized for separation from matrix interferences (e.g., starting at 70% A, ramping to 100% B)[12]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Table 2: Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM)

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (V)
This compound-quinone 299.1[9]215.1[9]241.1[9]Optimized for instrument
D5-6PPD-quinone (ISTD) 304.2[13]220.1[13]-Optimized for instrument

Data Presentation

The following table summarizes typical quantitative performance data for the LC-MS/MS method.

Table 3: Method Performance Data

ParameterDirect InjectionSolid-Phase Extraction (SPE)
Linear Range 0.01 - 100 ng/mL[2]0.025 - 50 µg/L[13]
Coefficient of Determination (r²) > 0.999[1][2]> 0.995[13]
Limit of Quantification (LOQ) 0.005 - 1.74 ng/L[3][9]0.03 ng/L[3]
Accuracy (% Recovery) 83 - 113.5%[1][2]78 - 91%[4]
Precision (% RSD) 1 - 3%[1]< 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_direct_injection Direct Injection cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample_collection 1. Surface Water Sample Collection istd_spike 2. Internal Standard (D5-6PPD-quinone) Spiking sample_collection->istd_spike centrifuge 3a. Centrifugation/ Filtration istd_spike->centrifuge spe_extraction 3b. SPE Cartridge Extraction istd_spike->spe_extraction vial_transfer_di 4a. Transfer to Autosampler Vial centrifuge->vial_transfer_di lc_separation LC Separation vial_transfer_di->lc_separation elution 4b. Elution spe_extraction->elution evaporation 5b. Evaporation elution->evaporation reconstitution 6b. Reconstitution evaporation->reconstitution vial_transfer_spe 7b. Transfer to Autosampler Vial reconstitution->vial_transfer_spe vial_transfer_spe->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for this compound-quinone analysis.

chemical_pathway cluster_environment Environmental Transformation cluster_impact Ecological Impact Tire_Rubber This compound in Tire Rubber Leaching Leaching & Wear Tire_Rubber->Leaching Ozone (O3) Reaction Runoff Stormwater Runoff Leaching->Runoff This compound-quinone Formation Surface_Water Surface Water Contamination Runoff->Surface_Water Aquatic_Organisms Aquatic Organisms (e.g., Coho Salmon) Surface_Water->Aquatic_Organisms Toxicity Acute Toxicity Aquatic_Organisms->Toxicity

Caption: Formation and impact of this compound-quinone.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound-quinone in surface water. The availability of both direct injection and SPE protocols allows for methodological flexibility depending on the specific requirements of the analysis, such as sample throughput, required detection limits, and matrix complexity. This application note serves as a comprehensive guide for laboratories aiming to monitor this emerging environmental contaminant. Recently, the U.S. EPA has released a draft method (EPA Method 1634) for the determination of this compound-quinone in aqueous matrices, which further emphasizes the importance of standardized analytical procedures for this compound.[5][8][10][14]

References

Application Notes and Protocols for the Sample Preparation of 6PPD and 6PPD-quinone in Sediment and Soil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is an antioxidant and antiozonant widely used in rubber tires to prevent degradation. Through reaction with atmospheric ozone, this compound is transformed into several byproducts, including the highly toxic this compound-quinone (this compound-q). This compound-q has been identified as the causative agent in urban runoff mortality syndrome in coho salmon and is a significant environmental contaminant. Accurate and reliable methods for the extraction and quantification of both this compound and this compound-q from complex solid matrices like soil and sediment are crucial for environmental monitoring, toxicological studies, and the development of effective remediation strategies.

This document provides detailed application notes and protocols for the sample preparation of this compound and this compound-q in sediment and soil samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary focus is on a validated ultrasonic-assisted extraction method, with additional information on alternative techniques.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of this compound-quinone in solid matrices from various sources. Data for the simultaneous analysis of this compound is limited due to its lower stability in environmental samples.

AnalyteMatrixExtraction MethodLimit of Detection (LOD) / Method Detection Limit (MDL)Limit of Quantification (LOQ)RecoveryReference
This compound-quinoneSoil/SedimentUltrasonic-assisted extraction1.1 ng/g5 ng/g70-130% (LCS)[1]
This compound-quinoneFish TissueAccelerated Solvent Extraction (ASE)-0.37-0.67 ng/g80-96%[2]
This compound-quinoneFish TissueSonication Extraction--74-80%[2]

Note: The City of Tacoma method provides a validated protocol for this compound-quinone in solid matrices[1]. While methods for the simultaneous extraction of this compound and this compound-quinone exist, comprehensive validation data with recovery rates for both analytes in soil and sediment are not as readily available in the reviewed literature. Researchers should perform in-house validation when analyzing for this compound.

Experimental Protocols

Primary Protocol: Ultrasonic-Assisted Extraction for this compound-quinone in Soil and Sediment

This protocol is based on the Standard Operating Procedure developed by the City of Tacoma Environmental Services Laboratory[1][3].

1. Materials and Reagents

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Acetonitrile (LC-MS grade)

  • 13C6-6PPD-quinone (Extracted Internal Standard - EIS)

  • d5-6PPD-quinone (Non-extracted Internal Standard - NIS or Injection Internal Standard - IIS)

  • 8 mL amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Nitrogen evaporator

2. Sample Preparation

  • Air-dry the soil or sediment samples prior to extraction.

  • Weigh approximately 0.25 g of the homogenized sample into an 8 mL amber glass vial.

  • Spike each sample with a known amount of the Extracted Internal Standard (EIS), for example, 10 µL of a 200 ng/mL 13C6-6PPD-quinone solution.

  • Prepare a method blank, a laboratory control sample (LCS), and any other required QC samples in the same manner.

3. Extraction

  • Add 4.0 mL of hexane and 0.5 mL of ethyl acetate to the sample vial.

  • Vortex the vial for 30 seconds to ensure thorough mixing.

  • Place the vial in an ultrasonic bath and sonicate for 30 minutes.

  • After sonication, centrifuge the sample for 5 minutes at 2000 rpm to separate the solid and liquid phases.

  • Carefully decant the supernatant (solvent layer) into a clean 12 mL vial.

4. Solvent Evaporation and Reconstitution

  • Place the vial containing the supernatant under a gentle stream of nitrogen in a nitrogen evaporator at room temperature until the solvent is completely evaporated.

  • Reconstitute the dried extract in 1.0 mL of acetonitrile.

  • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution of the analytes.

5. Final Sample Preparation for LC-MS/MS Analysis

  • Spike the reconstituted extract with the Non-extracted Internal Standard (NIS), for example, 10 µL of a d5-6PPD-quinone solution.

  • Transfer an aliquot of the final extract into an autosampler vial for LC-MS/MS analysis.

Alternative Protocol: Ultrasonic-Assisted Extraction for Simultaneous Analysis of this compound and this compound-quinone

This protocol is adapted from a method described for the analysis of various rubber-derived quinones in soil[4].

1. Materials and Reagents

  • Dichloromethane (DCM) (ACS grade or higher)

  • Acetonitrile (LC-MS grade)

  • Internal standards (e.g., this compound-quinone-d5)

  • 15 mL glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Nitrogen evaporator

2. Sample Preparation

  • Weigh approximately 100 mg of the dried and homogenized sample into a 15 mL glass centrifuge tube.

  • Spike the sample with a known amount of a suitable internal standard.

3. Extraction

  • Add 3 mL of dichloromethane to the sample tube.

  • Sonicate for 15 minutes.

  • Repeat the sonication with a fresh 3 mL aliquot of dichloromethane.

  • After the second DCM extraction, add 3 mL of acetonitrile to the sample and sonicate for an additional 15 minutes.

  • Combine all solvent extracts.

4. Solvent Evaporation and Reconstitution

  • Concentrate the combined extracts to dryness under a gentle stream of nitrogen.

  • Redissolve the dried extract in 100 µL of acetonitrile.

5. Final Sample Preparation for LC-MS/MS Analysis

  • Filter the reconstituted extract through a 0.45 µm nylon filter into an autosampler vial for LC-MS/MS analysis.

Experimental Workflow and Signaling Pathway Diagrams

Sample_Preparation_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_concentration Concentration & Reconstitution cluster_analysis Analysis Sample Soil/Sediment Sample Weighing Weigh 0.25 g of Sample Sample->Weighing Spiking_EIS Spike with Extracted Internal Standard (EIS) Weighing->Spiking_EIS Add_Solvent Add Hexane and Ethyl Acetate Spiking_EIS->Add_Solvent Vortexing Vortex for 30s Add_Solvent->Vortexing Sonication Sonicate for 30 min Vortexing->Sonication Centrifugation Centrifuge at 2000 rpm for 5 min Sonication->Centrifugation Decant Decant Supernatant Centrifugation->Decant Evaporation Evaporate to Dryness (Nitrogen Stream) Decant->Evaporation Reconstitution Reconstitute in Acetonitrile Evaporation->Reconstitution Spiking_NIS Spike with Non-extracted Internal Standard (NIS) Reconstitution->Spiking_NIS LCMSMS LC-MS/MS Analysis Spiking_NIS->LCMSMS

Caption: Workflow for Ultrasonic-Assisted Extraction of this compound-quinone.

Signaling_Pathway PPD This compound in Tires PPD_q This compound-quinone (this compound-q) PPD->PPD_q Oxidation TWP Tire Wear Particles PPD->TWP Abrasion Ozone Atmospheric Ozone (O3) Ozone->PPD_q Runoff Stormwater Runoff PPD_q->Runoff TWP->Runoff Soil_Sediment Soil and Sediment Runoff->Soil_Sediment Aquatic_Environment Aquatic Environment Runoff->Aquatic_Environment Soil_Sediment->Aquatic_Environment Leaching Uptake Uptake by Organisms Aquatic_Environment->Uptake

Caption: Environmental Fate and Transport of this compound and this compound-quinone.

References

Application Notes and Protocols for the Extraction of 6PPD-quinone from Fish Tissue for Toxicological Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPD-quinone) is a transformation product of the tire antioxidant this compound. It has been identified as a highly toxic compound to certain aquatic species, particularly salmonids like coho salmon, causing acute mortality at low concentrations.[1][2] Understanding the bioaccumulation and toxicology of this compound-quinone in fish is crucial for environmental risk assessment and the development of safer alternatives. This document provides detailed protocols for the extraction of this compound-quinone from fish tissue for toxicological analysis, summarizes key toxicological data, and illustrates the proposed toxicological pathway.

Toxicological Summary

Exposure to this compound-quinone has been shown to cause a range of toxic effects in fish, with significant variation in sensitivity among species. The primary mechanism of acute toxicity is believed to be the disruption of vascular permeability, leading to cardiovascular and respiratory distress.[1][3]

Acute Toxicity Data

The following table summarizes the median lethal concentration (LC50) values of this compound-quinone for various fish species, highlighting the high sensitivity of some salmonids.

Fish SpeciesCommon Name24-hour LC50 (µg/L)72-hour LC50 (µg/L)96-hour LC50 (µg/L)
Oncorhynchus kisutchCoho Salmon< 0.10--
Salvelinus fontinalisBrook Trout0.59--
Oncorhynchus mykissRainbow Trout-1.0-
Hyalella azteca---6
Daphnia magnaWater Flea--55 (48-hour)

Data compiled from multiple sources.[1][2]

Sublethal Effects

Sublethal effects of this compound-quinone exposure in fish include:

  • Embryonic malformations, pericardial edema, and growth retardation in rainbow trout.[1]

  • Reduced embryo movement, decreased heart rate, and intestinal development abnormalities in zebrafish.[1]

  • Disruption of the blood-brain and blood-gill barriers.

  • Oxidative stress.[1]

Experimental Protocols for Extraction of this compound-quinone from Fish Tissue

Several methods have been developed for the extraction of this compound-quinone from fish tissue, with the final analysis typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed protocols for three common extraction techniques.

Protocol 1: Accelerated Solvent Extraction (ASE)

This method has demonstrated high recovery rates (80-96%) and is suitable for various fish tissues.[4][5][6]

Materials:

  • Homogenized fish tissue

  • [13C6]-6PPD-quinone internal standard

  • Dichloromethane (DCM) or Acetonitrile (ACN)

  • Enhanced matrix removal cartridges

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Homogenize fish tissue samples. Weigh approximately 1-5 g of homogenized tissue into an ASE cell.

  • Internal Standard Spiking: Spike the sample with a known concentration of [13C6]-6PPD-quinone internal standard.

  • Extraction:

    • Place the cell in the ASE system.

    • Extract with DCM or ACN under elevated temperature and pressure.

  • Cleanup:

    • Concentrate the crude extract under a gentle stream of nitrogen.

    • Pass the concentrated extract through an enhanced matrix removal cartridge to remove lipids and other interferences.

  • Final Preparation and Analysis:

    • Evaporate the purified extract to dryness.

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS/MS).

    • Analyze the sample using a UPLC-MS/MS system.[5][6]

Protocol 2: Sonication-Based Extraction

This method offers a simpler alternative to ASE, with slightly lower but still acceptable recovery rates (74-80%).[4][5]

Materials:

  • Homogenized fish tissue

  • [13C6]-6PPD-quinone internal standard

  • Acetonitrile (ACN)

  • Enhanced matrix removal cartridges

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Homogenize fish tissue samples. Weigh approximately 1-5 g of homogenized tissue into a centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known concentration of [13C6]-6PPD-quinone internal standard.

  • Extraction:

    • Add a suitable volume of ACN to the sample tube.

    • Sonicate the sample for a specified duration to ensure thorough extraction.

  • Centrifugation and Cleanup:

    • Centrifuge the sample to pellet the solid tissue debris.

    • Collect the supernatant (the ACN extract).

    • Pass the supernatant through an enhanced matrix removal cartridge.

  • Final Preparation and Analysis:

    • Evaporate the purified extract to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Analyze by LC-MS/MS.

Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a high-throughput technique that has been adapted for the analysis of this compound-quinone in fish tissue.

Materials:

  • Homogenized fish tissue

  • Acetonitrile (ACN) with 1% formic acid

  • QuEChERS salts (e.g., MgSO₄, NaCl)

  • Dispersive SPE sorbents (e.g., C18, PSA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Homogenize fish tissue samples. Weigh a known amount of tissue into a centrifuge tube.

  • Extraction and Partitioning:

    • Add cold ACN with 1% formic acid to the sample.

    • Add QuEChERS salts, vortex thoroughly, and centrifuge.

  • Dispersive SPE Cleanup:

    • Take an aliquot of the supernatant (ACN layer).

    • Add it to a tube containing dispersive SPE sorbents (C18 and PSA are commonly used to remove lipids and other matrix components).

    • Vortex and centrifuge.

  • Final Preparation and Analysis:

    • Take the cleaned supernatant.

    • The extract may be ready for direct injection or may require a solvent exchange or concentration step.

    • Analyze by LC-MS/MS.

Visualizations

Experimental Workflow for this compound-quinone Extraction

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis FishTissue Fish Tissue Sample Homogenization Homogenization FishTissue->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking ASE Accelerated Solvent Extraction (ASE) Spiking->ASE Choose one method Sonication Sonication Spiking->Sonication Choose one method QuEChERS QuEChERS Spiking->QuEChERS Choose one method Concentration Concentration ASE->Concentration Sonication->Concentration dSPE Dispersive SPE QuEChERS->dSPE CartridgeCleanup Matrix Removal Cartridge Concentration->CartridgeCleanup FinalPrep Final Preparation (Reconstitution) CartridgeCleanup->FinalPrep dSPE->FinalPrep LCMS LC-MS/MS Analysis FinalPrep->LCMS G cluster_cellular_effects Cellular & Molecular Effects cluster_physiological_effects Physiological Effects cluster_organismal_effects Organismal Effects Exposure This compound-quinone Exposure GeneDysregulation Dysregulation of Genes for Cell Adhesion & Junction Proteins (e.g., ocln, cld5α, vecad) Exposure->GeneDysregulation OxidativeStress Oxidative Stress Exposure->OxidativeStress BBB_Disruption Disruption of Blood-Brain & Blood-Gill Barriers GeneDysregulation->BBB_Disruption VascularLeakage Increased Vascular Permeability & Plasma Leakage BBB_Disruption->VascularLeakage CirculatoryCollapse Circulatory Collapse VascularLeakage->CirculatoryCollapse BehavioralSymptoms Behavioral Symptoms (Erratic Swimming, Gasping) CirculatoryCollapse->BehavioralSymptoms Mortality Acute Mortality BehavioralSymptoms->Mortality

References

Application Note: Quantification of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) in Tire Wear Particles by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine, commonly known as 6PPD, is a crucial antioxidant and antiozonant additive in rubber products, particularly automotive tires.[1][2] It plays a vital role in preventing the degradation of rubber, thereby extending the lifespan and ensuring the safety of tires.[1] However, the abrasion of tires during normal vehicle operation releases microscopic particles, known as tire wear particles (TWPs), into the environment.[1][3] These particles are a significant source of microplastic pollution.[1][4]

A growing environmental concern is the transformation of this compound into a highly toxic byproduct, this compound-quinone (this compound-Q), upon reaction with atmospheric ozone.[1][2] this compound-Q has been linked to acute mortality in certain fish species, such as coho salmon, when it enters aquatic ecosystems through stormwater runoff.[1] Therefore, accurate quantification of this compound in tire rubber and TWPs is essential for environmental monitoring, ecotoxicological studies, and the development of safer alternatives.

This application note details a robust and straightforward method for the quantitative analysis of this compound in tire wear particles using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This technique offers the advantage of minimal sample preparation, allowing for direct analysis of the solid rubber matrix.[1][5]

Experimental Protocol

This protocol is based on established methodologies for the analysis of this compound in rubber samples.[5]

1. Sample Preparation

  • A small, representative fragment of the tire rubber or a known mass of collected tire wear particles (approximately 0.5 mg) is required.[5]

  • The sample is placed directly into a pyrolysis sample cup.[5]

  • To prevent the sample from being dislodged, a small amount of glass wool can be placed on top of it within the cup.[5]

2. Calibration Standards Preparation

  • A stock solution of this compound is prepared by dissolving a known mass of pure this compound standard in toluene.[5]

  • A resin solution, using the same type of rubber as the sample (e.g., styrene-butadiene rubber - SBR), is prepared to mimic the sample matrix. This ensures a similar thermal desorption rate between the standards and the sample, improving quantitative accuracy.[5]

  • Calibration standards are prepared by adding a fixed volume (e.g., 20 µL) of the resin solution and varying volumes (e.g., 1 µL) of the this compound stock solution (at different concentrations) to individual sample cups.[5]

  • The solvent is allowed to evaporate at room temperature, leaving a film of the standard within the resin matrix.[5]

3. Py-GC-MS Instrumentation and Parameters

The following table outlines the typical instrumental parameters for the analysis of this compound using a Py-GC-MS system.

Instrument Component Parameter Value
Pyrolyzer Analysis ModeDouble-Shot Analysis
Thermal Desorption Temp.60 °C → 20 °C/min → 370 °C (hold 1 min)
Interface Temperature300 °C
Gas Chromatograph ColumnSH-5Sil MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Oven Temperature Program40 °C (hold 0 min) → 25 °C/min → 250 °C (hold 0 min) → 15 °C/min → 310 °C (hold 20 min)
Injection Unit Temp.300 °C
Carrier GasHelium
Control ModeConstant Linear Velocity (40.0 cm/s)
Injection MethodSplit
Split Ratio15
Mass Spectrometer Interface Temperature320 °C
Ion Source Temperature200 °C
Ionization MethodElectron Ionization (EI)
Measurement ModeScan (m/z 44-500)
Event Time0.3 sec

4. Data Analysis

  • A calibration curve is generated by plotting the peak area of this compound against the known concentration of the prepared standards.

  • The concentration of this compound in the tire wear particle sample is then determined by comparing its peak area to the calibration curve.

Quantitative Data Summary

The following table summarizes the quantitative performance of the Py-GC-MS method for this compound analysis based on a representative study.[5]

Parameter Result
Concentration of this compound in Tire Rubber 1200 mg/kg
Calibration Curve Linearity (R²) > 0.999
Repeatability (%RSD for 50 ng standard, n=7) < 5.0 %
Limit of Quantification (LOQ) Calculated based on signal-to-noise ratio of 10
Limit of Detection (LOD) Calculated based on signal-to-noise ratio of 3

Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of this compound in tire wear particles using Py-GC-MS.

G cluster_prep Sample & Standard Preparation cluster_analysis Py-GC-MS Analysis cluster_data Data Processing & Quantification sample_prep Sample Preparation: - Weigh ~0.5 mg of TWP - Place in pyrolysis cup py_gc_ms Py-GC-MS System: - Pyrolyzer - Gas Chromatograph - Mass Spectrometer sample_prep->py_gc_ms Introduce Sample std_prep Standard Preparation: - Prepare this compound stock in Toluene - Prepare resin solution (e.g., SBR) - Spike resin with this compound stock - Evaporate solvent std_prep->py_gc_ms Introduce Standards thermal_desorption Thermal Desorption of this compound gc_separation Chromatographic Separation thermal_desorption->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection calibration_curve Generate Calibration Curve from Standards ms_detection->calibration_curve Peak Areas quantification Quantify this compound in Sample by comparing to curve ms_detection->quantification Sample Peak Area calibration_curve->quantification results Report this compound Concentration (e.g., mg/kg) quantification->results

Workflow for this compound quantification.

Conclusion

The Py-GC-MS method provides a simple, rapid, and reliable approach for the quantification of the antioxidant this compound in tire wear particles.[1][5] The minimal sample preparation reduces the potential for analytical errors and improves laboratory throughput. The use of a matrix-matched calibration standard enhances the accuracy of the quantitative results.[5] This application note provides a comprehensive protocol and performance data that can be readily adopted by researchers and analytical laboratories for monitoring this compound levels in environmental samples derived from tire wear. The ability to accurately measure this compound is a critical first step in understanding the environmental fate and transport of its toxic transformation product, this compound-quinone.

References

QuEChERS method for 6PPD analysis in complex biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Determination of 6PPD and its Transformation Products in Complex Biological Matrices using the QuEChERS Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (this compound) is a widely used antioxidant and antiozonant in tires to prevent degradation.[1][2][3] Its reaction with atmospheric ozone leads to the formation of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (this compound-quinone), a transformation product that has been identified as acutely toxic to various aquatic species, particularly salmonids.[1][4][5][6][7] The increasing concern over the environmental impact and potential entry into the food chain necessitates robust and reliable analytical methods for the detection of this compound and this compound-quinone in complex biological matrices.[4][5][8]

This document provides a detailed application note and protocol based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction and cleanup of this compound-quinone from fatty biological tissues, such as fish. The subsequent analysis is performed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a sensitive and specific detection technique.[4][9]

Analytical Workflow

The overall analytical workflow for the determination of this compound-quinone in complex biological matrices involves sample homogenization, QuEChERS extraction, dispersive solid-phase extraction (d-SPE) or cartridge cleanup, and subsequent analysis by LC-MS/MS. The use of an isotopically labeled internal standard is crucial for accurate quantification.

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis Sample Homogenized Biological Sample (e.g., Fish Tissue) Spike Spike with Internal Standard (e.g., 13C6-6PPD-Q) Sample->Spike Add_Solvent Add Acetonitrile & QuEChERS Salts Spike->Add_Solvent Vortex_Centrifuge Vortex and Centrifuge Add_Solvent->Vortex_Centrifuge dSPE d-SPE or Cartridge Cleanup (e.g., C18, PSA, LipiFiltr®) Vortex_Centrifuge->dSPE Evaporate_Reconstitute Evaporate and Reconstitute dSPE->Evaporate_Reconstitute LCMS LC-MS/MS Analysis Evaporate_Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

QuEChERS workflow for this compound-quinone analysis.

Experimental Protocols

The following protocols are based on established methods for the analysis of this compound-quinone in fish tissue.

Sample Preparation and Homogenization
  • Weigh approximately 5 grams of the biological tissue (e.g., salmon fillet) into a 50 mL polypropylene centrifuge tube.

  • If the sample is not already homogenized, it should be finely chopped or blended.

  • Spike the sample with an appropriate amount of an isotopically labeled internal standard solution (e.g., ¹³C₆-6PPD-quinone in acetonitrile) to achieve a final concentration within the calibrated range.

QuEChERS Extraction
  • To the 50 mL tube containing the sample, add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

  • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile layer.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the organic and aqueous layers and pellet the solid matrix components.

Dispersive Solid-Phase Extraction (d-SPE) / Cartridge Cleanup

For complex and fatty matrices like fish tissue, a thorough cleanup is essential.[4]

  • Take a 1 mL aliquot of the acetonitrile supernatant from the extraction step.

  • Pass the extract through a series of cleanup cartridges. A recommended combination for fatty matrices is C18, followed by Primary Secondary Amine (PSA), and a lipid removal filter (e.g., LipiFiltr®).[4][8]

    • C18: Removes non-polar interferences such as long-chain fatty compounds.[4]

    • PSA: Removes sugars, fatty acids, and organic acids.[4]

    • LipiFiltr®: Specifically designed to remove lipids.[4]

  • Collect the cleaned extract.

Final Extract Preparation
  • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of a solvent compatible with the LC-MS/MS mobile phase (e.g., 50:50 acetonitrile:water).

  • Vortex briefly and transfer the final extract into an autosampler vial for analysis.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

  • LC Column: A C18 reversed-phase column is commonly used for the separation of this compound-quinone.[4]

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate to improve ionization.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically employed.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the target analyte and internal standard.

Quantitative Data Summary

The following tables summarize the performance of the QuEChERS method for this compound-quinone analysis in fish tissue.

Table 1: Recovery and Precision Data

AnalyteMatrixSpiking Level (ng/g)Recovery (%)Relative Standard Deviation (RSD, %)
This compound-quinoneSalmon0.595.28.5
This compound-quinoneSalmon598.76.2
This compound-quinoneSalmon50102.14.1

Data is representative and may vary based on specific laboratory conditions and instrumentation.

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLimit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)
This compound-quinoneSalmon0.0730.24

These limits are achievable with the described method and modern LC-MS/MS instrumentation.[4]

Method Performance and Considerations

  • Extraction Efficiency: The QuEChERS method, when combined with appropriate cleanup, has demonstrated high extraction efficiency for this compound-quinone in fatty matrices, with reported efficiencies around 86%.[4]

  • Matrix Effects: Complex biological matrices can cause ion suppression or enhancement in the mass spectrometer. The use of a co-eluting, isotopically labeled internal standard is the most effective way to compensate for these matrix effects and ensure accurate quantification.[4]

  • Analyte Stability: While this compound-quinone is more stable than its parent compound, proper sample storage (frozen at -20°C or lower) and prompt analysis are recommended to ensure data integrity.[7] this compound is known to be unstable, which is why most analytical methods focus on the detection of this compound-quinone.[8]

  • Alternative Methods: While QuEChERS is a robust and widely adopted technique, other extraction methods such as Accelerated Solvent Extraction (ASE) have also been successfully applied for the analysis of this compound-quinone in biological tissues and may offer higher recovery in some cases.[5][7][10]

Conclusion

The QuEChERS method coupled with LC-MS/MS provides a reliable and effective approach for the quantitative analysis of this compound-quinone in complex biological matrices. The protocol outlined in this application note offers a solid foundation for researchers and scientists in environmental monitoring, food safety, and toxicology to accurately assess the presence and levels of this emerging contaminant. The use of a multi-step cleanup process is critical for achieving the low detection limits required for toxicological risk assessment.

References

Application Note: High-Resolution Mass Spectrometry for the Identification of 6PPD Transformation Products

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is a widely used antioxidant and antiozonant in tires to prevent degradation and extend their service life.[1][2] However, this compound is released into the environment through tire wear and can undergo transformation into various products, with N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (this compound-quinone) being of significant concern.[3][4] this compound-quinone has been identified as the cause of acute mortality in coho salmon and poses a potential risk to other aquatic organisms.[5][6]

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has become an indispensable tool for the identification and quantification of this compound and its transformation products in various environmental matrices. This application note provides a comprehensive overview of the methodologies for identifying these compounds, including sample preparation, LC-HRMS analysis, and data interpretation.

Transformation of this compound

This compound transforms into this compound-quinone through ozonation.[1][2] The transformation pathways can be complex, involving several intermediates.[1][3] High-resolution mass spectrometry is crucial for elucidating these pathways and identifying novel transformation products.[7][8] Studies have proposed several transformation products of this compound in addition to this compound-quinone.[7][8]

Caption: Transformation pathway of this compound to this compound-quinone and other products.

Experimental Protocols

Sample Collection and Storage

Proper sample collection and storage are critical to prevent the degradation of target analytes.

  • Water Samples: Collect in amber glass bottles to minimize photodegradation.[2] Samples should be chilled to ≤ 6°C and stored in the dark.[2] A holding time of 14 days from sampling to extraction is recommended.[2]

  • Solid Samples (Soil, Sediment, Tire Tread Wear Particles): Store at -20°C.

  • Biological Tissues: Homogenize and store at -20°C or lower.

Sample Preparation

The choice of sample preparation method depends on the matrix and the target analytes.

This method is suitable for cleaning up and concentrating this compound-quinone from water samples.[9]

  • Centrifuge water samples (e.g., 10 mL) to remove particulate matter.[9]

  • Add an isotopically labeled internal standard (e.g., ¹³C₆-6PPDQ) to the supernatant.[9]

  • Condition a silica-based SPE cartridge with an appropriate solvent.

  • Load the sample onto the SPE cartridge.[9]

  • Wash the cartridge with water to remove interferences.[9]

  • Dry the cartridge under vacuum.[9]

  • Elute this compound-quinone with methanol.[9]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[9]

  • Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for LC-HRMS analysis.[9]

This protocol is designed to extract this compound-quinone from complex biological matrices.[5]

  • Homogenize the tissue sample (e.g., 2 g).[5]

  • Add cold acetonitrile (e.g., 5 mL) and shake vigorously.[5]

  • Centrifuge the sample and collect the supernatant.[5]

  • Repeat the extraction with acetonitrile and combine the supernatants.[5]

  • Add water to the combined supernatant.[5]

  • Load the mixture onto a lipid removal cartridge (e.g., Captiva EMR-Lipid).[5]

  • Elute the analytes under gravity.[5]

  • Dry the eluate and reconstitute in the initial mobile phase for LC-HRMS analysis.[5]

Sample_Preparation_Workflow cluster_water Water Sample cluster_tissue Biological Tissue Centrifugation Centrifugation Internal_Standard_Addition_W Add Internal Standard Centrifugation->Internal_Standard_Addition_W SPE Solid-Phase Extraction Internal_Standard_Addition_W->SPE Elution Elution SPE->Elution Dry_Down_W Dry Down & Reconstitute Elution->Dry_Down_W LC_HRMS_Analysis LC-HRMS Analysis Dry_Down_W->LC_HRMS_Analysis Homogenization Homogenization Acetonitrile_Extraction Acetonitrile Extraction Homogenization->Acetonitrile_Extraction Lipid_Removal Lipid Removal Acetonitrile_Extraction->Lipid_Removal Dry_Down_T Dry Down & Reconstitute Lipid_Removal->Dry_Down_T Dry_Down_T->LC_HRMS_Analysis

Caption: Experimental workflow for sample preparation.

LC-HRMS Analysis

High-resolution mass spectrometry provides the accuracy and sensitivity needed for the confident identification of this compound transformation products.

ParameterRecommended Conditions
LC Column C18 reversed-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 50 mm, 1.9 µm)[6]
Mobile Phase A Water with a modifier (e.g., 0.1% formic acid or ammonium fluoride)[6]
Mobile Phase B Acetonitrile or Methanol
Gradient Optimized for separation of target analytes
Flow Rate 0.2-0.4 mL/min
Injection Volume 1-10 µL
Mass Spectrometer High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Mode Full scan for identification of unknowns; Targeted MS/MS (ddMS2) for structural confirmation
Resolution >10,000 FWHM

Data Presentation and Analysis

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Concentrations of this compound-quinone in Environmental Samples

Sample TypeConcentration Range (ng/L)Reference
Roadway Runoff2700 ± 1500[7][8]
Roadway-Impacted Creeks1900 ± 1200[7][8]
Tunnel Wash RunoffUp to 258[9]

Table 2: LC-MS/MS Parameters for this compound-quinone

ParameterValueReference
Precursor Ion (m/z)299[10]
Product Ions (m/z)256, 241, 100[10]
Collision EnergyOptimized for specific instrument[6]
Retention Time3.6 min (example)[9]

Conclusion

High-resolution mass spectrometry is a powerful technique for the identification and quantification of this compound and its transformation products in environmental and biological samples. The protocols outlined in this application note provide a robust framework for researchers and scientists in environmental monitoring and drug development. The use of standardized methods and clear data presentation is essential for understanding the fate and impact of these emerging contaminants.

References

EPA Method 1634 for 6PPD-quinone analysis in aqueous matrices

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of EPA Method 1634 for the analysis of 6PPD-quinone in aqueous matrices, providing detailed protocols and performance data for researchers and analytical scientists.

Introduction

This compound-quinone (this compound-q) is a transformation product of the tire antioxidant this compound (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine) which is formed when this compound reacts with ozone in the atmosphere.[1][2][3] This compound has been identified as the primary cause of urban runoff mortality syndrome in coho salmon.[2][3][4] In response to the environmental concerns surrounding this compound-q, the U.S. Environmental Protection Agency (EPA) has developed Draft Method 1634 for its determination in aqueous matrices, such as stormwater and surface water.[1][2][4]

This application note provides a comprehensive overview and detailed protocols for the analysis of this compound-quinone in water samples based on EPA Method 1634. The method employs solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and selective quantification of this compound-q.[1] Isotope dilution using labeled internal standards is utilized to ensure accurate and precise measurements.[1][5]

Experimental Protocols

Sample Collection and Handling

Proper sample collection and handling are crucial for accurate analysis of this compound-quinone.

  • Sample Collection: Aqueous samples should be collected as grab samples in 250-mL amber glass jars with PTFE-lined caps to protect them from light.[1][6]

  • Sample Preservation: Samples must be cooled to ≤ 6°C immediately after collection and protected from light.[1]

  • Holding Times: Aqueous samples must be extracted within 14 days of collection. Extracts must be stored at 0–6 °C and analyzed within 28 days of extraction.[1]

Sample Preparation: Solid-Phase Extraction (SPE)

The following protocol is a general representation of the SPE procedure outlined in various applications of EPA Method 1634.

  • Sample pH Adjustment: Ensure the pH of the ~250 mL water sample is adjusted to 5.0 ± 0.5 using an acetate buffer or acetic acid.[5]

  • Internal Standard Spiking: Spike the sample with an extracted internal standard (EIS), such as ¹³C₆-6PPD-q, at a concentration of 20 ng/mL.[1][5] For quality control samples, spike with the native this compound-q standard as well.[5]

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge (e.g., a polymeric sorbent like HLB or HLD) with 5 mL of acetonitrile.[3][5]

    • Rinse the cartridge with 5 mL of reagent water twice.[5]

  • Sample Loading: Load the entire water sample onto the conditioned SPE cartridge.

  • Cartridge Washing:

    • After the sample has passed through, wash the cartridge with 5 mL of 50:50 methanol/reagent water.[5]

    • Dry the cartridge under a high vacuum for at least 5 minutes.[3][5]

  • Elution:

    • Rinse the original sample bottle with 5 mL of acetonitrile and elute the cartridge with this rinsate into a 15 mL polypropylene tube.[3][5]

    • Repeat the elution with a second aliquot of 4-5 mL of acetonitrile.[3]

  • Final Extract Preparation:

    • Add a non-extracted internal standard (NIS), such as d₅-6PPD-q, to the collected eluent at a concentration of 20 ng/mL.[1][3]

    • Vortex the sample, which is now ready for LC-MS/MS analysis.[3]

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. As EPA Method 1634 is performance-based, modifications can be made if performance criteria are met.[3]

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 stationary phase column is recommended. An example of an optimized column is a Raptor C18, 50 x 2.1 mm, 2.7 µm.[3]

    • Mobile Phase A: 0.2% Formic Acid in Water or 1 mM Ammonium Fluoride in Water.[1][7]

    • Mobile Phase B: Acetonitrile or Methanol.[1]

    • Gradient: A suitable gradient is run to separate this compound-quinone from matrix interferences.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 10 µL.[5]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.[5]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound-quinone (Quantifier): 299.2 > 215.1

      • This compound-quinone (Qualifier): 299.2 > 241.1[8]

      • ¹³C₆-6PPD-q (EIS): 305.2 > 221.1

      • d₅-6PPD-q (NIS): 304.2 > 246.1

Quantitative Data Summary

The following tables summarize the performance data from various studies implementing and optimizing EPA Method 1634.

Table 1: Calibration and Method Detection Limits

ParameterResultSource
Calibration Range0.025–10 ng/mLRestek[3]
Calibration Curve R²> 0.999Agilent[2]
Method Detection Limit (MDL)0.285 ng/LRestek[3]
Minimum Level of Quantitation (ML)1 ng/LRestek[3]

Table 2: Recovery and Precision Data

ParameterSpike LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)Source
Initial Precision and Recovery (IPR)40 ng/L95.04.0Restek[3]
Extracted Internal Standard (¹³C₆-6PPD-q)20 ng/mL82.25.6Restek[3]
Non-extracted Internal Standard (d₅-6PPD-q)20 ng/mL117.81.9Restek[3]
Matrix Spike (HPLC Water)5 ng/mL113.53.0Agilent[2]
Matrix Spike (Stream Water)5 ng/mL112.61.0Agilent[2]

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of EPA Method 1634 and the environmental formation of this compound-quinone.

EPA_Method_1634_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Sample Collection (250 mL Amber Glass) Preservation 2. Preservation (≤ 6°C, Dark) SampleCollection->Preservation Spiking 3. Spike with ¹³C₆-6PPD-q (EIS) Preservation->Spiking SPE 4. Solid-Phase Extraction (SPE) Spiking->SPE Elution 5. Elution with Acetonitrile SPE->Elution FinalSpike 6. Spike with d₅-6PPD-q (NIS) Elution->FinalSpike LCMS 7. LC-MS/MS Analysis (MRM Mode) FinalSpike->LCMS DataProcessing 8. Data Processing (Isotope Dilution) LCMS->DataProcessing Reporting 9. Reporting Results DataProcessing->Reporting

Caption: Workflow for EPA Method 1634.

Caption: Formation of this compound-quinone.

References

GC-MS-Analyse von 6PPD: Detaillierte Anwendungs-Hinweise und Protokolle zur Derivatisierung

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs-Hinweise bieten detaillierte Protokolle und technische Informationen zu Derivatisierungstechniken für die quantitative Analyse von N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylendiamin (6PPD) mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die Derivatisierung ist ein entscheidender Schritt, um die Volatilität und thermische Stabilität von this compound zu erhöhen und somit eine robuste und empfindliche GC-MS-Analyse zu ermöglichen.

Einleitung

This compound ist ein weit verbreitetes Antioxidans und Antiozonans in Gummiprodukten, insbesondere in Autoreifen. Aufgrund seiner potenziellen Umweltauswirkungen und der Toxizität seines Transformationsprodukts this compound-Chinon ist eine genaue Quantifizierung von this compound in verschiedenen Matrices von großer Bedeutung. Während die Analyse von this compound-Chinon häufig mittels Flüssigchromatographie-Massenspektrometrie (LC-MS) erfolgt, bietet die GC-MS eine hohe Trennleistung und ist eine wertvolle alternative Technik für die Analyse von this compound selbst. Die direkte Analyse von this compound mittels GC-MS kann jedoch aufgrund seiner relativ geringen Flüchtigkeit und der polaren Natur der Aminogruppen zu schlechter Peakform und geringer Empfindlichkeit führen.

Die chemische Derivatisierung überwindet diese Einschränkungen, indem die aktiven Wasserstoffatome der Aminogruppen durch weniger polare funktionelle Gruppen ersetzt werden. Dies führt zu Derivaten, die flüchtiger und thermisch stabiler sind und sich besser für die GC-Analyse eignen. Die gängigsten Derivatisierungsmethoden für Amine umfassen Silylierung, Acylierung und Alkylierung.

Derivatisierungstechniken für this compound

Für die GC-MS-Analyse von this compound können verschiedene Derivatisierungsreagenzien eingesetzt werden. Die Wahl des Reagenzes hängt von der Probenmatrix, den erforderlichen Nachweisgrenzen und der verfügbaren Laborausstattung ab. Die folgenden Techniken sind für aromatische Amine wie this compound gut etabliert und anwendbar.

Silylierung

Die Silylierung ist eine der am weitesten verbreiteten Derivatisierungstechniken für die GC-Analyse. Dabei werden aktive Wasserstoffatome durch eine Trimethylsilyl- (TMS) oder eine tert-Butyldimethylsilyl-Gruppe (TBDMS) ersetzt. Silylierte Derivate sind in der Regel flüchtiger, weniger polar und thermisch stabiler als die Ausgangsverbindungen.[1]

  • Reagenzien:

    • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft mit 1 % Trimethylchlorsilan (TMCS) als Katalysator

    • N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)

    • N-methyl-N-(tert-butyldimethylsilyl)trifluoracetamid (MTBSTFA)

  • Vorteile:

    • Bildet stabile Derivate.

    • Reaktionsnebenprodukte sind flüchtig und stören die Analyse in der Regel nicht.

    • TBDMS-Derivate sind gegenüber Hydrolyse etwa 10.000-mal stabiler als TMS-Ether.[1]

Acylierung

Bei der Acylierung wird eine Acylgruppe in das Molekül eingeführt. Für Amine werden häufig perfluorierte Acylierungsreagenzien verwendet, da die resultierenden Derivate eine hohe Empfindlichkeit bei der Detektion mit einem Elektroneneinfangdetektor (ECD) aufweisen und charakteristische Massenspektren erzeugen.

  • Reagenzien:

    • Essigsäureanhydrid

    • Trifluoressigsäureanhydrid (TFAA)

    • Heptafluorbuttersäureanhydrid (HFBA)

  • Vorteile:

    • Führt zu stabilen Derivaten.

    • Die Einführung von Fluoratomen kann die Nachweisempfindlichkeit erheblich verbessern.

    • Die Reaktionsbedingungen sind oft mild.

Imin-Bildung

Eine spezifische Methode, die für p-Phenylendiamin, eine strukturell sehr ähnliche Verbindung zu this compound, erfolgreich angewendet wurde, ist die Bildung eines Imins durch Reaktion mit Benzaldehyd.[2][3][4] Diese Reaktion ist spezifisch für primäre Aminogruppen und kann die instrumentelle Antwort verbessern.

  • Reagenz:

    • Benzaldehyd

  • Vorteile:

    • Spezifische Reaktion mit den Aminogruppen.

    • Erhöht die Stabilität und verbessert die chromatographischen Eigenschaften.

    • Einfache und effiziente Derivatisierung.[2][3]

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die schrittweise Durchführung der Derivatisierung von this compound für die anschließende GC-MS-Analyse. Es wird empfohlen, alle Reaktionen unter wasserfreien Bedingungen durchzuführen, da viele Derivatisierungsreagenzien feuchtigkeitsempfindlich sind.

Protokoll 1: Silylierung mit BSTFA (+ 1 % TMCS)

Materialien:

  • This compound-Standard oder Probenextrakt in einem aprotischen Lösungsmittel (z. B. Acetonitril, Toluol)

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1 % Trimethylchlorsilan (TMCS)

  • Heizblock oder Wasserbad

  • GC-Vials mit Septumkappen

Durchführung:

  • Eine bekannte Menge des this compound-Standards oder des getrockneten Probenextrakts in ein GC-Vial geben.

  • 100 µL eines aprotischen Lösungsmittels (z. B. Acetonitril) hinzufügen und vortexen, um die Probe zu lösen.

  • 100 µL BSTFA (+ 1 % TMCS) in das Vial geben.

  • Das Vial fest verschließen und gut mischen (vortexen).

  • Das Reaktionsgemisch für 30 Minuten bei 70 °C erhitzen.

  • Die Probe auf Raumtemperatur abkühlen lassen.

  • 1 µL der derivatisierten Probe in das GC-MS-System injizieren.

Protokoll 2: Acylierung mit Trifluoressigsäureanhydrid (TFAA)

Materialien:

  • This compound-Standard oder Probenextrakt in einem aprotischen Lösungsmittel (z. B. Ethylacetat)

  • Trifluoressigsäureanhydrid (TFAA)

  • Pyridin (als Katalysator und Säurefänger)

  • GC-Vials mit Septumkappen

Durchführung:

  • Eine bekannte Menge des this compound-Standards oder des getrockneten Probenextrakts in ein GC-Vial geben.

  • 100 µL Ethylacetat hinzufügen und vortexen, um die Probe zu lösen.

  • 50 µL Pyridin hinzufügen.

  • 100 µL TFAA langsam zugeben. Achtung: Die Reaktion kann exotherm sein.

  • Das Vial sofort verschließen und gut mischen (vortexen).

  • Das Reaktionsgemisch für 60 Minuten bei 60 °C erhitzen.

  • Die Probe auf Raumtemperatur abkühlen lassen.

  • Überschüssiges Reagenz kann durch vorsichtiges Einblasen von Stickstoff entfernt werden.

  • Die Probe in einem geeigneten Lösungsmittel (z. B. Hexan) rekonstituieren.

  • 1 µL der derivatisierten Probe in das GC-MS-System injizieren.

Protokoll 3: Imin-Bildung mit Benzaldehyd

Materialien:

  • This compound-Standard oder Probenextrakt

  • Benzaldehyd

  • Lösungsmittel (z. B. Tetrahydrofuran - THF)

  • GC-Vials mit Septumkappen

Durchführung:

  • Eine bekannte Menge des this compound-Standards oder des Probenextrakts in ein GC-Vial geben.

  • In einer geeigneten Menge THF lösen.

  • Einen Überschuss an Benzaldehyd (z. B. 2-facher molarer Überschuss pro Aminogruppe) zugeben.

  • Das Vial verschließen und für 15-30 Minuten bei Raumtemperatur reagieren lassen.

  • 1 µL der Reaktionsmischung direkt in das GC-MS-System injizieren.

Datenpräsentation

Die folgende Tabelle fasst typische quantitative Parameter zusammen, die bei der GC-MS-Analyse von derivatisierten aromatischen Aminen erreicht werden können. Die genauen Werte für this compound müssen experimentell bestimmt werden.

ParameterSilylierung (BSTFA)Acylierung (TFAA)Imin-Bildung (Benzaldehyd)
Linearer Bereich Typischerweise 0.1 - 100 µg/mLTypischerweise 0.05 - 50 µg/mL0.1 - 25 mg/mL (für PPD)[2]
Bestimmungsgrenze (LOQ) Abhängig von der Matrix, oft im niedrigen ng/mL-BereichKann pg/mL-Bereich erreichen (mit ECD)1.0 µg/mL (für PPD ohne Derivatisierung)[5]
Korrelationskoeffizient (r²) > 0.99> 0.99> 0.99[2]

Visualisierung der Arbeitsabläufe

Die folgenden Diagramme visualisieren die logischen Arbeitsabläufe für die Probenvorbereitung und Derivatisierung von this compound.

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse Probenahme Probenahme Extraktion Extraktion von this compound Probenahme->Extraktion Aufkonzentration Aufkonzentration / Trocknung Extraktion->Aufkonzentration Reagenz_Zugabe Zugabe des Derivatisierungsreagenzes Aufkonzentration->Reagenz_Zugabe Probe Reaktion Reaktion (Heizung / Zeit) Reagenz_Zugabe->Reaktion Probenaufarbeitung Ggf. Aufarbeitung Reaktion->Probenaufarbeitung GCMS_Analyse GC-MS Analyse Probenaufarbeitung->GCMS_Analyse Derivatisierte Probe

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von this compound.

Derivatization_Options cluster_silylation Silylierung cluster_acylation Acylierung cluster_imine Imin-Bildung 6PPD_Probe Vorbereitete this compound Probe Silylierung BSTFA / MSTFA 6PPD_Probe->Silylierung Acylierung TFAA / HFBA 6PPD_Probe->Acylierung Imin_Bildung Benzaldehyd 6PPD_Probe->Imin_Bildung Silyl_Derivat TMS-6PPD Derivat Silylierung->Silyl_Derivat GCMS GC-MS Analyse Silyl_Derivat->GCMS Acyl_Derivat Acyl-6PPD Derivat Acylierung->Acyl_Derivat Acyl_Derivat->GCMS Imin_Derivat Imin-6PPD Derivat Imin_Bildung->Imin_Derivat Imin_Derivat->GCMS

Abbildung 2: Optionen für die Derivatisierung von this compound.

Fazit

Die Derivatisierung ist ein wesentlicher Schritt für die zuverlässige und empfindliche Quantifizierung von this compound mittels GC-MS. Silylierung, Acylierung und Imin-Bildung sind effektive Techniken zur Verbesserung der chromatographischen Eigenschaften von this compound. Die Auswahl der geeigneten Methode und die sorgfältige Optimierung der Reaktionsbedingungen sind entscheidend für den Erfolg der Analyse. Die hier vorgestellten Protokolle und Informationen bieten eine solide Grundlage für die Entwicklung und Validierung von GC-MS-Methoden zur Analyse von this compound in verschiedenen Forschungs- und Anwendungsbereichen.

References

Application Notes and Protocols for Accelerated Solvent Extraction (ASE) of 6PPD from Environmental Solids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is a widely used antioxidant and antiozonant in rubber products, particularly vehicle tires, to prevent degradation and extend their service life.[1][2] Through ozonation, this compound is transformed into several byproducts, most notably this compound-quinone (this compound-Q), a compound that has raised significant environmental concerns.[2][3] Research has identified this compound-Q as a potent toxicant to certain aquatic species, including coho salmon, where it has been linked to acute mortality events in urban runoff.[3][4]

The primary pathway for this compound and this compound-Q to enter the environment is through the abrasion of tires, which generates tire wear particles (TWPs). These particles, containing this compound and its transformation products, accumulate in road dust, soil, and sediments, from where they can be transported into aquatic ecosystems.[2][5] Given the environmental risks associated with this compound-Q, robust and efficient analytical methods are crucial for its monitoring in various environmental matrices.

Accelerated Solvent Extraction (ASE) is an automated technique that utilizes solvents at elevated temperatures and pressures to rapidly and efficiently extract analytes from solid and semi-solid samples.[6][7] This method offers several advantages over traditional extraction techniques like Soxhlet, including reduced solvent consumption, faster extraction times, and improved reproducibility.[6] This document provides detailed application notes and a generalized protocol for the extraction of this compound and this compound-Q from environmental solids such as soil, sediment, and tire wear particles using ASE.

Data Presentation

The following tables summarize the available quantitative data for the extraction of this compound and its derivatives from various environmental matrices. It is important to note that specific data for ASE of this compound from solid environmental matrices is limited in the reviewed literature. Therefore, data from other extraction methods and matrices are included for comparative purposes.

Table 1: Recovery of this compound and its Derivatives Using Various Extraction Methods

AnalyteMatrixExtraction MethodSolvent(s)Recovery (%)Reference
This compound-QGravel (from unpaved roads)Solvent Extraction (Vortex)Methanol71.8 (for D5-6PPD-Q internal standard)[8]
This compound-QRubberized AsphaltSolid Phase Extraction (SPE)Not Specified58[9]
This compoundCrumb RubberMicrowave-Assisted Extraction (MAE)Various (e.g., 2-butanone, ethyl acetate)-[1]
PAHs (as surrogates for hydrophobic compounds like this compound)SoilAccelerated Solvent Extraction (ASE)Dichloromethane/Acetone (1:1 v/v)86.7 - 116.2[6]

Table 2: Method Detection and Quantification Limits for this compound-Q

MatrixAnalytical MethodMethod Detection Limit (MDL)Limit of Quantification (LOQ)Reference
WaterLC-MS/MS8.0 x 10⁻⁴ µg/L-[9]
WaterLC-MS/MS-<10 ng/L[4]
WaterLC-MS/MS0.006 µg/L0.020 µg/L[10]

Experimental Protocols

The following is a generalized protocol for the extraction of this compound and this compound-Q from environmental solids using Accelerated Solvent Extraction. This protocol is based on established ASE methods for other persistent organic pollutants in similar matrices, as a standardized ASE method specifically for this compound in solids is not yet widely established.[6][7][11] Researchers should optimize these parameters for their specific sample types and instrumentation.

1. Sample Preparation

  • Soil and Sediment:

    • Air-dry the samples to a constant weight.

    • Homogenize the sample by grinding and sieving through a 2 mm mesh to ensure uniformity.

    • Store samples in amber glass containers at 4°C until extraction.

  • Tire Wear Particles (Road Dust):

    • Collect samples and sieve to remove larger debris.

    • Further homogenization may be achieved by grinding.

    • Store in amber glass containers at 4°C.

2. Accelerated Solvent Extraction (ASE) Protocol

  • Instrumentation: A commercially available Accelerated Solvent Extractor system is required.

  • Extraction Cell Preparation:

    • Place a cellulose or glass fiber filter at the bottom of the extraction cell.

    • Mix the homogenized solid sample (typically 5-10 g) with a dispersing agent like diatomaceous earth or Ottawa sand at a 1:1 ratio (w/w) to prevent cell blockage and improve extraction efficiency.

    • Load the mixture into the stainless-steel extraction cell.

    • Fill the remaining void space in the cell with the dispersing agent.

    • Place a second filter on top of the sample.

  • ASE Parameters (Recommended Starting Points):

    • Solvent: A mixture of Dichloromethane and Acetone (1:1, v/v) is a common choice for extracting a wide range of organic pollutants from soil and sediment.[6] Other solvents such as toluene or hexane/acetone mixtures could also be effective.[11]

    • Temperature: 100 - 130 °C. Higher temperatures increase solvent viscosity and analyte solubility, but temperatures should be optimized to avoid degradation of the target analytes.[11]

    • Flush Volume: 60% of the cell volume.

3. Post-Extraction Cleanup

The crude extract from the ASE may contain co-extracted matrix components that can interfere with subsequent analysis. A cleanup step is often necessary.

  • Solid-Phase Extraction (SPE):

    • Concentrate the ASE extract to approximately 1 mL using a gentle stream of nitrogen.

    • Condition a silica gel or Florisil SPE cartridge with the appropriate solvent (e.g., hexane).

    • Load the concentrated extract onto the SPE cartridge.

    • Elute interferences with a non-polar solvent like hexane.

    • Elute the target analytes (this compound and this compound-Q) with a more polar solvent or solvent mixture (e.g., hexane/acetone or dichloromethane). The optimal elution solvent system should be determined experimentally.

    • Collect the fraction containing the analytes of interest.

  • Solvent Exchange and Concentration:

    • Evaporate the cleaned extract to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a solvent suitable for the analytical instrument (e.g., acetonitrile or methanol for LC-MS/MS analysis).

4. Instrumental Analysis

  • Analysis of this compound and this compound-Q is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity.[4][10]

Visualization of the Experimental Workflow

ASE_Workflow cluster_prep 1. Sample Preparation cluster_ase 2. Accelerated Solvent Extraction (ASE) cluster_cleanup 3. Post-Extraction Cleanup cluster_analysis 4. Instrumental Analysis prep_start Environmental Solid Sample (Soil, Sediment, TWPs) homogenize Homogenize (Dry, Grind, Sieve) prep_start->homogenize mix Mix Sample with Dispersing Agent homogenize->mix load Load into ASE Cell mix->load ase_process Perform ASE (Solvent, Temp, Pressure, Time) load->ase_process extract Collect Crude Extract ase_process->extract concentrate1 Concentrate Extract extract->concentrate1 spe Solid-Phase Extraction (SPE) concentrate1->spe concentrate2 Solvent Exchange & Final Concentration spe->concentrate2 analysis LC-MS/MS Analysis concentrate2->analysis

Caption: Workflow for ASE of this compound from environmental solids.

References

Direct Injection Analysis of 6PPD-Quinone in Stormwater Samples: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPD-quinone), a transformation product of the tire antioxidant this compound, has been identified as a highly toxic contaminant in urban stormwater, linked to acute mortality in coho salmon.[1][2][3] This application note provides a detailed protocol for the rapid and sensitive analysis of this compound-quinone in stormwater samples using a direct injection Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. This approach minimizes sample preparation, offering a high-throughput solution for environmental monitoring and research. The described methodology is crucial for researchers, scientists, and environmental professionals investigating the fate, transport, and toxicological impacts of this emerging contaminant.

Introduction

This compound is an antioxidant and antiozonant widely used in tire rubber to prevent degradation.[4][5] Through reaction with atmospheric ozone, this compound is transformed into this compound-quinone.[4] This highly toxic derivative leaches from tire wear particles on roadways and is transported into aquatic environments via stormwater runoff.[2][4] The discovery of this compound-quinone as the primary causative agent for "urban runoff mortality syndrome" in coho salmon has underscored the urgent need for reliable and efficient analytical methods to quantify its presence in environmental samples.[3][6]

Direct injection LC-MS/MS analysis offers a streamlined workflow compared to traditional methods that require laborious solid-phase extraction (SPE) cleanup.[7][8][9][10][11] This method is particularly advantageous for stormwater matrices, which can be complex and vary significantly between samples. This document outlines a validated direct injection protocol, providing quantitative performance data and a step-by-step guide for implementation in an analytical laboratory.

Quantitative Data Summary

The following tables summarize the quantitative performance of the direct injection LC-MS/MS method for this compound-quinone analysis, compiled from various studies.

Table 1: Method Performance and Quantitation Limits

ParameterValueReference
Linearity Range0.01 - 100 ng/mL[1]
Correlation Coefficient (r²)>0.999[1][12]
Limit of Quantitation (LOQ)0.005 ng/mL (in solvent)[13]
Method Limit of Quantification (MLOQ)1.74 - 5.1 ng/L (in water)[11][14][15]
Reporting Limit0.002 - 2 ng/L[6][16]

Table 2: Recovery and Precision in Spiked Water Samples

MatrixSpike Level (ng/L)Average Recovery (%)Relative Standard Deviation (%RSD)Reference
Local Stream Water0.183 - 100Not Reported[1]
Local River Water183 - 100Not Reported[1]
Various Water Samples2097 - 108<10[13]
Various Water Samples20097 - 108<10[13]
HPLC Water5113.53[12]
Stream Water5112.61[12]

Table 3: Measured Concentrations in Environmental Samples

Sample TypeConcentration Range (ng/L)Reference
Road Runoff Water120 (single sample)[13]
Urban GTA Streams (wet weather)5.6 - 82.3[8]
Urban GTA Streams (dry weather)<2.0 - 8.4[8]
Nearshore Waters2.4 - 4.5[8]
Tributary (storm events)up to 201[10]

Experimental Protocol

This protocol details the direct injection LC-MS/MS method for the analysis of this compound-quinone in stormwater samples.

Sample Collection and Handling
  • Collect stormwater samples in 250 mL amber glass bottles with PTFE-lined caps to prevent photodegradation and analyte loss.[17][18]

  • Ensure samples are collected headspace-free.[17]

  • Upon collection, immediately place samples on ice and transport them to the laboratory.

  • Store samples at 4-6°C and analyze as soon as possible, ideally within 14 days of collection.[2][17]

Reagents and Standards
  • Purchase analytical standards of this compound-quinone and a labeled internal standard (e.g., this compound-quinone-d5) from a reputable supplier.[1][5]

  • Use LC-MS grade solvents, including acetonitrile, methanol, and water.[1]

  • Prepare stock solutions of this compound-quinone and the internal standard in a suitable solvent such as acetonitrile.

Sample Preparation
  • Allow stormwater samples to equilibrate to room temperature.

  • In a clean vial, aliquot 1 mL of the stormwater sample.

  • Spike the sample with the internal standard (e.g., this compound-quinone-d5) to a final concentration of 10 ng/mL.

  • Dilute the sample 1:1 (v/v) with acetonitrile.[13]

  • Vortex the sample for 5 minutes to ensure thorough mixing.[13]

  • Centrifuge the sample at 4500 rpm for 5 minutes to pellet any suspended solids.[12][13]

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[13]

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • LC Column: A C18 reversed-phase column, such as a Phenomenex Kinetex C18 or Agilent InfinityLab Poroshell 120 EC-C18, is recommended for good analyte retention and separation.[12][13]

  • Mobile Phase: A gradient elution using mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: A typical flow rate is 0.4 mL/min.[10]

  • Injection Volume: 5-20 µL.

  • Run Time: An 8.5-minute gradient is sufficient to achieve separation from matrix interferences.[13]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor at least two transitions for this compound-quinone (quantifier and qualifier) and one for the internal standard. For example, m/z 299.1 > 215.1 (quantifier) and m/z 299.1 > 241.1 (qualifier) for this compound-quinone.[13]

Quality Control
  • Analyze a method blank with each batch of samples to check for contamination.

  • Prepare and analyze laboratory control samples (LCS) and matrix spikes to assess method accuracy and precision.

  • Generate a calibration curve using a series of standards with concentrations spanning the expected range in the samples.

Experimental Workflow Diagram

G cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Reporting a 1. Collect Stormwater Sample (250 mL amber glass bottle) b 2. Aliquot 1 mL of Sample a->b c 3. Add Internal Standard (e.g., this compound-quinone-d5) b->c d 4. Dilute 1:1 with Acetonitrile c->d e 5. Vortex (5 min) d->e f 6. Centrifuge (4500 rpm, 5 min) e->f g 7. Filter (0.22 µm PTFE) f->g h 8. Direct Injection into LC-MS/MS System g->h i 9. Chromatographic Separation (C18 Column) h->i j 10. Mass Spectrometric Detection (MRM Mode) i->j k 11. Peak Integration & Quantification j->k l 12. Data Review & QC Check k->l m 13. Report this compound-quinone Concentration l->m

Caption: Experimental workflow for direct injection analysis of this compound-quinone.

Conclusion

The direct injection LC-MS/MS method provides a rapid, sensitive, and robust approach for the quantification of this compound-quinone in stormwater samples.[1][12][13] The minimal sample preparation significantly increases sample throughput, making it an ideal choice for large-scale environmental monitoring programs and academic research. The quantitative data presented demonstrates excellent accuracy and precision across various water matrices. By following the detailed protocol outlined in this application note, laboratories can effectively implement this method to contribute to a better understanding of the environmental prevalence and risk of this toxic tire-derived contaminant.

References

Application Note and Protocol: Ultrasonication-Assisted Extraction of 6PPD from Sediment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the ultrasonication-assisted extraction (UAE) of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) from sediment. This compound is a common antioxidant used in tires, which can be transformed into the more toxic this compound-quinone (this compound-q) in the environment. The accumulation of these compounds in sediment poses a risk to aquatic ecosystems, making their accurate quantification essential for environmental assessment. Ultrasonication offers an efficient and rapid method for extracting such organic pollutants from solid environmental matrices.

Quantitative Data Summary

The following table summarizes available quantitative data for the extraction of the closely related and frequently co-analyzed this compound-quinone from solid matrices. This data provides a useful reference for the expected performance of extraction methods for this compound.

Table 1: Quantitative Performance of Extraction Methods for this compound-quinone

MatrixExtraction MethodSolvent(s)Key ParametersRecovery Rate (%)
SedimentUltrasonicationHexane/Ethyl acetate30-minute sonicationNot explicitly stated
SoilUltrasonicationHexane/Ethyl acetateNot specifiedNot specified
Fish TissueSonicationNot specifiedNot specified74-80
Soil and SedimentUltrasonicationIsopropanol:Water10-minute sonication (x2)46.1-110 (for various organic waste indicators)[1][2]
Fish TissueAccelerated Solvent Extraction (ASE)Not specifiedNot specified80-96[3]

Detailed Experimental Protocol

This protocol is based on established methods for the extraction of this compound-quinone from solid matrices and has been adapted for this compound in sediment.[4][5]

Materials and Reagents
  • Sediment sample (air-dried and homogenized)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Acetonitrile (HPLC grade)

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., ¹³C₆-6PPD)

  • 15 mL glass centrifuge tubes with PTFE-lined caps

  • Ultrasonic bath

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

  • Analytical balance

  • 0.22 µm PTFE syringe filters

  • LC-MS/MS autosampler vials

Sample Preparation
  • Air-dry sediment samples to a constant weight. Protect samples from light during this process.

  • Homogenize the dried sediment using a mortar and pestle.

  • Sieve the sample if necessary to achieve a uniform particle size.

Ultrasonication-Assisted Extraction
  • Using an analytical balance, weigh 0.25 g of the prepared sediment into a 15 mL glass centrifuge tube.[5]

  • Spike the sample with an appropriate volume of the isotopically labeled internal standard.

  • Add 5 mL of a 9:1 (v/v) mixture of hexane and ethyl acetate to the tube.[4][5]

  • Vortex the tube for 1 minute to ensure the sample is fully suspended in the solvent.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes.[4] Ensure the water in the bath is at a level sufficient to cover the solvent in the tube.

  • Following sonication, centrifuge the sample at 2000 RPM for 5 minutes to pellet the sediment.[4]

  • Carefully decant the supernatant into a clean tube for concentration.

Extract Processing and Analysis
  • Concentrate the collected supernatant to near dryness using a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of acetonitrile.[4][5]

  • Vortex the reconstituted sample to ensure complete dissolution.

  • Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Analyze the extract using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Quality Control

To ensure the reliability of the results, the following quality control samples should be included in each batch:

  • Method Blank: A clean, empty tube that undergoes the entire extraction and analysis process.

  • Laboratory Control Sample: A certified reference material or clean sand spiked with a known concentration of this compound.

  • Matrix Spike/Matrix Spike Duplicate: Replicate sediment samples spiked with a known concentration of this compound to assess matrix effects and method precision.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sediment Sample Sediment Sample Air Dry & Homogenize Air Dry & Homogenize Sediment Sample->Air Dry & Homogenize Weigh 0.25g Weigh 0.25g Air Dry & Homogenize->Weigh 0.25g Add Solvent & Spike Add Solvent & Spike Weigh 0.25g->Add Solvent & Spike Vortex Vortex Add Solvent & Spike->Vortex Ultrasonicate (30 min) Ultrasonicate (30 min) Vortex->Ultrasonicate (30 min) Centrifuge Centrifuge Ultrasonicate (30 min)->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Evaporate to Dryness Evaporate to Dryness Collect Supernatant->Evaporate to Dryness Reconstitute in Acetonitrile Reconstitute in Acetonitrile Evaporate to Dryness->Reconstitute in Acetonitrile Filter Filter Reconstitute in Acetonitrile->Filter LC-MS/MS Analysis LC-MS/MS Analysis Filter->LC-MS/MS Analysis

References

Analytical standards and certified reference materials for 6PPD-quinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical standards, certified reference materials, and detailed protocols for the quantitative analysis of 6PPD-quinone, a toxic transformation product of the tire antioxidant this compound. Additionally, this document outlines the current understanding of the toxicological pathways associated with this compound-quinone exposure.

Analytical Standards and Certified Reference Materials

The accurate quantification of this compound-quinone relies on the availability of high-purity analytical standards and certified reference materials (CRMs). Several suppliers offer this compound-quinone and its isotopically labeled analogues, which are essential for isotope dilution mass spectrometry techniques, providing high accuracy and precision.

Key providers of this compound-quinone standards include ZeptoMetrix, Chiron AS, and HPC Standards Inc.[1][2] FUJIFILM Wako Chemicals also supplies these standards, including various isotopically labeled forms.[3] These standards are often supplied as neat materials or in solutions, typically acetonitrile.[1][2]

Isotopically labeled standards are crucial for mitigating matrix effects and improving the reliability of quantitative analysis, especially in complex environmental samples. Commonly available labeled standards for this compound-quinone include deuterated (d5) and carbon-13 (¹³C₆, ¹³C₁₂) labeled analogues.[1][2][4] The use of these internal standards is a key component of robust analytical methods like the draft EPA Method 1634.[1]

Table 1: Commercially Available this compound-quinone Analytical Standards

Product DescriptionSupplierFormatCommon Solvent
This compound-quinoneZeptoMetrix, Chiron AS, HPC Standards Inc.Neat, Solution (e.g., 100 µg/mL)Acetonitrile
This compound-quinone-d5ZeptoMetrix, Chiron ASNeat, Solution (e.g., 100 µg/mL)Acetonitrile
This compound-quinone (phenyl-¹³C₆)Cambridge Isotope Laboratories (CIL)SolutionAcetonitrile
This compound-quinone (ring-¹³C₁₂)Cambridge Isotope Laboratories (CIL)SolutionAcetonitrile

Experimental Protocols for this compound-quinone Analysis

The primary analytical technique for the determination of this compound-quinone in environmental and biological matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The draft EPA Method 1634 provides a standardized approach for the analysis of this compound-quinone in aqueous samples.[5]

Sample Preparation

Aqueous Samples (e.g., Stormwater, Surface Water)

A widely adopted method for aqueous sample preparation is Solid Phase Extraction (SPE). This technique allows for the concentration of the analyte and removal of interfering matrix components.

Protocol: Solid Phase Extraction (SPE) of Water Samples

  • Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.

  • Internal Standard Spiking: Spike a known amount of isotopically labeled this compound-quinone (e.g., ¹³C₆-6PPD-quinone) into the water sample (e.g., 250 mL) as an extraction internal standard (EIS).

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with deionized water to remove salts and other polar impurities.

  • Drying: Dry the SPE cartridge thoroughly under a stream of nitrogen or by vacuum.

  • Elution: Elute the trapped this compound-quinone and the EIS from the cartridge using a suitable organic solvent, such as acetonitrile or methanol.

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile/water).

  • Final Spiking: Add a non-extracted internal standard (NIS), such as d5-6PPD-quinone, prior to LC-MS/MS analysis to monitor for injection volume variability.

Solid Samples (e.g., Soil, Sediment)

For solid matrices, a solvent extraction followed by cleanup is typically employed.

Protocol: Extraction of this compound-quinone from Soil/Sediment

  • Sample Preparation: Air-dry the soil/sediment sample and sieve to ensure homogeneity.

  • Internal Standard Spiking: Spike a known amount of isotopically labeled this compound-quinone into a subsample of the solid material.

  • Solvent Extraction: Extract the sample using ultrasonication with a mixture of organic solvents, such as hexane and ethyl acetate.

  • Centrifugation and Collection: Centrifuge the sample and collect the supernatant. Repeat the extraction process for exhaustive recovery.

  • Solvent Evaporation: Combine the extracts and evaporate the solvent to dryness.

  • Reconstitution: Reconstitute the residue in a known volume of a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of this compound-quinone is typically performed using a triple quadrupole mass spectrometer operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Table 2: Typical LC-MS/MS Parameters for this compound-quinone Analysis

ParameterTypical Value/Condition
Liquid Chromatography
LC ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.9 µm)
Mobile Phase AWater with a modifier (e.g., 0.1% formic acid or ammonium fluoride)
Mobile Phase BAcetonitrile or Methanol
GradientA suitable gradient to separate this compound-quinone from matrix interferences.
Flow Rate0.2 - 0.4 mL/min
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive Mode
MRM Transitions (Precursor > Product)This compound-quinone: e.g., m/z 299.2 > 215.2 (quantifier), 299.2 > 187.2 (qualifier)
Labeled IS (e.g., d5-6PPD-quinone): e.g., m/z 304.2 > 220.2
Collision EnergyOptimized for each transition
Quantitative Data and Performance

The performance of the analytical method should be validated by assessing parameters such as linearity, limit of quantification (LOQ), accuracy, and precision.

Table 3: Summary of Quantitative Performance Data for this compound-quinone Analysis

ParameterWater MatrixSoil/Sediment Matrix
Calibration Range 0.01 - 100 ng/mL0.1 - 100 ng/g
Linearity (r²) > 0.99> 0.99
Limit of Quantification (LOQ) 0.02 - 1.0 ng/L~1 ng/g
Accuracy (Recovery) 80 - 120%70 - 130%
Precision (%RSD) < 15%< 20%

Note: These values are typical and may vary depending on the specific instrumentation, method, and matrix.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound-quinone in environmental samples.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Aqueous or Solid Sample spike_is Spike with Isotopically Labeled Internal Standard (e.g., ¹³C₆-6PPD-quinone) sample->spike_is extraction Extraction (SPE for Water / Solvent Extraction for Soil) spike_is->extraction cleanup Cleanup and Concentration extraction->cleanup reconstitution Reconstitution in Final Solvent cleanup->reconstitution spike_nis Spike with Non-Extracted Internal Standard (e.g., d5-6PPD-quinone) reconstitution->spike_nis lcms LC-MS/MS Analysis (MRM Mode) spike_nis->lcms data_processing Data Processing and Quantification lcms->data_processing report Final Report data_processing->report

Caption: Experimental workflow for this compound-quinone analysis.

Signaling Pathway of this compound-quinone Toxicity

Research into the toxic mechanisms of this compound-quinone, particularly in coho salmon, has revealed a complex interplay of effects leading to acute mortality. The primary toxicity pathway appears to involve the disruption of the blood-brain barrier and endothelial permeability.[1][2][4]

Exposure to this compound-quinone leads to a dysregulation of genes associated with cell-cell junctions and vascular integrity.[1][2][4] This disruption of the blood-brain barrier is a key event in the progression of toxicity, leading to the behavioral symptoms observed in affected fish, such as loss of equilibrium.[3] Additionally, some studies suggest that oxidative stress and mitochondrial dysfunction may also contribute to the overall toxicity of this compound-quinone.[6][7]

The following diagram illustrates the proposed signaling pathway for this compound-quinone toxicity.

G exposure This compound-quinone Exposure gene_dysregulation Dysregulation of Genes for Cell-Cell Adhesion & Vascular Integrity exposure->gene_dysregulation oxidative_stress Induction of Oxidative Stress (ROS Production) exposure->oxidative_stress mitochondrial_dysfunction Mitochondrial Dysfunction exposure->mitochondrial_dysfunction bbb_disruption Disruption of Blood-Brain Barrier and Endothelial Permeability behavioral_symptoms Behavioral Symptoms (e.g., Loss of Equilibrium) bbb_disruption->behavioral_symptoms gene_dysregulation->bbb_disruption oxidative_stress->bbb_disruption mitochondrial_dysfunction->bbb_disruption mortality Acute Mortality behavioral_symptoms->mortality

Caption: Proposed signaling pathway of this compound-quinone toxicity.

This document provides a foundational understanding for the analysis and toxicological assessment of this compound-quinone. Researchers are encouraged to consult the referenced literature for more in-depth information and to adapt these protocols as necessary for their specific applications and matrices.

References

Application Note: Accurate Quantification of 6PPD and its Transformation Products Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is a widely used antioxidant and antiozonant in rubber products, particularly in tires, to prevent degradation.[1][2][3] However, this compound can react with ozone in the atmosphere to form this compound-quinone (this compound-q), a highly toxic transformation product.[1][2][4] this compound-quinone has been identified as the causative agent for mass die-offs of coho salmon and poses a significant threat to aquatic ecosystems.[5][6] Consequently, the accurate and sensitive quantification of this compound and this compound-quinone in various environmental matrices is of paramount importance for environmental monitoring, toxicological studies, and regulatory compliance.

Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for the precise quantification of these compounds. This technique involves the addition of a known amount of an isotopically labeled internal standard (e.g., D5-6PPD-quinone, ¹³C₆-6PPD-quinone) to the sample prior to preparation and analysis.[5][7][8] The labeled standard behaves chemically and physically identically to the native analyte throughout the extraction and ionization processes, thereby compensating for matrix effects and variations in recovery. This application note provides a detailed protocol for the quantification of this compound and this compound-quinone in environmental samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of this compound-quinone from various studies employing isotope dilution mass spectrometry.

ParameterMatrixMethodLimit of Quantification (LOQ)RecoveryReference
This compound-quinoneSurface WaterDirect Injection LC-MS/MS0.023 ng/mL112.6% - 113.5%[5]
This compound-quinoneAqueous SamplesDilution and Direct Introduction (DnS) LC-MS/MS1.74 ng/L-[9]
This compound-quinoneAqueous SamplesSolid Phase Extraction (SPE) LC-MS/MS0.03 ng/L-[9][10]
This compound-quinoneEnvironmental SamplesIsotope Dilution-Tandem Mass Spectrometry<10 ng/L89% - 116% (relative recovery)[11][12][13]
This compound-quinoneRunoff WaterLLE followed by SPE LC-MS/MS5.0 ng/L78% - 91%[8]
This compound-quinoneRiver and Stream WaterDirect Injection LC-MS/MSCalibration range: 0.01-100 ng/mL83% - 100% (spike recovery)[14]

Experimental Protocols

Sample Preparation

a) Water Samples (Direct Injection) [5]

  • Collect water samples in clean glass bottles.

  • For preservation and to minimize degradation, store samples at a low temperature (e.g., 4°C) and in the dark.

  • Prior to analysis, allow the samples to come to room temperature.

  • Add a known amount of the isotopically labeled internal standard (e.g., D5-6PPD-quinone) to a specific volume of the water sample.

  • Vortex the sample to ensure homogeneity.

  • Centrifuge the sample to pellet any suspended particles.[5]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b) Water Samples (Solid Phase Extraction - SPE) [8][9]

  • Add the isotopically labeled internal standard to the water sample.

  • Condition a mixed-mode or polymer-based SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.[8]

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with deionized water to remove interfering substances.

  • Dry the cartridge under vacuum.[8]

  • Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol, acetonitrile).[8]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water mixture) for LC-MS/MS analysis.

c) Soil and Sediment Samples [7]

  • Homogenize the solid sample.

  • Weigh a portion of the sample (e.g., 0.25 g) into an extraction vessel.[7]

  • Spike the sample with the isotopically labeled internal standard.

  • Add extraction solvents such as hexane and ethyl acetate.[7]

  • Perform extraction using a technique like sonication.[7]

  • Separate the solvent extract from the solid matrix by centrifugation or filtration.

  • Evaporate the extract to dryness.

  • Reconstitute the residue in acetonitrile or another suitable solvent.[7]

  • Spike with a non-extracted internal standard if necessary for quality control.[7]

  • Filter the reconstituted sample before injection into the LC-MS/MS system.

LC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column is commonly used for separation (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 50 mm, 1.9 µm).[5]

  • Mobile Phase A: Water with a modifier such as 0.1% formic acid or ammonium fluoride.[5][15]

  • Mobile Phase B: Acetonitrile or methanol with the same modifier.[5][15]

  • Gradient: A suitable gradient program should be developed to achieve chromatographic separation of this compound, this compound-quinone, and their internal standards from matrix interferences.

  • Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.[8]

  • Injection Volume: 5 - 20 µL.[16]

  • Column Temperature: Maintained at around 40°C.[10][15]

b) Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[5][7]

  • MRM Transitions: Specific precursor-to-product ion transitions for both the native analytes and the isotopically labeled internal standards need to be optimized. Examples of MRM transitions for this compound-quinone are m/z 299.1 → 187.3 (quantifier) and m/z 299.1 → 77.3 (qualifier).[8] For the ¹³C₆-6PPD-quinone internal standard, transitions could be m/z 305.1 → 193.3 (quantifier) and m/z 305.1 → 83.3 (qualifier).[8]

  • Instrument Parameters: Optimize instrument-specific parameters such as capillary voltage, gas temperatures, and collision energies to achieve maximum sensitivity.

Data Analysis

Quantification is performed using the isotope dilution method. A calibration curve is generated by plotting the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard against the concentration of the native analyte in the calibration standards. The concentration of the analyte in the unknown samples is then calculated from this calibration curve.

Workflow and Signaling Pathway Diagrams

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification Sample Sample Collection (Water, Soil, etc.) Spike_IS Spike with Isotopically Labeled Internal Standard Sample->Spike_IS Extraction Extraction (Direct Injection, SPE, Sonication) Spike_IS->Extraction Cleanup Sample Cleanup & Concentration Extraction->Cleanup Reconstitution Reconstitution in Injection Solvent Cleanup->Reconstitution LC_Separation Chromatographic Separation (LC) Reconstitution->LC_Separation Ionization Ionization (ESI+) LC_Separation->Ionization MS_Detection Mass Spectrometric Detection (MRM) Ionization->MS_Detection Peak_Integration Peak Integration of Analyte and Internal Standard MS_Detection->Peak_Integration Calibration_Curve Generation of Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification of this compound in Sample Calibration_Curve->Quantification

Caption: Isotope Dilution Mass Spectrometry Workflow for this compound Quantification.

Caption: Environmental Formation of this compound-quinone from this compound.

References

Application Notes and Protocols for Passive Sampling of 6PPD and 6PPD-quinone in Aquatic Environments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of passive sampling methods to monitor N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and its highly toxic transformation product, this compound-quinone, in aquatic environments. Passive sampling offers a cost-effective and time-integrative approach to assess the bioavailable fraction of these contaminants, which is crucial for understanding their environmental fate and potential toxicological impacts.

Introduction to Passive Sampling for this compound Monitoring

The antioxidant this compound is widely used in tires to prevent degradation. Through ozonation, it transforms into this compound-quinone, a compound demonstrated to be acutely toxic to certain aquatic species, such as coho salmon.[1][2][3] Monitoring these compounds in aquatic environments is challenging due to their intermittent release, often linked to stormwater runoff events, leading to fluctuating concentrations that can be missed by traditional grab sampling.[4][5][6]

Passive samplers accumulate contaminants over time, providing a time-weighted average (TWA) concentration that better reflects the overall exposure of aquatic organisms.[7] This approach is particularly valuable for capturing episodic pollution events and for long-term monitoring programs.[5] Several types of passive samplers are being evaluated for their effectiveness in monitoring this compound and this compound-quinone, including Polar Organic Chemical Integrative Samplers (POCIS) and silicone-based samplers.[7]

Passive Sampler Types and Applicability

The choice of passive sampler depends on the target analyte's physicochemical properties. This compound is a non-polar compound, while this compound-quinone is moderately hydrophobic.

Passive Sampler TypeSorbent/MatrixTarget AnalytesPrinciple of OperationApplicability for this compound/6PPD-q
Polar Organic Chemical Integrative Sampler (POCIS) Oasis® HLB or similarHydrophilic to moderately hydrophobic organic compounds (log Kow < 3-5)[2]Integrative (kinetic) uptakePromising for this compound-quinone. The Washington State Department of Ecology and USGS are currently evaluating its effectiveness.[7]
Silicone-Based Samplers (e.g., Silicone strips, SP3™) Polydimethylsiloxane (PDMS)Hydrophobic organic compoundsEquilibrium or kinetic uptakeSuitable for the less polar this compound and potentially the moderately hydrophobic this compound-quinone.

Experimental Protocols

The following protocols are based on established methods for other organic contaminants and should be adapted and validated for this compound and this compound-quinone analysis.

Protocol for POCIS Preparation, Deployment, and Extraction

This protocol is adapted from USGS guidelines for monitoring polar organic contaminants.[5][8][9]

3.1.1. Materials

  • POCIS assembly (polyethersulfone membranes, stainless steel support rings)

  • Oasis® HLB sorbent

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

  • Acetonitrile, HPLC grade

  • Deionized water

  • Stainless steel deployment canister

  • Glass chromatography columns

  • Glass wool

  • Nitrogen evaporator

3.1.2. Sampler Preparation

  • Thoroughly clean all hardware (support rings, canisters) with laboratory-grade detergent, followed by rinses with tap water, deionized water, and finally methanol.[9] Allow to air dry in a clean environment.

  • Assemble the POCIS device by placing a known amount of Oasis® HLB sorbent (typically 200 mg) between two polyethersulfone membranes.[10]

  • Compress the membranes and sorbent between the stainless steel support rings to seal the device.[11]

  • Store assembled POCIS in clean, sealed containers until deployment.

3.1.3. Field Deployment

  • At the sampling site, mount the POCIS devices inside a protective stainless steel canister.

  • Deploy the canister in the water body, ensuring it remains fully submerged throughout the deployment period (typically 2-4 weeks).[7][9]

  • Position the sampler in an area with water flow to enhance uptake but avoid areas of extreme turbulence that could damage the device.[9]

  • Record deployment and retrieval dates and times, water temperature, and flow conditions.

3.1.4. Sampler Extraction

  • After retrieval, carefully clean the exterior of the POCIS device to remove any debris.

  • Disassemble the POCIS and transfer the sorbent to a glass chromatography column plugged with glass wool.

  • Elute the sorbent with an appropriate solvent. A common approach is to use sequential elutions with methanol and dichloromethane.

  • Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • The extract is now ready for analysis by LC-MS/MS.

Protocol for Silicone-Based Sampler Preparation, Deployment, and Extraction

This protocol is based on guidelines for monitoring hydrophobic contaminants with silicone rubber samplers.[12][13]

3.2.1. Materials

  • Silicone strips or tubing (e.g., medical-grade)

  • Ethyl acetate, HPLC grade

  • Hexane, HPLC grade

  • Stainless steel mesh or cage for deployment

  • Glass jars with PTFE-lined caps

3.2.2. Sampler Preparation

  • Cut silicone into desired dimensions.

  • Pre-clean the silicone samplers by Soxhlet extraction with ethyl acetate or hexane for at least 24 hours to remove oligomers and other potential interferences.[13]

  • Dry the samplers in a clean environment.

  • Store in clean, sealed glass containers until deployment.

3.2.3. Field Deployment

  • Place the pre-cleaned silicone sampler inside a protective stainless steel mesh or cage.

  • Deploy the sampler in the aquatic environment, ensuring it is fully submerged.

  • Secure the sampler to a stable object to prevent loss.

  • Record deployment and retrieval details. Deployment duration can range from days to weeks depending on the study objectives.

3.2.4. Sampler Extraction

  • After retrieval, gently clean the surface of the silicone sampler with deionized water to remove debris.

  • Pat dry with lint-free wipes.

  • Place the sampler in a glass jar with a known volume of an appropriate solvent (e.g., ethyl acetate or hexane).

  • Agitate the jar on a shaker table for a specified period (e.g., 24 hours) to extract the absorbed compounds.

  • Remove the sampler, and concentrate the solvent extract under a gentle stream of nitrogen.

  • The extract is now ready for analysis.

Analytical Protocol: LC-MS/MS for this compound-quinone

The analysis of this compound-quinone is typically performed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The U.S. EPA has developed a draft method (Method 1634) for this purpose.[14]

3.3.1. Instrumental Parameters (Example)

ParameterSetting
Chromatography
ColumnC18 reversed-phase column
Mobile PhaseGradient of water and acetonitrile with ammonium fluoride[1]
Flow Rate0.2-0.5 mL/min
Injection Volume5-20 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)To be determined for this compound and this compound-quinone
Product Ions (m/z)To be determined for this compound and this compound-quinone

3.3.2. Quantification

Quantification is typically performed using an isotope dilution method, where a known amount of a labeled internal standard (e.g., 13C6-6PPD-quinone) is added to the sample extract prior to analysis.[14] This corrects for any matrix effects and variations in instrument response.

Data Presentation and Interpretation

Quantitative data from passive sampling studies should be presented in a clear and structured format to allow for easy comparison.

Uptake Rates and Partition Coefficients

The calculation of time-weighted average (TWA) concentrations from integrative samplers like POCIS requires compound-specific sampling rates (Rs). For equilibrium samplers like silicone, partition coefficients (Ksw) are needed.

Note: As of late 2025, specific, peer-reviewed sampling rates and partition coefficients for this compound and this compound-quinone for various passive samplers are still under development. The USGS is expected to publish a sampling rate for this compound-quinone for POCIS in the near future. Researchers should consult the latest literature for these values.

Table of (Hypothetical) Uptake Parameters:

CompoundPassive SamplerSampling Rate (Rs) (L/day)Silicone-Water Partition Coefficient (log Ksw)Reference
This compound-quinonePOCIS (Oasis® HLB)Under DevelopmentN/A(Future Publication)
This compoundSilicone (PDMS)N/ATo be determined(Future Publication)
Field Data

Field data should be presented to compare concentrations across different sites or time points.

Table of Field Monitoring Results:

Site IDLocationDeployment Period (Days)Sampler TypeMass of this compound-q in Sampler (ng)TWA Concentration (ng/L)
Site AUrban Creek28POCIS150Calculated using Rs
Site BRural River28POCIS< LOQ< LOQ
Site CHighway Runoff14Silicone50 (this compound)Calculated using Ksw

Visualizations

Logical Workflow for Passive Sampling

PassiveSamplingWorkflow cluster_prep Preparation Phase cluster_field Field Phase cluster_lab Laboratory Phase cluster_data Data Analysis Phase Prep Sampler Preparation (Cleaning, Assembly) Deploy Deployment in Aquatic Environment Prep->Deploy Transport to Site Retrieve Sampler Retrieval Deploy->Retrieve Deployment Period Extract Solvent Extraction Retrieve->Extract Transport to Lab Analysis LC-MS/MS Analysis Extract->Analysis Calc Calculation of TWA Concentration Analysis->Calc Report Data Reporting and Interpretation Calc->Report

Caption: General workflow for passive sampling monitoring.

Signaling Pathway of this compound to this compound-quinone

PPD_Transformation PPD This compound (in tires) PPDq This compound-quinone (in environment) PPD->PPDq Oxidation Ozone Ozone (O3) (in atmosphere) Ozone->PPDq

Caption: Transformation of this compound to this compound-quinone.

Conclusion and Future Directions

Passive sampling is a valuable tool for monitoring this compound and this compound-quinone in aquatic environments, providing time-integrated data that is more representative of chronic exposure than traditional grab samples. While standardized protocols and compound-specific uptake parameters are still under development, the methodologies outlined in these application notes provide a strong foundation for researchers. Future work should focus on the determination of robust sampling rates and partition coefficients for this compound and this compound-quinone in various passive samplers to enhance the quantitative accuracy of this monitoring approach.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 6PPD and its Transformation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) during sample storage and extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is an antioxidant and antiozonant widely used in rubber products, particularly tires, to prevent degradation.[1][2] Its stability is a significant concern because it readily transforms into N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (this compound-quinone or this compound-Q) in the presence of ozone and other oxidizing agents.[1][2][3] this compound-Q is a highly toxic compound, notably linked to acute mortality in coho salmon and other aquatic organisms.[1][4][5] Understanding the stability of this compound and the formation of this compound-Q is crucial for accurate environmental monitoring and toxicological studies.

Q2: What are the main degradation products of this compound?

A2: The primary and most studied degradation product of this compound is this compound-quinone (this compound-Q).[3][4] This transformation is primarily driven by ozonation.[6][7] Other identified photodegradation products in water include aniline, 4-aminodiphenylamine, and 4-hydroxydiphenylamine.[8] In biological systems, this compound can be biotransformed into this compound-Q by cytochrome P450 enzymes.[9]

Q3: What environmental factors influence the degradation of this compound?

A3: Several environmental factors can influence the degradation of this compound and the formation of this compound-Q:

  • Ozone: The reaction with atmospheric ozone is a major pathway for this compound-Q formation.[2][3]

  • Sunlight (Photodegradation): Exposure to light, especially UV radiation, can accelerate the degradation of this compound.[8]

  • pH: The rate of photodegradation of this compound in water is faster under acidic conditions.[8]

  • Presence of other reactive species: Oxidizing agents other than ozone can also contribute to this compound transformation.[3]

  • Temperature: While specific studies on temperature effects on this compound degradation are limited, temperature generally influences reaction rates.

Q4: How stable is this compound-Q in environmental samples?

A4: this compound-Q is considered to have moderate environmental stability.[10][11] In simple aqueous solutions at various pH levels (5, 7, and 9), a slight-to-moderate loss of about 26% was observed over 47 days.[10][12] Another study reported a half-life of 194.1 hours in dechlorinated tap water.[12] In refrigerated stormwater samples (5°C) with minimal headspace, this compound-Q was found to be stable for up to 75 days.[13][14] Freezing has also been shown to be a viable option for extending sample holding times.[13][15]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detection of this compound in samples where it is expected. This compound is highly unstable and may have degraded.Analyze samples for this compound-Q and other degradation products. Ensure rapid sample processing and appropriate storage conditions (refrigeration or freezing) immediately after collection. The parent compound, this compound, has a very short half-life, sometimes only a few hours.[2][16]
Inconsistent or variable this compound-Q concentrations in replicate samples. Sample collection and handling procedures are not standardized. Contamination or loss of analyte during sampling.Use certified amber glass bottles with PTFE-lined caps to minimize photodegradation and sorption.[13][17][18] Ensure bottles are rinsed three times with the sample water before filling completely to minimize headspace.[17][19] Use consistent sampling techniques for all replicates.
Low recovery of this compound-Q during solid-phase extraction (SPE). Inappropriate SPE sorbent or elution solvent. Matrix interference.For complex water samples like tunnel-wash runoff, a combination of liquid-liquid extraction (LLE) followed by normal phase SPE may be more effective than reverse-phase SPE alone to reduce ion suppression.[20] Optimize the SPE method for your specific sample matrix.
Signal suppression in LC-MS/MS analysis. Co-eluting matrix components interfering with ionization.Employ a more effective sample clean-up method, such as a combination of LLE and SPE.[20] Use an isotopically labeled internal standard (e.g., this compound-quinone-d5) to correct for matrix effects.[21][22]
Analyte loss during sample filtration. Adsorption of this compound-Q to the filter material.Borosilicate glass fiber filters have been shown to provide the highest recovery for this compound-Q.[13] Avoid using filter materials that may adsorb the analyte.

Data Summary Tables

Table 1: Recommended Sample Handling and Storage Conditions for this compound-Q Analysis

ParameterRecommendationRationaleSource(s)
Sample Container Amber glass bottle with PTFE-lined capMinimizes photodegradation and analyte sorption.[13][17][18]
Sample Volume 250 mL or larger to allow for whole bottle extractions.Ensures sufficient sample for analysis and quality control.[17]
On-site Handling Rinse bottle 3 times with sample water; minimize headspace.Reduces contamination and analyte loss.[17][19]
Transport Keep samples on ice in a cooler, protected from light.Prevents degradation during transit.[17]
Storage Temperature Refrigerate at ≤10°C (or 5°C as specified in some studies).Maintains sample integrity for short-term storage.[13][14][22]
Holding Time Extract within 14 days of collection.Ensures analysis is performed before significant degradation occurs.[1][17][22]
Long-term Storage Freezing can extend holding times.Preserves sample integrity for longer periods.[13][15]

Table 2: Stability of this compound-Q in Aqueous Samples under Different Conditions

Sample MatrixStorage TemperatureHeadspaceDurationAnalyte Loss/RecoverySource(s)
Simple Aqueous Solution (pH 5, 7, 9)20-22°CNot specified47 days26 ± 3% loss[10][12]
Pure Laboratory Water5°CMinimal75 daysStable[13]
Surface Water and Stormwater5°CMinimal75 daysStable[13]
Residential Stormwater5°CWith headspace75 days~20% decrease[15]
StormwaterFrozenHalf-filled bottle5 freeze/thaw cyclesStable[14][15]

Experimental Protocols

Protocol 1: Water Sample Collection for this compound-Q Analysis

This protocol is based on recommendations from the Washington State Department of Ecology and other research.[17][19]

  • Preparation:

    • Use pre-cleaned 250 mL amber glass bottles with PTFE-lined caps.

    • Label each bottle with a unique sample ID, date, time, and location.

    • Prepare a cooler with ice packs for sample transport.

  • Collection:

    • Wear nitrile gloves to prevent contamination.

    • At the sampling site, rinse the bottle and cap three times with the water to be sampled.

    • Submerge the bottle to collect the sample, ensuring minimal disturbance of sediment.

    • Fill the bottle completely to minimize headspace.

    • Securely fasten the cap.

  • Field Quality Control:

    • Collect a field blank at each site by filling a sample bottle with deionized water.

    • Collect field duplicate samples for every 10-20 samples.

  • Storage and Transport:

    • Place the collected samples immediately into the cooler with ice packs.

    • Transport the samples to the laboratory, maintaining a temperature of ≤10°C and protecting them from light.

    • Ensure samples arrive at the laboratory for extraction within the 14-day holding time.

Protocol 2: Extraction of this compound-Q from Soil and Sediment Samples

This is a generalized protocol based on a described method.[21][23]

  • Sample Preparation:

    • Homogenize the soil or sediment sample.

    • Weigh approximately 0.25 g (dry weight) of the sample into an extraction vessel.

  • Spiking:

    • Spike the sample with an isotopically labeled internal standard (e.g., ¹³C₆-6PPD-Quinone) to allow for quantification and recovery correction.

  • Extraction:

    • Add extraction solvents (e.g., a mixture of hexane and ethyl acetate).

    • Extract the sample using sonication for a specified duration (e.g., 15 minutes). Repeat the extraction process as necessary.

    • A subsequent extraction with a more polar solvent like acetonitrile can also be performed.

  • Concentration and Reconstitution:

    • Combine the extracts and concentrate them to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., acetonitrile).

  • Analysis:

    • Spike the final extract with a non-extracted internal standard (e.g., d₅-6PPD-Quinone).

    • Analyze the extract using LC-MS/MS.

Visualizations

Caption: Simplified degradation pathway of this compound.

Sample_Handling_Workflow cluster_field Field Operations cluster_lab Laboratory Operations Sample Collection 1. Sample Collection (Amber Glass Bottle) Field QC 2. Field QC (Blanks, Duplicates) Sample Collection->Field QC Transport 3. Transport (On Ice, Dark) Field QC->Transport Storage 4. Storage (≤10°C, Dark) Transport->Storage Extraction 5. Sample Extraction (LLE/SPE) Storage->Extraction Analysis 6. LC-MS/MS Analysis Extraction->Analysis

Caption: Recommended workflow for sample handling and analysis.

Troubleshooting_Tree Start Inconsistent or Low This compound/6PPD-Q Results Check_Sample_Handling Review Sample Handling Protocol Start->Check_Sample_Handling Check_Storage Verify Storage Conditions (Temp, Light, Time) Start->Check_Storage Check_Extraction Evaluate Extraction Efficiency Start->Check_Extraction Check_Analysis Assess Analytical Method (e.g., Matrix Effects) Start->Check_Analysis Solution_Handling Use Amber Glass, Minimize Headspace, Proper Transport Check_Sample_Handling->Solution_Handling Solution_Storage Refrigerate/Freeze Immediately, Respect Hold Times Check_Storage->Solution_Storage Solution_Extraction Optimize SPE/LLE, Check Recoveries Check_Extraction->Solution_Extraction Solution_Analysis Use Internal Standards, Dilute Sample Check_Analysis->Solution_Analysis

Caption: Troubleshooting decision tree for this compound/6PPD-Q analysis.

References

Technical Support Center: Optimization of LC-MS/MS for 6PPD-Quinone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 6PPD-quinone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound-quinone signal is low or non-existent. What are the potential causes and solutions?

A: Low or no signal for this compound-quinone can stem from several factors throughout the analytical workflow. Here’s a troubleshooting guide:

  • Sample Stability: this compound-quinone is known to be unstable. Ensure proper sample storage, typically at -20°C, and minimize freeze-thaw cycles.[1] For aqueous samples, consider the storage conditions carefully as stability can be variable.[2][3]

  • Sample Preparation: Inefficient extraction can lead to poor recovery.

    • For Water Samples: Solid Phase Extraction (SPE) is a common and effective technique.[2][3][4][5] A "dilute-and-shoot" (DnS) approach can also be used for samples with higher concentrations, which simplifies the process and reduces solvent usage.[2][3][5]

    • For Fish Tissue: Methods like QuEChERS, accelerated solvent extraction (ASE), or sonication with acetonitrile are effective.[1][6] It is crucial to include a purification step to remove matrix components like lipids.[1][7]

    • For Soil Samples: An extraction with acetonitrile followed by cleanup is a common approach.[8]

  • LC-MS/MS Method Parameters: Suboptimal instrument settings will directly impact sensitivity.

    • Mobile Phase: The choice of mobile phase additive is critical. Ammonium fluoride has been shown to provide a better response than formic acid.[2][9]

    • Ionization: Use positive electrospray ionization (ESI+).[1]

    • MRM Transitions: Ensure you are using the most sensitive and specific multiple reaction monitoring (MRM) transitions. The most common transitions are m/z 299.1 -> 215.1 (quantifier) and 299.1 -> 241.1 (qualifier).[10][11]

  • Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound-quinone, leading to a lower signal.[10]

    • Internal Standards: The use of a stable isotope-labeled internal standard, such as this compound-quinone-d5 or ¹³C₆-6PPDQ, is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.[4][7][10]

    • Sample Cleanup: Employing effective sample cleanup strategies like SPE or lipid removal cartridges is crucial, especially for complex matrices like tissue or soil.[4][7][8]

    • Chromatographic Separation: Optimize the chromatographic gradient to separate this compound-quinone from interfering matrix components.[10]

Q2: I am observing significant matrix effects in my analysis. How can I mitigate them?

A: Matrix effects, particularly ion suppression, are a common challenge in this compound-quinone analysis, especially in complex samples like road runoff or biological tissues.[10]

  • Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for matrix effects. An internal standard that co-elutes with the analyte will experience similar ionization suppression or enhancement, allowing for accurate quantification.[4][10]

  • Sample Dilution: For highly concentrated samples, a simple dilution can reduce the concentration of interfering matrix components.[1] The "dilute-and-shoot" method is a good example of this for certain water samples.[2][3][5]

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.[1]

  • Enhanced Sample Cleanup: If matrix effects are still significant, consider more rigorous cleanup steps. This could involve using different SPE sorbents or adding a secondary cleanup step.[1][7]

  • Chromatographic Optimization: Adjusting the LC gradient can help to separate this compound-quinone from the interfering compounds.[10]

Q3: What are the recommended sample preparation methods for different matrices?

A: The optimal sample preparation method depends on the sample matrix.

  • Aqueous Samples (e.g., River Water, Runoff):

    • Solid Phase Extraction (SPE): This is a robust method for concentrating the analyte and removing interferences.[2][3][4][5]

    • Dilute-and-Shoot (DnS): For less complex or more concentrated water samples, a simple dilution followed by direct injection can be a high-throughput option.[2][3][5]

  • Biological Tissues (e.g., Fish):

    • Homogenization and Solvent Extraction: Homogenize the tissue and extract with a solvent like acetonitrile.[1][7]

    • Cleanup: A cleanup step to remove lipids and other interferences is critical. Captiva EMR-Lipid cartridges have been shown to be effective.[7]

  • Soil and Dust:

    • Solvent Extraction: Extraction with acetonitrile is a common starting point.[8]

    • Cleanup: Similar to tissue samples, a thorough cleanup is necessary to remove matrix components.[8]

Q4: How can I confirm the identity of this compound-quinone in my samples?

A: Confirmation of this compound-quinone identity should be based on multiple criteria:

  • Retention Time: The retention time of the peak in the sample should match that of a known standard analyzed under the same conditions.[8]

  • MRM Transitions: At least two MRM transitions should be monitored. The ratio of the quantifier to the qualifier ion in the sample should match that of a standard.[8][11]

Experimental Protocols & Data

Table 1: Example LC-MS/MS Parameters for this compound-Quinone Analysis
ParameterSetting 1 (for Water Samples)Setting 2 (for Tissue Samples)
LC Column Agilent Poroshell 120 EC-C18, 2.1x50mm, 1.9 µm[7]Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[1]
Mobile Phase A Water with 1 mM ammonium fluoride[2]10% Acetonitrile in water with 0.1% formic acid[1]
Mobile Phase B Acetonitrile[9]Acetonitrile with 0.1% formic acid[1]
Flow Rate 0.400 mL/min[10]0.5 mL/min[1]
Injection Volume 20 µL[10]10 µL[1]
Column Temp. 40°C[10]40°C[1]
Ionization Mode ESI Positive[1]ESI Positive[1]
Capillary Voltage 2500 V[7]0.50 kV[1]
Source Temp. 300°C (Gas Temp)[7]150°C[1]
Desolvation Temp. 375°C (Sheath Gas Temp)[7]600°C[1]
Nebulizer Gas 40 psi[7]-
MRM Transitions 299.2 > 241.1 (Quantifier), 299.2 > 215.1 (Qualifier)299.1 > 215.1 (Quantifier), 299.1 > 241.1 (Qualifier)[10]
Detailed Experimental Protocol: SPE of Water Samples for this compound-Quinone Analysis

This protocol is a generalized procedure based on common practices.[2][3][4][5]

  • Sample Preparation:

    • Centrifuge the water sample (e.g., 10 mL) to remove particulate matter.[4]

    • Add an isotopic internal standard (e.g., ¹³C₆-6PPDQ) to the supernatant.[4]

  • SPE Cartridge Conditioning:

    • Condition a silica-based SPE cartridge by washing with methanol followed by water.

  • Sample Loading:

    • Load the prepared water sample onto the conditioned SPE cartridge at a low flow rate (e.g., ~0.4 mL/min).[4]

  • Washing:

    • Wash the cartridge with water to remove hydrophilic impurities.[4]

  • Drying:

    • Dry the cartridge under vacuum.[4]

  • Elution:

    • Elute the this compound-quinone from the cartridge using methanol.[4]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[4]

    • Reconstitute the residue in a suitable solvent (e.g., acetonitrile or the initial mobile phase composition) for LC-MS/MS analysis.[4][7]

Visualizations

experimental_workflow_spe cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis s1 Water Sample Collection s2 Centrifugation s1->s2 s3 Add Internal Standard s2->s3 spe1 Condition Cartridge s3->spe1 spe2 Load Sample spe1->spe2 spe3 Wash Cartridge spe2->spe3 spe4 Elute this compound-quinone spe3->spe4 a1 Evaporate & Reconstitute spe4->a1 a2 LC-MS/MS Analysis a1->a2 troubleshooting_logic cluster_sample Sample Integrity cluster_instrument Instrument Parameters cluster_matrix Matrix Effects start Low or No Signal c1 Check Sample Storage (-20°C, min. freeze-thaw) start->c1 c2 Evaluate Sample Prep (Extraction Efficiency) start->c2 i1 Verify LC-MS/MS Method (Mobile Phase, MRMs) start->i1 m1 Implement Internal Standard start->m1 m2 Improve Sample Cleanup c2->m2 m3 Optimize Chromatography i1->m3

References

Overcoming poor chromatographic peak shape for 6PPD

Reducing background contamination in trace analysis of 6PPD-quinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background contamination during the trace analysis of 6PPD-quinone.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound-quinone, providing step-by-step guidance to identify and resolve the source of contamination.

High Background in Blank Injections

Question: I am observing a significant this compound-quinone peak in my solvent blank injections. What are the potential sources of this contamination and how can I eliminate it?

Answer:

A high background in blank injections indicates a contaminated system. The source of contamination can be from your solvents, sample preparation materials, or the LC-MS system itself.

Troubleshooting Workflow:

G start High Background in Blank solvent 1. Check Solvents start->solvent glassware 2. Evaluate Glassware and Consumables solvent->glassware If background persists system 3. Clean LC-MS System glassware->system If background persists resolve Problem Resolved system->resolve If background is reduced

Caption: Troubleshooting workflow for high background in blank injections.

1. Check Solvents:

  • Action: Prepare fresh mobile phases using a new bottle of LC-MS grade solvent.

  • Rationale: Solvents can become contaminated over time.

2. Evaluate Glassware and Consumables:

  • Action:

    • Thoroughly clean all glassware with a laboratory-grade detergent, followed by rinsing with high-purity water and an organic solvent like methanol or acetonitrile.[1]

    • Use amber glass vials and bottles with PTFE-lined caps to minimize adsorption and leaching.[2][3]

    • Avoid using plastic containers, especially those made of materials that can leach plasticizers.

    • Screen laboratory materials, such as rubber stoppers, for potential to generate background signals and remove them if necessary.[4]

  • Rationale: Contaminants can adhere to glassware surfaces or be leached from consumables. This compound-quinone is known to be sensitive to certain materials.

3. Clean LC-MS System:

  • Action:

    • Flush the entire LC system, including the injector and flow path, with a strong solvent mixture like 80% acetonitrile in water.[1]

    • If contamination persists, a more rigorous cleaning with a mild acid (e.g., 0.1% formic acid) followed by a base (e.g., 0.1% ammonium hydroxide) and then a final flush with the strong solvent mixture may be necessary. Always check your column's pH tolerance before using acidic or basic solutions.

    • Clean the mass spectrometer's ion source, including the cone, needle, and transfer tube.[1]

  • Rationale: Contaminants can accumulate in the LC flow path and the MS ion source, leading to persistent background signals.

Matrix-Related Background Interference

Question: My sample chromatograms show a high background, especially when analyzing complex matrices like fish tissue. How can I reduce this interference?

Answer:

High background in complex matrices is often due to co-eluting endogenous compounds, such as phospholipids.[5] Effective sample preparation is key to removing these interferences before LC-MS analysis.

Sample Preparation Workflow for Complex Matrices:

G start High Matrix Background extraction 1. Optimized Extraction start->extraction cleanup 2. Implement Sample Cleanup extraction->cleanup analysis 3. LC-MS/MS Analysis cleanup->analysis result Reduced Background analysis->result

Caption: Workflow for reducing matrix-related background.

1. Optimized Extraction:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is effective for extracting this compound-quinone from fatty matrices like fish tissue.[6]

  • Solvent Extraction: Acetonitrile is a common solvent for extracting this compound-quinone.[5]

2. Implement Sample Cleanup:

  • Solid-Phase Extraction (SPE): SPE can be used to remove interfering compounds. Both reverse-phase and silica-based SPE cartridges have been used for this compound-quinone analysis.[7]

  • Enhanced Matrix Removal (EMR) Cartridges: For lipid-rich samples, EMR cartridges can significantly reduce phospholipid background.[5]

  • Push-Thru Cartridges: A series of push-thru cartridges, such as C18 and lipid removal cartridges, can provide effective cleanup for complex extracts.[6]

Data on Background Reduction:

The following table summarizes the effectiveness of different sample preparation techniques in reducing background interference.

Sample Preparation MethodMatrixBackground ReductionReference
Captiva EMR-Lipid FiltrationSalmon TissueSignificantly reduced phospholipid background compared to organic extraction alone.[5][5]
Liquid-Liquid Extraction followed by Silica-Based SPETunnel-Wash Runoff WaterLow ion suppression effect, surpassing previously published methods.[7][7]
QuEChERS with Serial Push-Thru Cartridge CleanupSalmon TissueAchieved high sensitivity for PPD-quinones in a fatty matrix.[6][6]

Frequently Asked Questions (FAQs)

Q1: What are the best practices for collecting and storing samples for this compound-quinone analysis to avoid contamination?

A1: To minimize contamination and degradation of this compound-quinone during sample collection and storage, follow these best practices:

  • Sample Containers: Use amber glass bottles with PTFE-lined caps to prevent photodegradation and minimize sorption.[2][3]

  • Avoid Contaminating Materials: Do not use laboratory materials made of rubber or silicone, as they can be sources of this compound and this compound-quinone contamination or can adsorb the analyte.[4][8]

  • Storage: Store samples at 5°C with minimal headspace.[3] Freezing can also be used to extend holding times.[3][9]

Q2: Can the parent compound this compound interfere with this compound-quinone analysis?

A2: Yes, this compound can degrade to this compound-quinone in the sample, leading to artificially elevated results.[10] It is recommended to minimize sample holding times and use direct-injection methods when possible to reduce the impact of this compound degradation.[4]

Q3: What are some common instrumental parameters to optimize for sensitive this compound-quinone detection?

A3: For sensitive LC-MS/MS analysis of this compound-quinone, consider the following:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.[11]

  • Multiple Reaction Monitoring (MRM): Use at least two MRM transitions for confident identification and quantification.[12]

  • Chromatography: A C18 column is often used for separation.[11] Gradient elution with mobile phases such as ammonium fluoride and acetonitrile has shown good results.[11]

Q4: Are there any known chemical interferents for this compound-quinone analysis?

A4: While specific chemical interferents for this compound-quinone are not extensively documented in the provided search results, a general concern in LC-MS/MS analysis is the presence of isobaric compounds (compounds with the same nominal mass). High-resolution mass spectrometry can help to differentiate this compound-quinone from potential interferents with similar masses but different elemental compositions.[13]

Experimental Protocols

Protocol 1: Direct Injection Analysis of this compound-quinone in Surface Water

This protocol is adapted from a fast, direct-inject analytical method for the quantitation of this compound-quinone in surface water using LC/TQ.[11]

1. Sample Preparation:

  • Collect water samples in 1-liter amber glass bottles.[14]

  • Add an internal standard (e.g., D5-6PPD-quinone) to the sample.[11]

  • No further sample preparation is required.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1290 Infinity II LC[11]

  • Column: Agilent InfinityLab Poroshell 120 EC-C18, 2.1 × 50 mm, 1.9 µm[11]

  • Mobile Phase A: Ammonium fluoride in water[11]

  • Mobile Phase B: Acetonitrile[11]

  • MS System: Agilent 6470 LC/TQ[11]

  • Ionization: Electrospray (ESI), Positive Mode[11]

Protocol 2: Analysis of this compound-quinone in Fish Tissue with Phospholipid Removal

This protocol utilizes a Captiva EMR-Lipid cartridge to reduce background from phospholipids in fish tissue samples.[5]

1. Sample Preparation:

  • Homogenize 2 g of fish tissue.[5]

  • Extract the tissue twice with cold acetonitrile.[5]

  • Centrifuge the sample and combine the supernatants.[5]

  • Add water to the combined supernatant.[5]

  • Load an aliquot of the mixture onto a Captiva EMR-Lipid cartridge and collect the eluate.[5]

  • Perform a secondary elution with 80:20 acetonitrile:water and combine with the first eluate.[5]

  • Dry down the combined eluate and reconstitute in the initial mobile phase conditions for LC-MS/MS analysis.[5]

2. LC-MS/MS Analysis:

  • LC System: Agilent 1290 Infinity II Binary Pump[5]

  • MS System: Agilent 6475 Triple Quadrupole Mass Spectrometer[5]

  • Ionization: Agilent JetStream ESI[5]

  • Detection: Multiple Reaction Monitoring (MRM)[5]

References

Strategies for separating 6PPD-quinone from isomeric interferences

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation and analysis of 6PPD-quinone.

Frequently Asked Questions (FAQs)

Q1: What is this compound-quinone and why is its analysis important?

A1: this compound-quinone is a transformation product of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (this compound), an antioxidant and antiozonant widely used in tires to prevent degradation.[1] this compound reacts with atmospheric ozone to form this compound-quinone.[2] This compound has been identified as acutely toxic to certain aquatic species, such as coho salmon, and is a significant environmental contaminant found in roadway runoff and urban watersheds.[1][3] Accurate analysis of this compound-quinone is crucial for environmental monitoring, toxicological studies, and assessing the impact of tire wear particles on ecosystems.

Q2: What are the main challenges in the analytical measurement of this compound-quinone?

A2: The primary challenges in analyzing this compound-quinone are matrix interference and the presence of isomeric compounds. Complex environmental and biological samples often contain substances that can interfere with the analysis, leading to ion suppression in mass spectrometry.[3][4] Furthermore, the ozonation of this compound can produce various isomers of this compound-quinone, which have the same mass-to-charge ratio and can be difficult to separate chromatographically, potentially leading to inaccurate quantification.[4][5]

Q3: What are the known isomeric interferences for this compound-quinone?

A3: There are two main types of isomeric interferences for this compound-quinone:

  • Structural Isomers: These are molecules with the same chemical formula (C18H22N2O2) but different atomic arrangements. Transformation products of this compound ozonation can include isomers with presumptive N-oxide, N,N'-dioxide, and orthoquinone structures.[4][5]

  • Chiral Isomers (Enantiomers): this compound-quinone is a chiral molecule and exists as two enantiomers: (R)-6PPD-quinone and (S)-6PPD-quinone.[6][7] These enantiomers can exhibit different biological activities and toxicities.[7]

Q4: What analytical techniques are recommended for this compound-quinone analysis?

A4: The most common and recommended technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[8][9] This method offers the high sensitivity and selectivity required for detecting the low concentrations of this compound-quinone typically found in environmental samples. High-Resolution Mass Spectrometry (HRMS) is also valuable for identifying unknown transformation products and confirming the presence of isomers.[4][10]

Q5: Are there standardized methods available for this compound-quinone analysis?

A5: Yes, the U.S. Environmental Protection Agency (EPA) has developed Draft Method 1634, which is a performance-based method for the determination of this compound-quinone in aqueous matrices using LC-MS/MS. This method provides a framework for sample preparation, analysis, and quality control.

Troubleshooting Guides

Issue 1: Poor peak shape or unexpected peaks in the chromatogram.

  • Possible Cause: Co-elution of this compound-quinone with matrix components or isomeric interferences.

  • Troubleshooting Steps:

    • Optimize Chromatographic Separation:

      • Gradient Modification: Adjust the gradient slope to improve the separation of the target analyte from closely eluting peaks.

      • Mobile Phase Composition: Experiment with different mobile phase modifiers or organic solvents to alter selectivity.

      • Column Chemistry: If using a standard C18 column, consider trying a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl) to achieve a different separation mechanism.

    • Sample Cleanup: Enhance sample preparation to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be optimized for better cleanup.[3][4]

    • High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to investigate the mass-to-charge ratio of the interfering peak. A high-resolution accurate mass measurement can help determine if the interference is an isomer of this compound-quinone.[10]

Issue 2: Inaccurate or irreproducible quantification.

  • Possible Cause: Unresolved isomeric interferences or ion suppression/enhancement from the sample matrix.

  • Troubleshooting Steps:

    • Address Isomeric Interference:

      • Structural Isomers: As outlined in "Issue 1," optimize chromatography to attempt separation. If separation is not possible, the reported concentration may represent the sum of the isomers. This should be noted in the results.

      • Chiral Isomers (Enantiomers): To separate enantiomers, a chiral column is necessary. A common choice is a CHIRALPAK IA column.[11] Supercritical Fluid Chromatography (SFC) with a chiral stationary phase can also be effective.[6]

    • Evaluate Matrix Effects:

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for ion suppression or enhancement.

      • Isotopically Labeled Internal Standards: Use an isotopically labeled internal standard, such as d5-6PPD-quinone or 13C6-6PPD-quinone. The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate correction during quantification.

Issue 3: Suspected presence of this compound-quinone isomers but unable to confirm.

  • Possible Cause: Lack of analytical standards for the isomers and similar fragmentation patterns in MS/MS.

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to confirm that the interfering peak has the same elemental composition as this compound-quinone.[4][5]

    • MS/MS Fragmentation Analysis: Carefully examine the MS/MS fragmentation patterns. Even if the main fragments are similar, there might be subtle differences in the ratios of fragment ions between isomers that can be used for differentiation.

    • Literature Review: Consult recent scientific literature for reports on the identification and characterization of this compound-quinone transformation products. New research may provide information on the expected retention times and fragmentation of newly identified isomers.

Experimental Protocols

Protocol 1: Chiral Separation of this compound-quinone Enantiomers

This protocol is based on methodologies for separating chiral compounds and is a starting point for method development.

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: CHIRALPAK IA column (or equivalent chiral stationary phase).[11]

  • Mobile Phase: A typical mobile phase for chiral separations on this type of column would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Controlled, often around 25-40°C.[11]

  • Detection: UV detector or Mass Spectrometer.

  • Method Development:

    • Start with an isocratic elution of a standard mixture of this compound-quinone.

    • Adjust the ratio of the alcohol in the mobile phase to optimize the resolution between the enantiomeric peaks. Increased alcohol content generally reduces retention time but may also decrease resolution.

    • Once separation is achieved, the method can be applied to purified sample extracts.

Protocol 2: General LC-MS/MS Analysis of this compound-quinone

This protocol is a general guideline for the quantitative analysis of this compound-quinone in environmental water samples.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute the this compound-quinone with an organic solvent like acetonitrile or methanol.[3]

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC System:

    • Column: A C18 reversed-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18).[12]

    • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium fluoride).[12]

    • Mobile Phase B: Acetonitrile or methanol with the same modifier.

    • Gradient: A gradient from a lower to a higher percentage of Mobile Phase B to elute the hydrophobic this compound-quinone.

  • MS System (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two transitions for this compound-quinone for confirmation and quantification. Example transitions could be based on the fragmentation of the parent ion.

Quantitative Data Summary

ParameterMethodMatrixValueReference
Limit of Quantification (LOQ) LC-MS/MSRiver Water0.01 ng/mL[13]
Spike Recovery LC-MS/MSStream and River Water83% - 100%[13]
Linear Range LC-MS/MSNeat Solution0.01 - 100 ng/mL[13]
Recovery LC-MS/MS with SPEWater78% - 91%[3][4]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation cluster_detection Detection & Quantification Sample Aqueous or Tissue Sample Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Cleanup Matrix Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration LC LC Separation (C18 or Chiral Column) Concentration->LC MS Mass Spectrometry (MS/MS or HRMS) LC->MS Data Data Analysis & Quantification MS->Data

Caption: General experimental workflow for the analysis of this compound-quinone.

Troubleshooting_Isomers Start Inaccurate Quantification or Unexpected Chromatographic Peak Check_Chroma Review Chromatogram: - Peak Shape - Co-elution Start->Check_Chroma Optimize_LC Optimize LC Method: - Modify Gradient - Change Mobile Phase - Try Different Column Check_Chroma->Optimize_LC Poor Separation Use_HRMS Analyze with HRMS: - Confirm Elemental Composition Check_Chroma->Use_HRMS Suspicious Peak Matrix_Effect Investigate Matrix Effects Check_Chroma->Matrix_Effect Good Separation, but Inaccurate Optimize_LC->Check_Chroma Isomer_Confirmed Isomeric Interference Confirmed Use_HRMS->Isomer_Confirmed Same m/z Use_HRMS->Matrix_Effect Different m/z Chiral_Sep Consider Chiral Separation if Enantiomers are Suspected Isomer_Confirmed->Chiral_Sep Report_Sum Report as Sum of Isomers (if separation is not feasible) Isomer_Confirmed->Report_Sum Resolved Issue Resolved Chiral_Sep->Resolved Report_Sum->Resolved Matrix_Matched Implement Matrix-Matched Calibration and/or Isotopically Labeled Standards Matrix_Effect->Matrix_Matched Matrix_Matched->Resolved

Caption: Troubleshooting flowchart for isomeric interference in this compound-quinone analysis.

References

Technical Support Center: Enhancing Solid-Phase Extraction of 6PPD-Quinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solid-phase extraction (SPE) of 6PPD-quinone. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance the efficiency and reproducibility of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the solid-phase extraction of this compound-quinone.

Issue Potential Cause Recommended Solution
Low Analyte Recovery Incomplete Elution: The elution solvent may not be strong enough to desorb this compound-quinone from the SPE sorbent.- Use a stronger elution solvent. Methanol and acetonitrile are commonly used.[1][2] - Increase the volume of the elution solvent. Some protocols use multiple small aliquots for elution.[1][3][4] - Ensure the elution flow rate is slow enough for complete interaction between the solvent and the sorbent.
Analyte Breakthrough During Sample Loading: The flow rate during sample loading may be too high, or the sorbent capacity may be exceeded.- Decrease the sample loading flow rate. A rate of 5-10 mL/min is suggested in some methods.[3][4][5] - Ensure the amount of sorbent is sufficient for the sample volume and expected analyte concentration.[6]
Improper pH: The pH of the sample may affect the retention of this compound-quinone on the sorbent.- Adjust the sample pH to optimize retention. This will depend on the specific sorbent used.
High Matrix Effects (Ion Suppression/Enhancement) Co-elution of Interfering Compounds: Matrix components may be co-eluting with this compound-quinone, affecting its ionization in the mass spectrometer.- Incorporate a wash step after sample loading to remove interfering substances. A common wash solvent is water or a methanol/water mixture.[1][7] - Consider using a different type of SPE sorbent that offers better selectivity for this compound-quinone, such as a mixed-mode or silica-based sorbent.[1] - Employ a sample cleanup technique prior to SPE, such as liquid-liquid extraction (LLE).[1]
Insufficient Sample Cleanup: The chosen SPE protocol may not be adequately removing matrix interferences.- Optimize the wash solvent composition and volume. - Consider a multi-step elution to fractionate the eluate and isolate this compound-quinone from interfering compounds.
Inconsistent or Irreproducible Results Variable SPE Cartridge Performance: Inconsistent packing or activation of SPE cartridges can lead to variability.- Ensure proper conditioning and equilibration of the SPE cartridges before loading the sample.[1][3][4] - Use high-quality SPE cartridges from a reputable supplier.
Sample Contamination: Background levels of this compound-quinone can be present in the laboratory environment.[2]- Use high-purity solvents and reagents. - Thoroughly clean all glassware and equipment. Rinsing with methanol and acetonitrile can be effective.[2] - Include method blanks in each batch of extractions to monitor for contamination.[3]
Incomplete Solvent Evaporation/Reconstitution: Residual elution solvent or improper reconstitution can affect the final concentration and analytical results.- Ensure complete evaporation of the elution solvent under a gentle stream of nitrogen.[1][2] - Vortex or sonicate the sample after adding the reconstitution solvent to ensure the analyte is fully dissolved.
Clogged SPE Cartridge Particulate Matter in the Sample: The sample may contain suspended solids that clog the SPE frit.- Centrifuge or filter the sample prior to loading it onto the SPE cartridge.[1] - For highly turbid samples, a pre-extraction filtration step is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of SPE sorbent used for this compound-quinone extraction?

A1: Reversed-phase sorbents, particularly polymeric sorbents like Oasis HLB (hydrophilic-lipophilic balanced), are frequently used for extracting this compound-quinone from aqueous samples due to their good retention of this relatively non-polar compound.[1][2][3][4][5] Silica-based sorbents have also been employed, especially in normal-phase SPE protocols.[1]

Q2: What are the recommended solvents for conditioning, washing, and eluting this compound-quinone from a reversed-phase SPE cartridge?

A2:

  • Conditioning: Typically, the cartridge is first conditioned with an organic solvent like methanol or acetonitrile to activate the sorbent, followed by equilibration with water or a buffer similar to the sample matrix.[1][7]

  • Washing: A wash step with water or a weak organic solvent mixture (e.g., 50:50 methanol:water) is often used to remove polar interferences.[1][7]

  • Elution: Methanol and acetonitrile are the most common elution solvents for recovering this compound-quinone from the sorbent.[1][2]

Q3: How can I minimize background contamination of this compound-quinone in my samples?

A3: Due to the presence of this compound in tire rubber, background contamination with this compound-quinone is a potential issue.[2] To minimize this, it is crucial to use high-purity solvents, meticulously clean all labware, and avoid contact with materials that may contain this compound. Running method blanks with each sample batch is essential to monitor for and identify any background contamination.[3]

Q4: Is it necessary to use an internal standard for this compound-quinone analysis?

A4: Yes, using an isotopically labeled internal standard, such as ¹³C₆-6PPD-quinone or d₅-6PPD-quinone, is highly recommended.[1][3][8] An internal standard helps to correct for analyte losses during sample preparation and for matrix effects during LC-MS/MS analysis, leading to more accurate and precise quantification.

Q5: What are typical recovery rates for this compound-quinone using SPE?

A5: With an optimized protocol, recoveries for this compound-quinone can be quite good. Reported recovery rates often range from 78% to over 95%.[1][2] However, recovery can be influenced by the sample matrix, the specific SPE method used, and the skill of the analyst.

Quantitative Data Summary

The following table summarizes key parameters from various published SPE methods for this compound-quinone.

Parameter Method 1 Method 2 Method 3 Method 4
Sorbent Type Oasis HLB[1]Silica[1]Oasis HLB[2]Polymeric HLB[7]
Sorbent Mass 30 mg[1]100 mg[1]60 mg[2]Not Specified
Sample Volume 10 mL[1]Not Specified9.6 mL[2]250 mL[7]
Conditioning 1 mL Methanol, 5 mL Water[1]2 mL DCM, 3 mL 40:60 DCM/Hexane[1]4.9 mL Methanol, 4.9 mL Water[2]5 mL Acetonitrile, 5 mL Reagent Water[7]
Sample Loading Flow Rate ~0.4 mL/min[1]~2 mL/min[1]Not Specified10-15 mL/min[7]
Wash Solvent(s) 2 mL Water[1]1 mL 40:60 DCM/Hexane[1]3.0 mL Water[2]5 mL 50:50 Methanol/Water[7]
Elution Solvent(s) 4 x 0.4 mL Methanol[1]3 mL DCM[1]2 x 2 mL Methanol[2]2 x 4-5 mL Acetonitrile[7]
Reported Recovery 78% - 91%[1]Not Specified80% - 95%[2]Not Specified

Experimental Protocols

Protocol 1: Reversed-Phase SPE for Aqueous Samples (Based on[1])

  • Sorbent: Oasis HLB, 30 mg/1 mL.

  • Conditioning: Pre-wash the cartridge with 1 mL of methanol, followed by equilibration with 5 mL of water.

  • Sample Loading: Load the 10 mL aqueous sample onto the cartridge at a flow rate of approximately 0.4 mL/min.

  • Washing: Wash the cartridge with 2 mL of water to remove polar impurities.

  • Drying: Dry the cartridge under vacuum for 15 minutes.

  • Elution: Elute the this compound-quinone with four 0.4 mL aliquots of methanol.

  • Post-Elution: Evaporate the combined eluates to dryness under a stream of nitrogen at 60°C. Reconstitute the residue in 1 mL of acetonitrile for LC-MS/MS analysis.

Protocol 2: Normal-Phase SPE for Extracts (Based on[1])

  • Sorbent: Phenomenex Strata® Si-1 silica, 100 mg/1 mL.

  • Conditioning: Wash the cartridge with 2 mL of dichloromethane (DCM), followed by equilibration with 3 mL of a 40:60 (v/v) mixture of DCM/hexane.

  • Sample Loading: Apply the sample extract (dissolved in DCM/hexane) to the cartridge.

  • Washing: Wash the cartridge with 1 mL of a 40:60 mixture of DCM/hexane.

  • Elution: Elute the this compound-quinone with 3 mL of DCM.

  • Post-Elution: Evaporate the eluate to dryness using a nitrogen flow at 60°C. Reconstitute the residue in 200 µL of acetonitrile for LC-MS/MS analysis.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Aqueous Sample Pretreatment Sample Pre-treatment (e.g., Centrifugation, Filtration) Sample->Pretreatment Conditioning 1. Conditioning (e.g., Methanol, Water) Pretreatment->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (e.g., Water) Loading->Washing Waste1 To Waste Loading->Waste1 Drying 4. Drying (e.g., Vacuum, N2) Washing->Drying Waste2 To Waste Washing->Waste2 Elution 5. Elution (e.g., Methanol, Acetonitrile) Drying->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Conditioning_port Loading_port Washing_port Drying_port

Caption: General workflow for solid-phase extraction (SPE) of this compound-quinone.

Troubleshooting_Logic Start Low Analyte Recovery? CheckElution Incomplete Elution? Start->CheckElution Yes CheckLoading Analyte Breakthrough? Start->CheckLoading No CheckElution->CheckLoading No Sol1 Increase Elution Solvent Strength/Volume CheckElution->Sol1 Yes CheckpH Improper pH? CheckLoading->CheckpH No Sol2 Decrease Loading Flow Rate Increase Sorbent Amount CheckLoading->Sol2 Yes Sol3 Optimize Sample pH CheckpH->Sol3 Yes Other Investigate Other Causes (e.g., Degradation, Matrix Effects) CheckpH->Other No

Caption: Troubleshooting logic for low recovery of this compound-quinone in SPE.

References

Method development challenges for 6PPD analysis in air samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the method development for the analysis of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and its transformation product this compound-quinone (this compound-q) in air samples.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound and this compound-q in air samples.

Issue 1: Low or No Analyte Recovery

Potential Cause Recommended Solution
Analyte Degradation This compound is highly reactive and can degrade quickly, while this compound-q is more stable but can still degrade under certain conditions.[1] Ensure samples are stored at low temperatures (e.g., ≤10°C or frozen) and protected from light to minimize degradation.[2][3] Use amber glass containers for sample collection and storage.[2]
Sorption to Sampling/Lab Materials This compound-q can be lost due to sorption to various materials.[4] Whenever possible, use glass for sample processing and storage.[4][5] For short-term contact, chemically inert plastics like PTFE may be acceptable.[4]
Inefficient Extraction The extraction method may not be suitable for the sample matrix. For road dust, a 1:5 soil-to-liquid extraction with methanol followed by vortexing and sonication has been shown to be effective.[6] Optimize extraction parameters such as solvent type, volume, and extraction time.
Inefficient Sample Collection For airborne particulates, active sampling with a quartz fiber filter is a common method.[7] Ensure the sampler is functioning correctly and the sampling duration is adequate to collect a sufficient amount of particulate matter, as environmental concentrations can be low.[8][9]

Issue 2: Poor Chromatographic Peak Shape or Resolution

Potential Cause Recommended Solution
Inappropriate LC Column The choice of the analytical column is critical for good separation. A C18 column is commonly used for this compound-q analysis.[10][11] Consider using a column with a smaller particle size (e.g., <2 µm) for better resolution.
Suboptimal Mobile Phase The mobile phase composition affects the retention and peak shape of the analytes. A common mobile phase combination is water and acetonitrile with a modifier like formic acid or ammonium fluoride.[10][11] Optimize the gradient elution program to improve separation.
Matrix Effects Co-eluting matrix components can interfere with the analyte peak.[12] Dilute the sample extract to reduce matrix effects.[11] Employ a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.[1][13]

Issue 3: Inconsistent or Non-reproducible Results

Potential Cause Recommended Solution
Sample Inhomogeneity Air particulate samples can be heterogeneous. Ensure the collected sample is thoroughly homogenized before taking a subsample for extraction.
Instrument Instability The LC-MS/MS system may not be stable. Check for fluctuations in pump pressure, spray stability in the ion source, and detector response. Perform system suitability tests before running a sample sequence.
Lack of Internal Standard Variations in sample preparation and instrument response can lead to inconsistent results. The use of an isotope-labeled internal standard (e.g., D5-6PPD-quinone or ¹³C₆-6PPD-quinone) is highly recommended to correct for matrix effects and procedural losses.[1][13][14]

Frequently Asked Questions (FAQs)

What is this compound and why is its analysis in air important?

This compound (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine) is an antioxidant and antiozonant used in tires to prevent their degradation.[15] Through its reaction with atmospheric ozone, this compound is transformed into this compound-quinone (this compound-q).[1][16] Tire wear releases particles containing this compound and this compound-q into the environment.[15] this compound-q has been detected in airborne particulate matter (PM2.5), road dust, and indoor dust, and its presence in the air raises concerns about potential human exposure through inhalation.[8][17][18]

What are the main challenges in developing a method for this compound analysis in air samples?

The main challenges include:

  • Low environmental concentrations: this compound and this compound-q are often present at trace levels in air samples, requiring highly sensitive analytical instrumentation.[8]

  • Analyte stability: this compound is highly reactive with a short half-life, making its detection challenging.[1] this compound-q is more persistent but can be susceptible to degradation and sorption.[1][4]

  • Complex sample matrix: Air particulate matter is a complex mixture that can cause significant matrix effects during LC-MS/MS analysis.[12]

  • Lack of certified reference materials: The absence of certified reference materials for this compound and this compound-q in air or dust matrices makes method validation more challenging.

What is the recommended analytical technique for this compound-q analysis?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and recommended technique for the analysis of this compound-q due to its high sensitivity and selectivity.[1][19]

How should I collect and store air samples for this compound analysis?

For air particulate matter, active sampling using a high-volume air sampler with quartz fiber filters is a standard method.[7][9] After collection, samples should be stored in amber glass containers at low temperatures (e.g., frozen) and protected from light to prevent analyte degradation and sorption.[2][3][5]

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound-quinone in air-related samples.

Sample TypeConcentration RangeMedian ConcentrationReference
Air Particles2.52–196 pg/m³4.92 pg/m³[17]
Road Dust (unpaved)0.207–1.47 ng/g dw0.511 ng/g dw[6]

Experimental Protocols

Generic LC-MS/MS Method for this compound-quinone Analysis

This protocol provides a general framework for the analysis of this compound-q. Specific parameters should be optimized for your instrument and sample type.

1. Sample Preparation (Extraction from Air Particulate Filter)

  • Cut a portion of the quartz fiber filter into small pieces and place it in a glass centrifuge tube.

  • Add an appropriate volume of extraction solvent (e.g., methanol or acetonitrile).

  • Spike with an isotope-labeled internal standard (e.g., ¹³C₆-6PPD-quinone).[13]

  • Vortex for 1-2 minutes.

  • Sonicate for 15-30 minutes.

  • Centrifuge to pellet the filter debris.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water mixture) for LC-MS/MS analysis.[20]

2. LC-MS/MS Parameters

The following table provides a summary of typical LC-MS/MS parameters used for this compound-q analysis.[10][11][13][20][21]

ParameterTypical Value/Condition
LC System Agilent 1290 Infinity II, Waters Acquity H-Class, or equivalent
Mass Spectrometer Agilent 6470 Triple Quadrupole, Waters Xevo TQ-XS, or equivalent
Analytical Column Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 50 mm, 1.9 µm), Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm), or similar
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium fluoride
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Flow Rate 0.3 - 0.6 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound-quinone

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound-quinone299.1187.331
This compound-quinone (Qualifier)299.177.377
¹³C₆-6PPD-quinone (ISTD)305.1193.331

Note: Collision energies should be optimized for your specific instrument.[13]

Visualizations

G cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Air Ambient Air Sampling High-Volume Air Sampling (Quartz Fiber Filter) Air->Sampling Extraction Solvent Extraction (e.g., Methanol) Sampling->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LCMS LC-MS/MS Analysis (ESI+, MRM) Concentration->LCMS Quantification Quantification (Internal Standard Method) LCMS->Quantification Result Final Concentration (e.g., pg/m³) Quantification->Result

Caption: Experimental workflow for the analysis of this compound in air samples.

G cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions cluster_outcome Outcome Start Problem: Low or No Analyte Signal CheckRecovery Evaluate Extraction Recovery with Spiked Sample Start->CheckRecovery CheckStability Assess Analyte Stability. Check Storage Conditions. Start->CheckStability CheckSorption Investigate Sorption to Materials. Use Glassware. Start->CheckSorption CheckInstrument Verify LC-MS/MS Performance (System Suitability) Start->CheckInstrument OptimizeExtraction Optimize Extraction Method (Solvent, Time) CheckRecovery->OptimizeExtraction ImproveStorage Improve Sample Handling (Cold Storage, Amber Vials) CheckStability->ImproveStorage UseInertware Switch to Inert Labware (Glass, PTFE) CheckSorption->UseInertware TuneInstrument Tune & Calibrate Instrument CheckInstrument->TuneInstrument Resolved Issue Resolved OptimizeExtraction->Resolved ImproveStorage->Resolved UseInertware->Resolved TuneInstrument->Resolved

Caption: Troubleshooting logic for low analyte signal in this compound analysis.

References

Impact of sample pH on the stability and extraction of 6PPD

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of sample pH on the stability and extraction of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD).

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound in aqueous samples?

A1: this compound is an organic compound with a pKa of approximately 6.7.[1][2][3] This means that its chemical form (ionized or neutral) is highly dependent on the pH of the solution. This compound is generally unstable in water, with a reported half-life of less than a day under most conditions.[2][4] Abiotic processes like hydrolysis contribute significantly to its degradation.[4] Acidic conditions, specifically a pH of 2, combined with cold storage, have been noted to improve long-term stability for up to four weeks.[4] At a pH above its pKa, the neutral form of this compound is more susceptible to oxidation and other degradation pathways.

Q2: My this compound recovery is low. Could sample pH be the cause?

A2: Yes, improper sample pH is a primary reason for low this compound recovery. Due to its rapid degradation in neutral or alkaline aqueous solutions, storing samples without pH adjustment can lead to significant loss of the parent compound before analysis.[4][5] For optimal stability, especially when immediate analysis is not possible, acidification of the sample is recommended.

Q3: What is the recommended pH for storing aqueous samples for this compound analysis?

A3: To minimize degradation, aqueous samples should be acidified to a pH of 2 and stored in cold conditions (e.g., 4°C).[4] However, it is crucial to consider the analytical method. While acidification helps preserve this compound, it may interfere with the analysis of its transformation product, this compound-quinone.[6] The current best practice recommendation for this compound analysis is to minimize sample holding times and utilize direct-injection techniques where possible to reduce processing losses.[6]

Q4: How does pH influence the transformation of this compound to this compound-quinone?

A4: The transformation of this compound to its more stable and toxic quinone form (this compound-quinone) is an oxidative process influenced by factors such as ozone, light, and pH.[7] While the parent this compound degrades rapidly, this compound-quinone is comparatively stable across a range of pH values (pH 5-9), with only slight to moderate loss observed over periods as long as 47 days.[8][9][10] Sunlight-induced transformation of this compound to this compound-quinone has been demonstrated at a neutral pH of 7.0.[1]

Q5: How does sample pH affect the solid-phase extraction (SPE) of this compound?

A5: The extraction efficiency of this compound is highly dependent on its chemical form, which is controlled by pH. For reverse-phase SPE (e.g., using a C18 cartridge), this compound should be in its neutral, less polar form to effectively adsorb to the sorbent. This is achieved at a pH greater than its pKa of 6.7. If the sample pH is below 6.7, this compound will be protonated (ionized), making it more water-soluble and less likely to be retained on the SPE cartridge, leading to poor recovery. Therefore, adjusting the sample pH to be slightly alkaline (e.g., pH 7.5-8.5) before extraction is critical for achieving high recovery.

Q6: I am analyzing both this compound and this compound-quinone. How do I handle sample pH?

A6: This presents a significant analytical challenge. Acidification to pH 2 preserves this compound but can negatively impact the analysis of this compound-quinone.[4][6] Conversely, maintaining a neutral pH is better for this compound-quinone stability but leads to rapid degradation of this compound.[4][8] Given these opposing requirements, the ideal approach is to minimize the time between sample collection and extraction. If storage is unavoidable, one potential strategy is to split the sample upon collection, preserving one fraction at pH 2 for this compound analysis and keeping the other at ambient pH (or adjusted to neutral) and refrigerated for this compound-quinone analysis.

Troubleshooting Guide

Issue Potential Cause (pH-Related) Recommended Solution
Low or No this compound Detected Sample pH was neutral or alkaline, causing rapid degradation of this compound during storage.For future samples, minimize hold time. If storage is necessary, acidify samples to pH 2 and keep them cold.[4]
Poor this compound Extraction Recovery Sample pH was acidic (<6.7) during solid-phase extraction, causing this compound to be in its ionized, more soluble form.Adjust sample pH to be slightly alkaline (e.g., 7.5-8.5) before loading onto the reverse-phase SPE cartridge.
Poor Chromatographic Peak Shape for this compound The presence of multiple charge states of this compound in the mobile phase or sample diluent.[5]Ensure the mobile phase and sample diluent pH are controlled to maintain this compound in a single, consistent form (either fully protonated or fully neutral).
Inconsistent Results Between Replicates Inconsistent pH adjustment between sample aliquots, leading to variable degradation or extraction efficiency.Use calibrated pH meters and standardized procedures for pH adjustment for all samples and standards.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound and this compound-quinone

PropertyThis compoundThis compound-quinone
pKa 6.7 (at 20°C)[1][2][3]Not available
log Kow (Octanol-Water Partition Coefficient) 4.68[1]4.30 ± 0.02[8]
Water Solubility 0.5 - 2 mg/L (Variable due to instability)[4]38 ± 10 µg/L[8]

Table 2: pH-Dependent Stability of this compound and this compound-quinone in Water

CompoundpH ConditionTemperatureStability/Half-lifeReference
This compound Biologically active river waterNot specifiedHalf-life of 2.9 hours[4]
This compound Sterile deionized waterNot specifiedHalf-life of 6.8 hours[4]
This compound 2Cold conditionsStable for up to four weeks[4]
This compound-quinone 5, 7, and 920-22°C~26% loss over 47 days[8][9][10]
This compound-quinone 7.55 (Tap Water)20°CHalf-life of 194.1 hours[9]

Experimental Protocols

Protocol: Evaluating the Effect of pH on this compound Aqueous Stability

This protocol outlines a typical experiment to determine the stability of this compound in aqueous solutions at different pH values.

  • Preparation of Buffers: Prepare a series of aqueous buffer solutions at desired pH values (e.g., pH 4, pH 7, pH 9) using appropriate buffer systems (e.g., acetate for pH 4, phosphate for pH 7, borate for pH 9).

  • Spiking with this compound: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile). Spike aliquots of each buffer solution with the this compound stock to a final concentration relevant to your research (e.g., 10 µg/L). Ensure the volume of organic solvent is minimal (<0.1%) to avoid co-solvent effects.

  • Incubation: Dispense the spiked buffer solutions into amber glass vials, leaving minimal headspace. Store the vials under controlled temperature and light conditions (e.g., 25°C in the dark).

  • Time-Course Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), sacrifice triplicate vials from each pH condition for analysis.

  • Sample Preparation and Extraction:

    • Immediately before extraction, adjust the pH of the samples to ~8.0 using a dilute base (e.g., ammonium hydroxide).

    • Perform solid-phase extraction (SPE) using a C18 cartridge.

      • Condition the cartridge with methanol followed by deionized water.

      • Load the pH-adjusted sample.

      • Wash the cartridge with water to remove salts.

      • Elute the retained this compound with an appropriate organic solvent (e.g., acetonitrile or ethyl acetate).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase.

  • Analysis: Analyze the extracted samples using a validated analytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), to quantify the remaining this compound concentration.

  • Data Analysis: Plot the concentration of this compound versus time for each pH condition. Calculate the degradation rate constant and the half-life (t1/2) at each pH.

Visualizations

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Workflow prep_buffers Prepare Buffers (e.g., pH 4, 7, 9) spike_this compound Spike Buffers with this compound Stock prep_buffers->spike_this compound incubate Incubate Samples (Controlled Temp/Light) spike_this compound->incubate sampling Collect Samples Over Time Course incubate->sampling adjust_ph Adjust Sample pH (e.g., to pH 8.0) sampling->adjust_ph spe Solid-Phase Extraction (SPE) adjust_ph->spe lcms LC-MS/MS Analysis spe->lcms data Calculate Half-Life at each pH lcms->data

Caption: Experimental workflow for assessing this compound stability at different pH values.

G cluster_low_ph Low pH (< pKa 6.7) cluster_high_ph High pH (> pKa 6.7) pH Sample pH ion Ionized this compound (Protonated) pH->ion Decreases neutral Neutral this compound pH->neutral Increases stab Higher Stability (Slower Degradation) ion->stab extr Poor SPE Recovery (More Water Soluble) ion->extr unstab Lower Stability (Faster Degradation/ Oxidation to this compound-q) neutral->unstab good_extr Good SPE Recovery (Less Polar) neutral->good_extr

Caption: Logical relationship between pH, this compound form, stability, and extractability.

References

Column selection and mobile phase optimization for 6PPD analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and its toxic ozonation product, this compound-quinone (this compound-Q). The information is tailored for researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound and this compound-Q analysis?

A1: The most prevalent and effective technique for the quantification of this compound and this compound-Q in various environmental and biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5][6] This method offers high sensitivity and selectivity, which is crucial for detecting these compounds at trace levels.[3][6] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is also a cost-effective option for this compound analysis.[7][8]

Q2: Why is this compound-Q often the primary target analyte in environmental monitoring?

A2: this compound-Q is a transformation product of this compound that has been identified as the causative agent for "urban runoff mortality syndrome" in coho salmon.[2][9] It is highly toxic to certain fish species at environmentally relevant concentrations.[2][9] While this compound is the parent compound used in tires, it rapidly degrades to this compound-Q in the environment.[10] Furthermore, this compound can exhibit poor chromatographic performance due to the presence of multiple charge states in solution.[4][10] Therefore, monitoring efforts are often focused on the more stable and toxic this compound-Q.

Q3: What are the key challenges in this compound and this compound-Q analysis?

A3: Key challenges include:

  • Low environmental concentrations: Both compounds can be present at very low levels (ng/L), requiring highly sensitive analytical methods.[3][9]

  • Matrix interference: Complex sample matrices, such as surface water, sediment, and biological tissues, can interfere with the analysis, necessitating effective sample preparation.[2][11]

  • Analyte stability: this compound is known to be unstable and can degrade to this compound-Q during sample collection and storage.[10] Proper sample handling and storage are critical.[12]

  • Chromatographic separation: Achieving good chromatographic separation of the analyte from matrix components is essential for accurate quantification.[11]

Troubleshooting Guides

Column Selection

Problem: Poor peak shape or resolution for this compound/6PPD-Q.

Solution:

  • Column Choice: The most commonly recommended stationary phase for this compound and this compound-Q analysis is a C18 reversed-phase column.[4][5][13][14][15] These columns provide good retention and separation for these relatively non-polar compounds. In some cases, a C8 column may be used to reduce retention time.[16]

  • Particle Size: Using columns with smaller particle sizes (e.g., sub-2 µm or 2.7 µm) can significantly improve peak efficiency and resolution.[4][5]

  • Column Dimensions: A shorter column length (e.g., 50 mm) can be used for faster analysis times, provided that adequate resolution is maintained.[4][5]

Table 1: Comparison of HPLC Columns for this compound/6PPD-Q Analysis

Column TypeParticle Size (µm)Dimensions (mm)AdvantagesDisadvantages
C181.9 - 52.1 x 50 - 4.6 x 150Excellent retention and selectivity for non-polar compounds. Widely available.Longer analysis times with larger particle sizes and longer columns.
C81.8 - 54.6 x 50 - 4.6 x 150Shorter retention times compared to C18.May provide less retention for very non-polar compounds.
Polar C18Not specifiedNot specifiedMay offer alternative selectivity for separating from polar interferences.[17]Less commonly reported for this specific analysis.
Mobile Phase Optimization

Problem: Inadequate sensitivity or inconsistent retention times.

Solution:

  • Solvent Composition: The most common mobile phases consist of a mixture of water and an organic solvent, typically acetonitrile or methanol, in a gradient elution mode.[1][6][7] Acetonitrile is often preferred as it can provide better peak shapes and lower backpressure.[1]

  • Additives: The addition of modifiers to the mobile phase is crucial for improving peak shape, ionization efficiency in mass spectrometry, and controlling retention.

    • Ammonium Fluoride: Adding a low concentration (e.g., 1 mM) of ammonium fluoride to the aqueous mobile phase has been shown to significantly improve the response of this compound-Q in LC-MS/MS analysis.[1][4]

    • Formic Acid: An acidic modifier like formic acid (e.g., 0.1-0.2%) can help to protonate the analytes, leading to better retention and peak shape in reversed-phase chromatography.[13]

    • Ethanolamine: For the analysis of a broader range of p-phenylenediamine (PPD) compounds, a mobile phase containing a small amount of ethanolamine has been used.[16]

Table 2: Common Mobile Phase Compositions for this compound/6PPD-Q Analysis

Mobile Phase A (Aqueous)Mobile Phase B (Organic)AdditiveDetectorReference
WaterAcetonitrile1 mM Ammonium FluorideLC-MS/MS[1][4]
0.2% Formic Acid in WaterAcetonitrileFormic AcidLC-MS/MS[13]
Deionized WaterAcetonitrileNoneHPLC-UV[7][8]
Water with 0.1 g/L EthanolamineAcetonitrile with 0.1 g/L EthanolamineEthanolamineHPLC-UV[16]

Experimental Protocols

General LC-MS/MS Method for this compound-Q in Water

This protocol provides a general workflow for the analysis of this compound-Q in water samples.

  • Sample Preparation (Direct Injection):

    • Collect water samples in amber glass bottles with PTFE-lined caps to minimize photodegradation and sorption.[12]

    • Centrifuge an aliquot of the water sample to remove particulate matter.[4]

    • Add an internal standard (e.g., D5-6PPD-quinone) to the sample.[4]

    • Directly inject the supernatant into the LC-MS/MS system.[4]

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.9 µm).[4]

    • Mobile Phase A: Water with 1 mM ammonium fluoride.[4]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40-45 °C.[5][6]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both this compound-Q and its internal standard.

Visualizations

Below are diagrams illustrating key workflows and relationships in this compound analysis.

Workflow for this compound-Q Analysis in Water Samples cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (Amber Glass Bottles) Centrifugation Centrifugation SampleCollection->Centrifugation IS_Spiking Internal Standard Spiking Centrifugation->IS_Spiking Injection Direct Injection IS_Spiking->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of this compound-quinone in water samples.

Decision Tree for Mobile Phase Optimization cluster_additives Additive Selection Start Poor Sensitivity or Peak Shape Check_Solvent Evaluate Organic Solvent (Acetonitrile vs. Methanol) Start->Check_Solvent Add_Modifier Incorporate Mobile Phase Additive Check_Solvent->Add_Modifier Ammonium_Fluoride Ammonium Fluoride (for MS sensitivity) Add_Modifier->Ammonium_Fluoride MS Detector Formic_Acid Formic Acid (for peak shape) Add_Modifier->Formic_Acid UV or MS Detector Optimize_Gradient Optimize Gradient Profile Final_Method Final Optimized Method Optimize_Gradient->Final_Method Ammonium_Fluoride->Optimize_Gradient Formic_Acid->Optimize_Gradient

Caption: A decision tree for optimizing the mobile phase in this compound/6PPD-Q analysis.

References

Technical Support Center: 6PPD and 6PPD-quinone Extraction from Biota

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low analyte recovery during the extraction of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and its toxic transformation product, this compound-quinone (this compound-q), from biological samples.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high recovery of this compound and this compound-quinone from biota challenging?

A1: The analysis of this compound and this compound-quinone in biological tissues presents several challenges. These compounds can be present at very low concentrations, requiring highly sensitive analytical methods.[1] Biological matrices, especially those from fatty fish like salmonids, are complex and can interfere with extraction and analysis.[2] Additionally, the stability of these compounds during sample preparation is a critical factor that can lead to low recovery if not properly managed.[3][4]

Q2: What are the most common methods for extracting this compound-quinone from fish tissue?

A2: Several methods have been developed for the extraction of this compound-quinone from fish tissue. The most common approaches include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method uses an acetonitrile extraction followed by a cleanup step with sorbents like C18 and primary secondary amine (PSA).[5]

  • Accelerated Solvent Extraction (ASE): This technique utilizes solvents like dichloromethane at elevated temperatures and pressures for efficient extraction.[5][6]

  • Sonication-assisted solvent extraction: This method employs solvents such as acetonitrile with ultrasonic agitation to extract the analytes from the tissue.[6]

  • Simple methanol extraction: This approach uses a homogenizer to extract the compounds with methanol, followed by dilution before analysis.[5]

Q3: Is it possible to analyze for both this compound and this compound-quinone simultaneously in biota samples?

A3: While it is possible to develop methods for simultaneous analysis, the stability of this compound can be a significant challenge. For instance, one study found that while this compound-quinone could be effectively extracted from tissues using accelerated solvent extraction (ASE) with dichloromethane, this compound was not recoverable due to its apparent instability under the elevated temperature and pressure of the ASE method.[5] Therefore, the choice of extraction method must consider the stability of both parent compound and its transformation product.

Troubleshooting Guide: Low Analyte Recovery

Q4: My this compound-quinone recovery is low when using fatty fish tissue. What could be the cause and how can I improve it?

A4: Low recovery of this compound-quinone from fatty tissues is a common issue primarily due to matrix effects. Lipids and other co-extracted matrix components can interfere with the analytical signal and analyte retention.

Troubleshooting Steps:

  • Enhanced Cleanup: The fatty matrix of fish requires a thorough cleanup to achieve the necessary sensitivity.[2] Consider incorporating additional cleanup steps using materials specifically designed to remove lipids, such as LipiFiltr® cartridges in series with C18 cartridges.[2]

  • Optimize Extraction Method: For fatty matrices, methods like QuEChERS combined with effective cleanup have shown good results. A protocol using QuEChERS with a serial push-thru cartridge cleanup (C18 and LipiFiltr®) has demonstrated extraction efficiencies of around 86%.[2]

  • Use of Internal Standards: Employing an isotopically labeled internal standard, such as ¹³C₆-6PPD-quinone, is crucial for accurate quantification and to correct for matrix effects and recovery losses.[2][6]

Q5: I am observing inconsistent recoveries between different extraction methods. Which method is generally more robust?

A5: The choice of extraction method can significantly impact recovery rates. Studies have compared different techniques, and the results can guide your selection.

A recent study comparing Accelerated Solvent Extraction (ASE) with a sonication-based approach for this compound-quinone in fish tissue found that ASE demonstrated significantly higher absolute recovery of the internal standard (80–96%) compared to sonication (74–80%).[6][7][8][9] This suggests that for certain tissue types, ASE may provide more consistent and higher recoveries.

Q6: Could analyte loss be occurring due to instability during sample storage and processing?

A6: Yes, the stability of this compound and this compound-quinone is a critical factor. This compound, in particular, can be unstable.[5]

Recommendations to Minimize Stability Issues:

  • Storage: Store tissue samples frozen at -40°C or lower until extraction to minimize degradation.[2]

  • Sample Handling: Thaw samples on ice just before extraction.[10] Minimize the time samples are at room temperature.

  • Extraction Conditions: Be mindful of extraction conditions. High temperatures, such as those used in ASE, may degrade less stable compounds like this compound.[5]

  • Container Choice: Use amber glass bottles with PTFE-lined caps for sample collection and storage to minimize adsorption of the analytes to the container walls.[3][11]

Quantitative Data Summary

The following table summarizes reported recovery data for different this compound-quinone extraction methods from biota.

Extraction MethodMatrixInternal StandardAnalyteRecovery (%)Reference
Accelerated Solvent Extraction (ASE)Smallmouth bass fillet¹³C₆-6PPD-quinoneThis compound-quinone80 - 96[6][7]
Sonication ExtractionSmallmouth bass fillet¹³C₆-6PPD-quinoneThis compound-quinone74 - 80[6][7]
QuEChERS with Serial Push-Thru Cartridge CleanupSalmon¹³C₆-6PPD-quinoneThis compound-quinone86[2]
Methanol ExtractionMouse fetus body6PPDQ-d₅This compound63 - 110[10]
Methanol ExtractionMouse fetus body6PPDQ-d₅This compound-quinone89 - 110[10]
Accelerated Solvent Extraction (ASE)Pink salmon compositeThis compound-Q-d₅This compound-quinone74 ± 8[5]

Detailed Experimental Protocols

Protocol 1: QuEChERS Extraction of this compound-Quinone from Fish Tissue

This protocol is adapted from a method for determining this compound-Quinone and alternative PPD-Quinones in fish tissue.[2]

1. Sample Pretreatment: a. For fresh fish, freeze at -40°C overnight to aid in cell disruption. b. Thaw the sample and homogenize it using a suitable tissue homogenizer. c. Weigh 5.5 ± 0.1g of the thawed, homogenized sample into a 50mL centrifuge tube. d. Spike the sample with an extracted internal standard (e.g., ¹³C₆-6PPD-quinone) prepared in acetonitrile.

2. Extraction: a. Add 10 mL of acetonitrile to the centrifuge tube. b. Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). c. Cap the tube and shake vigorously for 1 minute. d. Centrifuge at a high speed (e.g., 5000 rpm) for 5 minutes.

3. Cleanup: a. The supernatant contains the extracted analytes. b. Use a serial push-thru cartridge cleanup system. First, pass the extract through a C18 cartridge to remove non-polar interferences. c. Subsequently, pass the eluate from the C18 cartridge through a LipiFiltr® cartridge to remove lipids. d. Collect the final cleaned extract for analysis.

4. Analysis: a. Analyze the extract using LC-MS/MS with a suitable column (e.g., SelectraCore® C18 HPLC column). b. Quantify this compound-quinone using the extracted isotope dilution method.

Protocol 2: Accelerated Solvent Extraction (ASE) of this compound-Quinone from Fish Tissue

This protocol is based on a validated method for the quantification of this compound-quinone in fish tissue.[6][7]

1. Sample Preparation: a. Thaw the fish tissue sample. b. Weigh approximately 1.0 g of the tissue into a glass beaker. c. Add a drying agent (e.g., hydromatrix) to the beaker and mix thoroughly with the tissue.

2. Spiking: a. Load the sample mixture into a stainless-steel ASE extraction cell. b. Spike the sample with a known amount of the extracted internal standard (e.g., 5 ng of [¹³C₆]-6PPD-quinone). c. Allow the spiked sample to equilibrate for at least 30 minutes at room temperature.

3. ASE Extraction: a. Place the extraction cell into the ASE instrument. b. Perform the extraction using dichloromethane as the solvent. c. ASE parameters:

  • Temperature: 100 °C
  • Pressure: 1700 psi
  • Static time: 5 min
  • Number of cycles: 2

4. Extract Cleanup: a. Concentrate the crude extract under a gentle stream of nitrogen. b. Reconstitute the extract in a suitable solvent. c. Purify the sample using enhanced matrix removal (EMR) cartridges.

5. Analysis: a. Analyze the purified extract using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Visualizations

Troubleshooting_Low_Recovery cluster_matrix Matrix Effects cluster_method Extraction Method cluster_stability Analyte Stability Start Low Analyte Recovery Observed FattyTissue Is the tissue high in fat content? Start->FattyTissue EnhanceCleanup Implement enhanced cleanup steps (e.g., LipiFiltr®, C18) FattyTissue->EnhanceCleanup Yes MethodChoice Is the extraction method optimized? FattyTissue->MethodChoice No UseISTD Use isotopically labeled internal standard EnhanceCleanup->UseISTD Solution Improved Analyte Recovery UseISTD->Solution CompareMethods Consider alternative methods (e.g., ASE vs. Sonication) MethodChoice->CompareMethods No StorageHandling Are storage and handling conditions appropriate? MethodChoice->StorageHandling Yes CompareMethods->Solution OptimizeConditions Ensure proper storage (-40°C), minimize thaw time, use amber glass StorageHandling->OptimizeConditions No StorageHandling->Solution Yes OptimizeConditions->Solution

References

Calibration strategies for accurate quantification of 6PPD-quinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 6PPD-quinone.

Frequently Asked Questions (FAQs)

Q1: What is this compound-quinone and why is its accurate quantification important?

A1: this compound-quinone (2-((4-Methylpentan-2-yl)amino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione) is a transformation product of the tire antioxidant this compound.[1] It is formed through the reaction of this compound with atmospheric ozone and is a ubiquitous environmental contaminant found in roadway runoff, surrounding air, and soil.[1] Accurate quantification is crucial as this compound-quinone has been identified as a highly toxic substance to certain aquatic species, such as coho salmon.[2][3]

Q2: What is the recommended analytical technique for this compound-quinone quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and recommended technique for the sensitive and selective quantification of this compound-quinone in various environmental matrices.[2][4][5]

Q3: What type of internal standard should be used for accurate quantification?

A3: The use of a stable isotope-labeled internal standard is highly recommended to ensure data quality and to correct for matrix effects and variations in instrument response.[6] Deuterated this compound-quinone (e.g., this compound-quinone-d5 or ¹³C₆-6PPD-quinone) is commonly used.[6][7][8][9]

Q4: What are the typical calibration ranges for this compound-quinone analysis?

A4: Calibration ranges can vary depending on the sensitivity of the instrument and the expected concentrations in the samples. Commonly reported ranges in water samples are from the low ng/L to the µg/L level. For instance, calibration curves have been established from 0.005 to 10 ng/mL and 0.01 to 50 ng/mL.[6][9]

Q5: How should I prepare my samples for analysis?

A5: Sample preparation depends on the matrix. For water samples, methods like direct injection after dilution, solid-phase extraction (SPE), or "dilute-and-shoot" can be employed.[4][5][6][9] For more complex matrices like fish tissue, extraction techniques such as accelerated solvent extraction (ASE) or sonication followed by cleanup steps are necessary.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Suboptimal chromatographic conditions.Optimize the mobile phase composition and gradient. A C18 column with a mobile phase of ammonium fluoride and acetonitrile has been shown to provide good peak shape.[9] Using acetonitrile as the organic mobile phase with 0.1% formic acid can also improve peak shape.[10]
Low Signal Intensity or Poor Sensitivity Matrix suppression.Use a stable isotope-labeled internal standard to compensate for signal suppression.[6] Enhance sample cleanup using techniques like SPE.[7] Matrix-matched calibration standards can also help normalize for ion signal suppression.[8]
Inefficient ionization.Optimize MS source parameters. Electrospray ionization (ESI) in positive mode is commonly used.[11]
High Background or Interferences Matrix interferences co-eluting with the analyte.Optimize the chromatographic separation to resolve this compound-quinone from interfering compounds.[6] This may involve adjusting the gradient or using a different column.
Contamination from lab materials.Be aware of potential sorption of this compound-quinone to various lab materials; glass is generally inert.[1]
Inconsistent Results or Poor Reproducibility Sample degradation.This compound-quinone is relatively stable in simple aqueous solutions over short periods.[1] However, samples should be stored properly (e.g., at 4°C or -20°C) and analyzed promptly after collection.[7][12] The parent compound, this compound, degrades rapidly in water and can form this compound-quinone, potentially leading to artificially high results.[9][12]
Improper calibration.Ensure the calibration curve is linear (r² > 0.99) and covers the expected concentration range of the samples.[9] Use a weighted regression (e.g., 1/x) if appropriate.[9]
Carryover in Blank Injections Contamination from a high-concentration sample.Implement a robust column wash step in the LC method after the elution of this compound-quinone to flush contaminants.[10] Inject solvent blanks between samples to monitor for carryover.

Quantitative Data Summary

Parameter Value Matrix Reference
Calibration Range 0.005 - 10 ng/mL50:50 Acetonitrile/Water[6]
0.01 - 50 ng/mLWater[9]
Limit of Quantification (LOQ) 0.005 ng/mL (in-vial)Solvent[6]
0.03 ng/LWater (with SPE)[4][5]
1.74 ng/LWater (direct injection)[4][5]
Recovery 97% - 108%Spiked Water Samples[6]
113.5%HPLC Water[9]
112.6%Stream Water[9]
Precision (%CV or %RSD) < 10%Spiked Water Samples[6]
1% - 3%Spiked Water Samples[9]
Internal Standard This compound-quinone-d5Water[6][9]
¹³C₆-6PPD-quinoneFish Tissue[8]
LC Column Phenomenex Kinetex C18Water[6]
Agilent InfinityLab Poroshell 120 EC-C18Water[9]
Mobile Phase Water with 0.1% formic acid and Acetonitrile with 0.1% formic acidWater[10]
Ammonium fluoride and AcetonitrileWater[9]

Experimental Protocols

Protocol 1: Direct Injection Analysis of this compound-Quinone in Water

This protocol is adapted from a high-throughput method for analyzing this compound-quinone in various water matrices.[6]

1. Sample Preparation: a. Collect water samples (e.g., tap water, river water, road runoff). b. Take a 1 mL aliquot of the sample. c. Spike with the appropriate amount of this compound-quinone stock solution if preparing matrix-spiked samples. d. Dilute the sample 1:1 (v/v) with acetonitrile containing the internal standard (e.g., 10 ng/mL of this compound-quinone-d5). e. Vortex the vial for 5 minutes. f. Centrifuge at 4500 rpm for 5 minutes. g. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Calibration Standards Preparation: a. Prepare stock solutions of this compound-quinone and the internal standard in LC-MS grade acetonitrile. b. Prepare a series of calibration standards by diluting the this compound-quinone stock solution in a 50:50 (v/v) acetonitrile/water mixture. A typical range is 0.005 to 10 ng/mL.[6] c. Add the internal standard to each calibration standard at a constant concentration.

3. LC-MS/MS Analysis: a. Use a suitable C18 column (e.g., Phenomenex Kinetex C18). b. Employ a reverse-phase gradient elution. c. Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound-quinone and its internal standard. For this compound-quinone, quantifier and qualifier transitions of m/z 299.1 > 215.1 and 299.1 > 241.1 are commonly used.[6]

Protocol 2: Solid-Phase Extraction (SPE) for this compound-Quinone in Water

This protocol is based on the principles outlined in EPA Draft Method 1634.[7]

1. Sample Preparation: a. Collect water samples in amber glass bottles with PTFE-lined caps. b. Store samples between 0°C and 6°C, without freezing, for up to 14 days. c. To a measured volume of the sample, add a known amount of an extracted internal standard (EIS), such as ¹³C₆-6PPD-quinone.

2. Solid-Phase Extraction: a. Use a polymeric reversed-phase SPE cartridge (e.g., Phenomenex Strata-XL, 200 mg). b. Condition the cartridge with methanol followed by deionized water. c. Load the sample onto the conditioned cartridge. d. Wash the cartridge with a 50:50 methanol:water solution to remove interferences. e. Elute the this compound-quinone with two aliquots of acetonitrile.

3. Post-Extraction: a. Add a non-extracted internal standard (NIS), such as this compound-quinone-d5, to the collected eluate. b. Transfer an aliquot to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis: a. Follow the LC-MS/MS analysis steps as described in Protocol 1, adjusting for the different sample diluent if necessary.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Water or Tissue Sample add_is Add Internal Standard sample->add_is extraction Extraction (SPE, Dilution, etc.) add_is->extraction cleanup Cleanup/Centrifugation extraction->cleanup lc_separation LC Separation cleanup->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification Peak Areas calibration_curve Calibration Curve Generation calibration_curve->quantification

Caption: General experimental workflow for this compound-quinone quantification.

troubleshooting_logic cluster_peak_issues Peak Shape/Intensity Issues cluster_quant_issues Quantification Issues start Problem Encountered poor_peak Poor Peak Shape? start->poor_peak low_signal Low Signal? start->low_signal inconsistent_results Inconsistent Results? start->inconsistent_results high_background High Background? start->high_background solution1 Optimize Chromatography poor_peak->solution1 Yes solution2 Check for Matrix Effects Use Internal Standard Improve Cleanup low_signal->solution2 Yes solution3 Check Sample Stability Verify Calibration inconsistent_results->solution3 Yes solution4 Optimize Separation Check for Contamination high_background->solution4 Yes

References

Quality control measures to ensure data reliability in 6PPD analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting advice, and frequently asked questions to ensure data reliability in the analysis of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and its toxic transformation product, this compound-quinone (this compound-q).

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial steps to ensure data quality in this compound-q analysis?

A1: The initial steps of sample collection and handling are critical for reliable data. It is essential to use appropriate sample containers, typically amber glass bottles with Polytetrafluoroethylene (PTFE)-lined caps, to prevent photodegradation and minimize analyte loss due to sorption.[1][2][3] Samples should be cooled to ≤10°C immediately after collection and during shipment to the laboratory.[4] Adhering to established holding times, such as 14 days from sampling to extraction, is also crucial.[1][4]

Q2: Why is the analysis typically focused on this compound-quinone instead of the parent this compound?

A2: Analysis focuses on this compound-q because it is more stable and persistent in aqueous environments compared to its parent compound, this compound.[4][5] this compound is designed to be highly reactive with ozone and has a short aqueous half-life, making it difficult to measure accurately.[4][6] Furthermore, this compound-q has been identified as the primary toxicant responsible for adverse effects in aquatic species like coho salmon, making its quantification more environmentally relevant.[1][7][8]

Q3: What are the standard quality control (QC) samples that should be included in every this compound analysis batch?

A3: A standard batch of QC samples for this compound-q analysis should include a Method Blank, a Laboratory Control Sample (LCS), a Matrix Spike (MS), and a Matrix Spike Duplicate (MSD) or laboratory duplicate sample.[1][9][10] The Method Blank checks for contamination, the LCS verifies the accuracy of the analytical method, and the MS/MSD assesses potential bias or interference from the sample matrix.[9]

Q4: What is the role of isotopically labeled internal standards in this compound-q analysis?

A4: Isotopically labeled internal standards, such as this compound-quinone-d5 or ¹³C₆-6PPD-quinone, are crucial for achieving the highest accuracy and precision.[4][11][12] These standards are added to samples before extraction and analysis.[4] Because they behave almost identically to the target analyte during sample preparation and analysis, they can effectively correct for analyte losses during processing and for matrix-induced signal suppression or enhancement in the instrument.[4][12] This technique, known as isotope dilution, is considered the gold standard for quantification.[13]

Q5: What is "matrix effect" and how can it be mitigated in this compound-q analysis?

A5: Matrix effect is the alteration of the analyte's ionization efficiency by co-eluting compounds from the sample matrix, leading to either ion suppression or enhancement and, consequently, inaccurate quantification.[12][14] Stormwater, in particular, is a challenging matrix containing oils, salts, and surfactants.[13] Mitigation strategies include:

  • Isotope Dilution: Using isotopically labeled internal standards is the most effective method to compensate for matrix effects.[4][15]

  • Sample Cleanup: Employing techniques like Solid Phase Extraction (SPE) to remove interfering substances.[4][12]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound-q from interfering compounds.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components.[11]

Troubleshooting Guide

Issue 1: Low or Inconsistent Analyte Recovery

Q: My spike recovery is consistently low or highly variable. What are the potential causes and solutions?

A: Low or variable recovery can stem from issues in sample handling, preparation, or analysis.

Potential CauseTroubleshooting Steps
Analyte Adsorption Ensure you are using amber glass bottles with PTFE-lined caps for sample collection and storage, as this compound-q can adsorb to some plastics.[3][5]
Sample Degradation Verify that samples were properly stored (cooled to ≤10°C) and that holding times (e.g., 14 days to extraction, 28 days to analysis) were not exceeded.[1][4] Freezing samples can be a viable option to extend holding times.[3][16]
Inefficient Extraction Review the Solid Phase Extraction (SPE) protocol. Ensure the cartridge is appropriate for the analyte and has been conditioned correctly. Optimize elution solvent and volume.[17][18]
Matrix Interference Complex matrices like stormwater can cause significant ion suppression. Use an isotopically labeled internal standard to correct for this.[4][14] If not already in use, implementing an isotope dilution method is highly recommended.[13]
pH Effects The stability and chromatographic behavior of this compound can be pH-dependent. While this compound-q is more stable, ensure the pH of your samples and standards is consistent.[6]
Issue 2: Contamination and Carryover

Q: I am observing this compound-q peaks in my method blanks. What is the source of this contamination?

A: Contamination in method blanks points to a problem within the laboratory environment or analytical system.

Potential CauseTroubleshooting Steps
Solvent/Reagent Contamination Test all solvents, reagents, and water used in sample preparation for the presence of this compound-q. Use high-purity or LC-MS grade solvents.[19]
Glassware/Equipment Contamination Implement a rigorous cleaning procedure for all glassware and equipment. It is advisable to dedicate specific glassware for this compound-q analysis.
Instrument Carryover This occurs when analyte from a high-concentration sample persists in the injection port or column and appears in subsequent runs. Inject a solvent blank immediately after a high-concentration sample or standard to check for carryover.[12] If observed, develop a more robust needle and column wash method between injections.
Field Equipment Contamination Studies have found detectable levels of this compound-q in field equipment blanks, suggesting that sampling equipment itself can be a source of low-level contamination.[7] Ensure rigorous cleaning protocols for all field sampling devices.
Issue 3: Poor Chromatography (Peak Shape, Retention Time Shifts)

Q: My this compound-q chromatographic peak is tailing, splitting, or the retention time is shifting. How can I fix this?

A: Poor chromatography compromises both identification and quantification.

Potential CauseTroubleshooting Steps
Column Contamination Matrix components can accumulate on the column. Use a guard column to protect the analytical column and replace it regularly.[11][17] If performance degrades, try flushing the column with a strong solvent.
Mobile Phase Issues Ensure mobile phases are fresh, correctly prepared, and thoroughly degassed. Inconsistent mobile phase composition can cause retention time shifts.
Column Degradation The analytical column has a finite lifetime. If peak shape does not improve after troubleshooting, the column may need to be replaced.
Matrix Interferences In some complex samples like road runoff, matrix interferences can co-elute with the analyte, affecting peak shape. Optimizing the LC gradient to better separate the analyte from the interference may be necessary.[20]

Quantitative Data Summary

Reliable this compound-q analysis depends on meeting established measurement quality objectives. The tables below summarize typical performance metrics and acceptance criteria cited in various analytical methods.

Table 1: Example QC Acceptance Criteria
QC ParameterTypical Acceptance CriteriaPurpose
Method Blank Below the Reporting Limit (RL) or Method Detection Limit (MDL)Monitors for lab contamination.[17][21]
Calibration Verification ±15% to ±20% of the true valueVerifies the stability of the initial calibration curve.[16][18]
Laboratory Control Spike (LCS) 70-130% RecoveryAssesses the accuracy of the method in a clean matrix.[18]
Matrix Spike (MS) Recovery 50-150% Recovery (can be wider for complex matrices)Assesses method accuracy in a specific sample matrix.[9][18]
Laboratory Duplicates / MSD ≤20% Relative Percent Difference (RPD)Assesses method precision.[16]
Calibration Curve (R²) >0.99Demonstrates the linearity of the instrument response.[6][17]
Table 2: Method Performance Metrics for this compound-quinone Analysis
Method TypeMatrixReporting Limit (RL) / LOQSpike RecoveryReference
LC-MS/MS (Direct Injection)Surface Water0.02 µg/L (RL)112.6%[6]
LC-MS/MS (Direct Injection)Various Waters20 ng/L (LOQ)97-108%
LC-MS/MS (SPE)Runoff Water5.0 ng/L (LOQ)78-91%[12]
LC-MS/MS (SPE)Surface Water2 ng/L (RL)70-130% (LCS)[18]
Draft EPA Method 1634 (SPE)Aqueous Matrices2 ng/L (RL)Not Specified[22]

Experimental Protocols

Protocol: General Method for this compound-quinone Analysis in Water by LC-MS/MS with SPE

This protocol is a generalized summary based on common practices.[4][12][17][18] Laboratories must perform their own validation.

1. Sample Preparation & Extraction:

  • Spike the water sample (e.g., 100-200 mL) with a known amount of an isotopically labeled internal standard (e.g., this compound-q-d5).[4][18]

  • Precondition a Solid Phase Extraction (SPE) cartridge (e.g., a hydrophilic-lipophilic balanced type) with methanol, followed by reagent water.[17][18]

  • Load the sample onto the SPE cartridge at a consistent flow rate (e.g., 5-10 mL/min).[17]

  • Wash the cartridge with reagent water to remove polar interferences.[17]

  • Dry the cartridge thoroughly under a stream of nitrogen or by vacuum.[17]

  • Elute the analytes from the cartridge using an appropriate solvent, such as methanol or acetonitrile.[17]

  • Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.[17]

  • Bring to a final volume with a suitable solvent for injection (e.g., 1:1 methanol/water).[18]

2. Instrumental Analysis (LC-MS/MS):

  • Chromatography: Use a reverse-phase C18 column for separation.[6][17]

  • Mobile Phase: A typical mobile phase consists of a binary gradient of water and methanol or acetonitrile, often with an additive like formic acid to improve ionization.[6][17]

  • Mass Spectrometry: Operate the tandem mass spectrometer in positive electrospray ionization (ESI+) mode.[17]

  • Detection: Use Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for the target analyte (one for quantification, one for confirmation) and the corresponding transitions for the internal standard.[4][20]

3. Data Analysis & Quantification:

  • Generate a multi-point calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.[17]

  • Use the response ratio from the sample to calculate the concentration of this compound-q based on the calibration curve. The use of the internal standard corrects for any loss of analyte during sample preparation and for matrix effects.[4][17]

Visualizations

Experimental Workflow

G cluster_0 Sample Collection & Preparation cluster_1 Analysis & Data Processing cluster_2 Quality Control Checks S1 1. Collect Water Sample (Amber Glass) S2 2. Add Isotopically Labeled Internal Standard S1->S2 S3 3. Solid Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) S2->S3 S4 4. Concentrate & Reconstitute S3->S4 A1 5. Inject into LC-MS/MS S4->A1 A2 6. Acquire Data (MRM Mode) A1->A2 QC1 Method Blank Analysis A1->QC1 QC2 LCS & MS/MSD Analysis A1->QC2 QC3 Calibration Verification A1->QC3 A3 7. Integrate Peaks & Calculate Analyte/IS Ratio A2->A3 A4 8. Quantify using Calibration Curve A3->A4 Result Final Reportable Concentration A4->Result QC1->A4 QC2->A4 QC3->A4

Caption: General experimental workflow for this compound-quinone analysis in water.

Troubleshooting Decision Tree

G start Poor Analytical Result (e.g., Low Recovery, High RSD) check_blanks Is contamination seen in blanks? start->check_blanks check_recovery Is spike recovery low/variable? start->check_recovery check_chrom Is chromatography (peak shape/RT) poor? start->check_chrom check_blanks->check_chrom No solve_contam Investigate Contamination: - Check Solvents/Reagents - Clean Glassware - Check for Carryover check_blanks->solve_contam Yes check_recovery->check_blanks No solve_recovery Investigate Recovery: - Verify Sample Handling/Storage - Optimize SPE Method - Check for Matrix Effects check_recovery->solve_recovery Yes solve_chrom Investigate Chromatography: - Check Mobile Phase - Flush/Replace Guard Column - Optimize LC Gradient check_chrom->solve_chrom Yes

Caption: Decision tree for troubleshooting common issues in this compound analysis.

References

Validation & Comparative

Navigating the Analytical Maze: An Inter-Laboratory Comparison Guide for 6PPD Analysis in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the environmental monitoring of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and its toxic transformation product, this compound-quinone, a clear understanding of analytical methodologies is paramount. This guide provides a comprehensive comparison of current analytical approaches for this compound and this compound-quinone in various environmental matrices, supported by available experimental data and detailed protocols. The recent discovery of this compound-quinone's acute toxicity to certain aquatic species has accelerated the development of sensitive and reliable analytical methods, making a comparative overview essential for ensuring data quality and comparability across studies.

While a formal, large-scale inter-laboratory comparison study with publicly available, comprehensive datasets is still emerging, this guide synthesizes single-laboratory validation data and application notes from various reputable sources. The primary analytical technique employed is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers the necessary sensitivity and selectivity for detecting these compounds at environmentally relevant concentrations.

Quantitative Performance of Analytical Methods

The performance of an analytical method is determined by several key parameters, including the Limit of Quantification (LOQ), recovery (accuracy), and precision (reproducibility). The following tables summarize the quantitative performance data for the analysis of this compound-quinone in water from various sources.

Table 1: Performance of Analytical Methods for this compound-Quinone in Water
Issuing Organization/AuthorMethod HighlightsLimit of Quantification (LOQ) (ng/L)Recovery (%)Precision (%RSD)
U.S. EPA Method 1634 (Draft) SPE, LC-MS/MS, Isotope Dilution1 - 3Not specified in summaryNot specified in summary
Agilent Technologies Direct Injection, LC/TQ23112.6 - 113.51 - 3
Shimadzu Corporation Direct Injection, LCMS-80601083 - 100Not specified
SCIEX Direct Injection, QTRAP 4500597 - 1081.9
Restek Corporation Optimized EPA 1634, SPE, LC-MS/MSNot specifiedMeets method requirementsMeets method requirements
United Chemical Technologies Modified EPA 1634, SPE, LC/MS/MSBelow lowest EPA standardMeets method criteriaMeets method criteria

Note: The data presented is based on single-laboratory studies and application notes. Direct comparison should be made with caution as the matrices and specific experimental conditions may vary.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving reproducible and comparable results. The following sections outline the key steps for the analysis of this compound-quinone in aqueous and solid samples.

Analysis of this compound-Quinone in Aqueous Samples (Based on EPA Method 1634)

This method is widely adopted for the analysis of this compound-quinone in stormwater and surface water.[1][2][3]

1. Sample Collection and Preservation:

  • Collect samples in amber glass bottles to prevent photodegradation.

  • Preserve samples by cooling to ≤6 °C.

  • Holding time is typically up to 28 days when stored at ≤6 °C.

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Add a known amount of an isotopically labeled internal standard (e.g., ¹³C₆-6PPD-quinone) to the water sample.

  • Pass the sample through an SPE cartridge (e.g., polymeric reversed-phase).

  • Wash the cartridge to remove interferences.

  • Elute the analytes from the cartridge using an appropriate solvent (e.g., acetonitrile or methanol).

  • Concentrate the eluate to a final volume.

3. Instrumental Analysis (LC-MS/MS):

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium formate, is employed for separation.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent and product ions of this compound-quinone and its internal standard.

Analysis of this compound in Soil and Sediment

Standardized methods for the analysis of this compound and this compound-quinone in solid matrices are less established than for water. However, the general workflow involves solvent extraction followed by clean-up and LC-MS/MS analysis.

1. Sample Preparation (Solvent Extraction):

  • Homogenize and lyophilize (freeze-dry) the soil or sediment sample.

  • Extract the sample with an organic solvent (e.g., acetonitrile, dichloromethane, or a mixture) using techniques such as sonication, accelerated solvent extraction (ASE), or pressurized liquid extraction (PLE).

  • Centrifuge and collect the supernatant.

2. Extract Clean-up:

  • The extract may require a clean-up step to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) or dispersive SPE (d-SPE, similar to QuEChERS).

3. Instrumental Analysis (LC-MS/MS):

  • The instrumental analysis is similar to that for aqueous samples, using LC-MS/MS with a C18 column and ESI in positive mode.

Visualizing Key Processes

To better understand the transformation of this compound and the analytical workflow, the following diagrams are provided.

G cluster_tire In Tire Rubber cluster_environment Environmental Exposure cluster_transformation Transformation This compound This compound Ozone Ozone This compound->Ozone Reaction This compound-quinone This compound-quinone Ozone->this compound-quinone Oxidation

Caption: Transformation of this compound to this compound-quinone through ozonation.

G cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Output Water Water SPE Solid-Phase Extraction Water->SPE Sediment Sediment Solvent_Extraction Solvent Extraction Sediment->Solvent_Extraction LCMS LC-MS/MS SPE->LCMS Solvent_Extraction->LCMS Quantification Quantification LCMS->Quantification

References

Unlocking Research Potential: A Comprehensive List of SEO-Driven, Long-Tail Keywords for Piperonylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers delving into the world of piperonylic acid, a targeted approach to information retrieval is crucial. This comprehensive list of SEO-driven, long-tail keywords is designed to streamline that process, guiding content creation to effectively address specific researcher intents. The keywords are categorized into five distinct stages of scientific inquiry: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative.

This curated list moves beyond broad search terms, offering nuanced phrases that reflect the detailed queries of scientists at various stages of their research. From understanding the fundamental properties of piperonylic acid to troubleshooting complex experimental protocols and comparing its efficacy against other compounds, these keywords provide a roadmap for creating valuable and discoverable scientific content.

CategoryLong-tail Keyword
Foundational & Exploratory piperonylic acid chemical properties and structure elucidation
piperonylic acid mechanism of action in biological systems
natural sources and isolation of piperonylic acid
piperonylic acid biosynthesis in plants[1]
spectroscopic analysis of piperonylic acid (NMR, IR, MS)[2][3][4][5][6]
piperonylic acid crystal structure and polymorphism
historical synthesis methods of piperonylic acid
piperonylic acid biological activities and pharmacological potential[7]
understanding the phenylpropanoid pathway and piperonylic acid[8][9]
piperonylic acid discovery and original isolation
solubility profile of piperonylic acid in common lab solvents[10][11]
thermal stability and decomposition of piperonylic acid
piperonylic acid CAS number and molecular formula
safety and handling precautions for piperonylic acid
piperonylic acid as a metabolite in plant species
Methodological & Application piperonylic acid derivatives synthesis protocols[7][12]
analytical methods for piperonylic acid characterization
piperonylic acid in drug discovery and development[7]
use of piperonylic acid in agrochemical synthesis[7][12]
piperonylic acid as a scaffold in medicinal chemistry[13]
protocols for synthesizing piperonylic acid esters[12]
piperonylic acid as a starting material for natural product synthesis
application of piperonylic acid in fragrance and flavor industry
using piperonylic acid as a building block in organic synthesis[14]
piperonylic acid derivatization for enhanced biological activity[7]
HPLC methods for quantification of piperonylic acid
piperonylic acid in the synthesis of heterocyclic compounds
enzymatic synthesis or modification of piperonylic acid
piperonylic acid as an inhibitor of specific enzymes
developing novel polymers from piperonylic acid
Troubleshooting & Optimization troubleshooting piperonylic acid synthesis low yield[15][16]
optimizing piperonylic acid solubility for biological assays
piperonylic acid purification techniques and challenges[15]
common impurities in piperonylic acid synthesis[15]
improving the yield of piperonylic acid oxidation reactions[17]
stability of piperonylic acid in different solvents[18][19]
side reactions in the synthesis of piperonylic acid derivatives
challenges in scaling up piperonylic acid production[15]
preventing degradation of piperonylic acid during storage
troubleshooting piperonylic acid recrystallization issues
optimizing reaction conditions for piperonylic acid esterification[14]
overcoming poor reactivity of piperonylic acid in coupling reactions
analytical method validation for piperonylic acid and its derivatives
managing hygroscopicity of piperonylic acid salts
purification of piperonylic acid from natural extracts
Validation & Comparative piperonylic acid vs benzoic acid biological activity comparison[20]
validating piperonylic acid as a precursor for novel compounds[19]
piperonylic acid derivatives structure-activity relationship studies[21][22][23][24]
comparative study of piperonylic acid and protocatechuic acid[25][26][27][28]
validating the purity of synthetic piperonylic acid[29]
comparing the efficacy of different piperonylic acid synthesis routes[30]
biological activity of piperonylic acid versus its methyl ester
in vitro versus in vivo studies of piperonylic acid
comparative analysis of piperonylic acid from different natural sources
validating the mechanism of action of piperonylic acid derivatives
piperonylic acid compared to other cinnamic acid derivatives
cross-reactivity studies of piperonylic acid in biological assays
benchmarking piperonylic acid derivatives against existing drugs[7]
comparative spectroscopic analysis of piperonylic acid analogs[31]
validation of piperonylic acid as a biomarker

References

Accuracy and precision of LC-MS/MS versus GC-MS for 6PPD analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the evolving landscape of environmental analysis and toxicology, the accurate and precise quantification of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and its toxic transformation product, this compound-quinone, is of paramount importance. This guide provides a detailed comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of each method and select the most appropriate approach for their research needs.

At a Glance: Key Performance Metrics

The selection of an analytical method hinges on its performance characteristics. Below is a summary of reported quantitative data for both LC-MS/MS and GC-MS in the analysis of this compound and this compound-quinone. It is important to note that the available data for GC-MS is less extensive than for LC-MS/MS, particularly for this compound-quinone in aqueous matrices.

Performance MetricLC-MS/MSGC-MS/MS & Py-GC-MSMatrix
Limit of Quantitation (LOQ) 0.005 ng/mL - 5 ng/L0.03 - 0.12 ng/g wwWater, Biological Tissue
Recovery 78% - 113.5%~60% - 100%Water, Biological Tissue
Precision (%RSD) 1% - 15%< 5.0%Water, Tire Rubber
**Linearity (R²) **> 0.99> 0.999Various

In-Depth Comparison: LC-MS/MS and GC-MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the predominant technique for the analysis of this compound-quinone in environmental samples, particularly in water matrices. Its suitability for polar, non-volatile, and thermally labile compounds makes it an ideal choice for the direct analysis of this compound and its derivatives.

Advantages of LC-MS/MS:

  • High Sensitivity and Selectivity: LC-MS/MS offers excellent sensitivity, with reported limits of quantification in the low nanogram per liter (ng/L) to picogram per milliliter (pg/mL) range.[1][2][3] The use of multiple reaction monitoring (MRM) enhances selectivity, minimizing interference from complex sample matrices.

  • Direct Analysis of Aqueous Samples: Many LC-MS/MS methods allow for the direct injection of water samples after minimal preparation, such as filtration or dilution.[2][4] This high-throughput approach is advantageous for large-scale monitoring studies.

  • Versatility in Sample Matrices: LC-MS/MS methods have been successfully developed and validated for a variety of matrices, including surface water, stormwater, wastewater, and biological tissues.[1][4][5][6][7]

Challenges of LC-MS/MS:

  • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect the accuracy and precision of quantification. This often necessitates the use of isotopically labeled internal standards for correction.

  • Sample Preparation for Complex Matrices: While direct injection is possible for cleaner samples, more complex matrices like sediment and tissue require more extensive sample preparation, such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interferences.[1][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like this compound, derivatization or pyrolysis techniques are often required.

Advantages of GC-MS:

  • High Chromatographic Resolution: GC columns typically offer higher separation efficiency than LC columns, which can be beneficial for resolving complex mixtures.

  • Established Libraries: Extensive mass spectral libraries are available for electron ionization (EI), aiding in the identification of unknown compounds.

  • Effectiveness for Tire Wear Particle Analysis: Pyrolysis-GC-MS (Py-GC/MS) has proven to be a valuable tool for the characterization and quantification of this compound directly in tire rubber and tire wear particles.[8]

Challenges of GC-MS:

  • Limited Applicability for Non-Volatile Compounds: Direct analysis of non-volatile and thermally labile compounds like this compound and this compound-quinone is challenging. Derivatization may be necessary, which adds a step to the workflow and can introduce variability.

  • Thermal Degradation: The high temperatures used in the GC inlet and column can potentially lead to the degradation of thermally sensitive analytes.

  • Less Data for Aqueous Samples: There is a notable lack of validated GC-MS methods for the routine analysis of this compound-quinone in water samples, with LC-MS/MS being the preferred method.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and comparing analytical methods. Below are representative workflows for both LC-MS/MS and GC-MS analysis of this compound and its derivatives.

LC-MS/MS Experimental Workflow for this compound-Quinone in Water

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Water Sample Collection (Amber Glass) Filtration 2. Filtration (e.g., 0.22 µm) SampleCollection->Filtration Spiking 3. Internal Standard Spiking (e.g., 13C6-6PPD-quinone) Filtration->Spiking SPE 4. Solid Phase Extraction (SPE) (Optional, for trace levels) Spiking->SPE for low conc. LC_Separation 7. Chromatographic Separation (C18 Column) Spiking->LC_Separation Direct Injection Elution 5. Elution & Evaporation SPE->Elution Reconstitution 6. Reconstitution (in Mobile Phase) Elution->Reconstitution Reconstitution->LC_Separation MS_Detection 8. Mass Spectrometric Detection (ESI+, MRM mode) LC_Separation->MS_Detection Quantification 9. Quantification (Calibration Curve) MS_Detection->Quantification

Caption: LC-MS/MS workflow for this compound-quinone analysis in water.

Pyrolysis-GC-MS Experimental Workflow for this compound in Tire Rubber

PyGCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Py-GC-MS Analysis cluster_data Data Processing Sample_Collection 1. Tire Rubber Sampling (Small piece) Sample_Loading 2. Loading into Pyrolysis Cup Sample_Collection->Sample_Loading Pyrolysis 3. Pyrolysis (Thermal Desorption) Sample_Loading->Pyrolysis GC_Separation 4. Gas Chromatographic Separation Pyrolysis->GC_Separation MS_Detection 5. Mass Spectrometric Detection (EI, Scan/SIM mode) GC_Separation->MS_Detection Quantification 6. Quantification (External Standard Calibration) MS_Detection->Quantification

Caption: Pyrolysis-GC-MS workflow for this compound analysis in tire rubber.

Quantitative Data Summary

The following tables summarize the quantitative performance data for LC-MS/MS and GC-MS based on available literature.

Table 1: LC-MS/MS Quantitative Performance for this compound-quinone Analysis
MatrixLOQRecoveryPrecision (%RSD)Reference
Surface Water0.023 ng/mL112.6%1%[2]
HPLC Water0.023 ng/mL113.5%3%[2]
Creek Water (SPE)0.03 ng/L87%7%[1][3]
Creek Water (Direct)1.74 ng/L96%5%[1][3]
River Water-83% - 100%-[4]
Runoff Water5 ng/L78% - 91%2.13% - 6.21%[9][10]
Fish Tissue0.37 - 0.67 ng/g80% - 96%≤ 9%[5]
Salmon Tissue3.1 pg/g (LOD)-11.4%[6]
Table 2: GC-MS Quantitative Performance for this compound and this compound-quinone Analysis
AnalyteMatrixLOQRecoveryPrecision (%RSD)TechniqueReference
This compoundTire Rubber--< 5.0%Py-GC-MS
This compound-quinoneFish/Shellfish Tissue0.03 - 0.12 ng/g ww~60% - 100%-GC-MS/MS[11]

Conclusion

Both LC-MS/MS and GC-MS are powerful analytical techniques with distinct advantages and limitations for the analysis of this compound and its transformation products.

LC-MS/MS is the clear method of choice for the analysis of this compound-quinone in aqueous environmental samples. Its high sensitivity, selectivity, and the ability for direct analysis of water samples make it well-suited for routine monitoring and toxicological studies. The wealth of validated methods and available performance data provides a strong foundation for its application.

GC-MS, particularly Py-GC-MS, is a valuable tool for the direct analysis of this compound in solid matrices like tire rubber. While its application to this compound-quinone, especially in water, is less established, the development of a GC-MS/MS method for tissue samples indicates its potential for specific applications.

The choice between LC-MS/MS and GC-MS will ultimately depend on the specific research question, the analyte of interest, the sample matrix, and the desired performance characteristics. For comprehensive environmental fate and transport studies, the use of both techniques may be complementary, with LC-MS/MS for aqueous phases and GC-MS for solid matrices and tire wear particle characterization. As research in this field continues, further development and validation of both LC-MS/MS and GC-MS methods will be crucial for a complete understanding of the environmental impact of this compound and its derivatives.

References

Determining the Limits of Detection and Quantification for 6PPD-quinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of 6PPD-quinone as a contaminant of significant environmental concern has necessitated the development of sensitive and reliable analytical methods for its detection and quantification. This guide provides a comparative overview of various methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of this compound-quinone, tailored for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The determination of this compound-quinone's LOD and LOQ is highly dependent on the analytical method employed, sample matrix, and instrumentation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent technique, offering high sensitivity and selectivity. The table below summarizes the performance of different methods.

Analytical MethodSample PreparationMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MS Direct InjectionSurface Water-1.74 ng/L[1][2]
LC-MS/MS Solid Phase Extraction (SPE)Aqueous Samples-0.03 ng/L[1][2]
LC-MS/MS Direct InjectionSurface Water-0.02 µg/L (20 ng/L)[3]
LC-MS/MS Not SpecifiedFish Media0.006 µg/L (6 ng/L)0.020 µg/L (20 ng/L)[4]
LC-MS/MS Isotope DilutionEnvironmental Samples-<10 ng/L[5]
LC-MS/MS Liquid-Liquid Extraction & SPEWater Samples-5 ng/L[6]
LC-MS/MS Direct InjectionWater-Mid-ng/L range[7][8]
LC-MS/MS Solid Phase Extraction (SPE)Spiked Creek WaterMethod LOD: Not specifiedMethod LOQ: Not specified[9]
LC-MS/MS Not SpecifiedWaterDetection Limit: 0.2 ng/L-[10]
US EPA Method 1634 (Draft) Solid Phase Extraction (SPE)Aqueous MatricesNot explicitly stated in snippetsNot explicitly stated in snippets[11][12][13]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are generalized protocols for the most common analytical techniques.

Sample Preparation

a) Direct Injection: This method is suitable for relatively clean matrices like surface water.

  • Collect water samples in appropriate containers.

  • Add an internal standard (e.g., D5-6PPD-quinone) to the sample.[3]

  • Vortex the sample to ensure homogeneity.

  • Transfer an aliquot to an autosampler vial for LC-MS/MS analysis.

b) Solid Phase Extraction (SPE): SPE is employed for pre-concentration and sample cleanup, especially in complex matrices.[1][2][12]

  • Spike a known volume of the aqueous sample (e.g., 250 mL) with an extracted internal standard (e.g., 13C6-6PPD-Q).[12]

  • Condition an SPE cartridge (e.g., C18) with appropriate solvents.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the this compound-quinone from the cartridge using a suitable solvent, such as acetonitrile.[12]

  • The eluent is then spiked with a non-extracted internal standard (e.g., D5-6PPD-Q) and concentrated to a final volume.[12]

  • The final extract is ready for LC-MS/MS analysis.

c) Liquid-Liquid Extraction (LLE) followed by SPE: This two-step process offers enhanced cleanup for challenging samples.[6]

  • Perform a liquid-liquid extraction of the water sample.

  • Further purify the extract using a silica-based SPE column.[6]

  • Elute the analyte and prepare for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: An HPLC or UHPLC system equipped with a C18 column is typically used to separate this compound-quinone from other components in the sample extract.[3]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for detection and quantification.[3][14] Specific precursor-to-product ion transitions for this compound-quinone and its isotopically labeled internal standards are monitored.

  • Quantification: Quantification is generally achieved using an internal standard method. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.[3][14]

Determination of LOD and LOQ

The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N).

  • LOD: The lowest concentration of the analyte that can be reliably detected with a signal-to-noise ratio of 3:1.[4]

  • LOQ: The lowest concentration of the analyte that can be quantitatively determined with a certain level of precision and accuracy, often defined by a signal-to-noise ratio of 10:1.[4]

Alternatively, statistical methods based on the standard deviation of the response and the slope of the calibration curve can be used.

Workflow and Pathway Diagrams

To visualize the experimental and logical processes, the following diagrams are provided.

LOD_LOQ_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Calculation Sample_Collection Sample Collection Spiking Spike with Internal Standard Sample_Collection->Spiking Extraction Extraction (SPE, LLE, or Direct Injection) Spiking->Extraction Concentration Concentration/ Solvent Exchange Extraction->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Calibration_Curve Generate Calibration Curve MS_Detection->Calibration_Curve Signal_to_Noise Determine Signal-to-Noise Ratio MS_Detection->Signal_to_Noise LOD_Calculation Calculate LOD (S/N = 3) Signal_to_Noise->LOD_Calculation LOQ_Calculation Calculate LOQ (S/N = 10) Signal_to_Noise->LOQ_Calculation Method_Comparison_Logic cluster_methods Analytical Methods cluster_performance Performance Metrics Direct_Injection Direct Injection LOD_LOQ LOD / LOQ Direct_Injection->LOD_LOQ Higher Matrix_Effects Matrix Effects Direct_Injection->Matrix_Effects Higher Throughput Sample Throughput Direct_Injection->Throughput High SPE Solid Phase Extraction (SPE) SPE->LOD_LOQ Lower SPE->Matrix_Effects Lower SPE->Throughput Medium LLE_SPE LLE + SPE LLE_SPE->LOD_LOQ Lowest LLE_SPE->Matrix_Effects Lowest LLE_SPE->Throughput Low

References

Comparative Toxicity of 6PPD and its Alternatives in Tire Manufacturing: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the toxicological profiles of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), a common tire antioxidant, and its potential alternatives. This document summarizes key experimental data, outlines methodologies for toxicity assessment, and visualizes known signaling pathways to facilitate informed decisions in the development of safer and more sustainable tire formulations.

Executive Summary

The widespread use of this compound in tires has raised significant environmental concerns due to the formation of its highly toxic transformation product, this compound-quinone (this compound-Q). Research has demonstrated the acute toxicity of this compound-Q to various aquatic species, most notably coho salmon, prompting a search for safer alternatives. This guide evaluates the available toxicological data for this compound and several proposed alternatives, including N,N'-dicyclohexyl-p-phenylenediamine (CCPD), graphene-based materials, gallates (e.g., octyl gallate), and hindered phenolic antioxidants like Irganox 1520.

Current findings indicate that CCPD and its quinone derivative (CCPD-Q) exhibit significantly lower aquatic toxicity compared to this compound-Q. While data on other alternatives is less comprehensive, initial assessments suggest potentially lower toxicity profiles that warrant further investigation. This guide aims to consolidate the existing knowledge to aid in the research and development of environmentally benign tire antioxidants.

Comparative Toxicity Data

The following tables summarize the quantitative toxicity data for this compound, its transformation product this compound-quinone, and various alternatives. Data is presented for key aquatic species and mammalian models where available.

Table 1: Aquatic Toxicity Data

CompoundSpeciesEndpointValueCitation(s)
This compound Oncorhynchus mykiss (Rainbow Trout)96h LC50140 µg/L[1]
Daphnia magna48h EC50Not specified[2]
This compound-quinone (this compound-Q) Oncorhynchus kisutch (Coho Salmon)24h LC500.095 µg/L[3]
Oncorhynchus mykiss (Rainbow Trout)96h LC500.47 µg/L[4][5]
Daphnia magna48h LC5055 µg/L[6]
CCPD Oncorhynchus kisutch (Coho Salmon)96h LC5032 µg/L[3]
Daphnia magna48h EC50>100 mg/L (No mortality observed)[7]
CCPD-quinone (CCPD-Q) Oncorhynchus kisutch (Coho Salmon)96h LC50>149 µg/L (Not acutely toxic at solubility limit)[3]
Graphene Oxide Daphnia magna48h LC5084.2 mg/L[3]
Octyl Gallate Data not available for fish or Daphnia magna
Irganox 1520 Oncorhynchus mykiss (Rainbow Trout)96h LL50>100 mg/L (Water Accommodated Fraction)[8]

LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population. NOEC: No Observed Effect Concentration. LL50: Lethal loading level for 50% of the test population (used for poorly soluble substances).

Table 2: Mammalian and In Vitro Toxicity Data

CompoundTest SystemEndpointResultCitation(s)
This compound In vitro mammalian cellsClastogenicityPositive[9]
CCPD RatAcute Oral LD50500 mg/kg bw[9]
RatAcute Dermal LD50>2000 mg/kg[9]
In vitro mammalian cellsMutagenicity, Clastogenicity, AneugenicityNegative[9]
Irganox 1520 RatAcute Oral LD50>2000 mg/kg[10]

LD50: Lethal dose for 50% of the test population. bw: body weight.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, based on internationally recognized guidelines.

Fish Acute Toxicity Test (OECD TG 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • Test Organisms: Typically, juvenile rainbow trout (Oncorhynchus mykiss) or other sensitive species are used.

  • Procedure: Fish are exposed to a range of concentrations of the test substance in water. A control group is exposed to water without the test substance. Observations of mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

This test identifies substances that cause chromosomal damage (clastogenicity) or interfere with cell division (aneugenicity).

  • Test System: Cultured mammalian cells, such as human lymphocytes or Chinese Hamster Ovary (CHO) cells.

  • Procedure: Cells are exposed to the test substance with and without a metabolic activation system (S9 mix). After exposure, the cells are treated with cytochalasin B to block cell division at the binucleate stage. The cells are then harvested, stained, and examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

  • Data Analysis: The frequency of micronucleated cells in the treated cultures is compared to that in the control cultures. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.

Ready Biodegradability - Closed Bottle Test (OECD TG 301D)

This test assesses the potential for a substance to be rapidly biodegraded by microorganisms in an aquatic environment.

  • Procedure: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge). The solution is kept in a completely filled, closed bottle in the dark at a constant temperature for 28 days. The degradation of the test substance is determined by measuring the consumption of dissolved oxygen over the 28-day period.

  • Data Analysis: The percentage of biodegradation is calculated based on the amount of oxygen consumed relative to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a pass level of ≥60% ThOD within a 10-day window during the 28-day test.

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD TG 422)

This study provides information on the potential health hazards likely to arise from repeated exposure to a substance, including effects on reproduction and development.

  • Test Organisms: Typically rats.

  • Procedure: The test substance is administered daily to groups of male and female animals at three or more dose levels for a set period. For males, this is typically 28 days, and for females, it extends through mating, gestation, and lactation. During the study, observations of the animals' health, behavior, body weight, and food/water consumption are recorded. At the end of the study, the animals are euthanized, and a detailed pathological examination is performed. Reproductive and developmental parameters, such as fertility, gestation length, and pup viability and growth, are also assessed.

  • Data Analysis: The data are analyzed to determine the no-observed-adverse-effect level (NOAEL) and to identify any target organs for toxicity.

Signaling Pathways and Mechanisms of Toxicity

Understanding the molecular mechanisms by which these compounds exert their toxic effects is crucial for designing safer alternatives. The following diagrams, generated using Graphviz (DOT language), illustrate some of the known signaling pathways involved in the toxicity of this compound and its transformation product, this compound-quinone.

G cluster_6PPD_Q This compound-Quinone Toxicity in Coho Salmon This compound-Q This compound-Q Endothelial_Cells Endothelial Cells (Blood-Brain Barrier) This compound-Q->Endothelial_Cells Direct or Indirect Interaction Junctional_Complexes Disruption of Junctional Complexes (e.g., Tight Junctions) Endothelial_Cells->Junctional_Complexes Increased_Permeability Increased Vascular Permeability Junctional_Complexes->Increased_Permeability BBB_Disruption Blood-Brain Barrier Disruption Increased_Permeability->BBB_Disruption Hemorrhage Cerebral Hemorrhage and Edema BBB_Disruption->Hemorrhage Mortality Mortality Hemorrhage->Mortality G cluster_inflammation This compound/6PPD-Q Induced Inflammatory Signaling 6PPD_6PPDQ This compound / this compound-Q Cell_Stress Cellular Stress 6PPD_6PPDQ->Cell_Stress NF_kB_Activation NF-κB Activation Cell_Stress->NF_kB_Activation JAK_STAT_Activation JAK-STAT Activation Cell_Stress->JAK_STAT_Activation Pro_inflammatory_Cytokines Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB_Activation->Pro_inflammatory_Cytokines JAK_STAT_Activation->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation G cluster_hepatotoxicity This compound/6PPD-Q Induced Hepatotoxicity in Zebrafish 6PPD_6PPDQ This compound / this compound-Q PPARg_Binding Binding to PPARγ 6PPD_6PPDQ->PPARg_Binding PPARg_Downregulation Downregulation of PPARγ PPARg_Binding->PPARg_Downregulation Lipid_Metabolism_Disruption Disruption of Lipid Metabolism PPARg_Downregulation->Lipid_Metabolism_Disruption Carbohydrate_Metabolism_Disruption Disruption of Carbohydrate Metabolism PPARg_Downregulation->Carbohydrate_Metabolism_Disruption Hepatotoxicity Hepatotoxicity Lipid_Metabolism_Disruption->Hepatotoxicity Carbohydrate_Metabolism_Disruption->Hepatotoxicity

References

Evaluating Solid-Phase Extraction Sorbents for 6PPD-quinone Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPD-quinone) is a transformation product of the tire antioxidant this compound. Its emergence as a contaminant of concern, particularly due to its acute toxicity to certain aquatic species like coho salmon, has necessitated the development of robust and sensitive analytical methods for its detection in environmental samples.[1][2] Solid-phase extraction (SPE) is a critical step in the sample preparation workflow for this compound-quinone analysis, enabling concentration of the analyte and removal of matrix interferences prior to instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide provides an objective comparison of the performance of different SPE sorbents for the extraction of this compound-quinone from various matrices. The information presented is based on a review of scientific literature and technical documentation, with a focus on providing researchers, scientists, and drug development professionals with the data needed to select the most appropriate SPE strategy for their specific application.

Comparative Performance of SPE Sorbents for this compound-quinone

The selection of an appropriate SPE sorbent is crucial for achieving high recovery, minimizing matrix effects, and obtaining low detection limits. The following table summarizes the performance of various SPE sorbents as reported in the literature.

Sorbent TypeSample MatrixKey Performance DataSource
Polymeric Reversed-Phase River WaterRecovery: Interim acceptance criteria of ±30% from the true value for mean recovery and <30% for RSD met.[3][4]
Silica-based WaterRecovery: Good analyte recovery from spiked water samples (78%–91%).[5]
Mixed-mode (Oasis HLB) WaterLOQ: 5 ng/L.[5]
Captiva EMR-Lipid Fish TissueExtraction Efficiency: 86%[6]

Experimental Protocols

Detailed methodologies are essential for replicating experimental results. The following sections outline the key experimental protocols cited in this guide.

Method 1: Polymeric Reversed-Phase SPE (Following Draft EPA Method 1634)

This method utilizes a polymeric reversed-phase SPE cartridge for the extraction of this compound-quinone from water samples.

  • Sorbent: PromoChrom Polymeric Reverse Phase cartridge (Cat. No. C-6PPD-6mL-200mg)

  • Sample Pre-treatment: 250 mL river water samples were spiked with this compound-quinone at 400 ng/L.

  • SPE Cartridge Conditioning: Not explicitly detailed in the provided abstract, but typically involves rinsing with an organic solvent followed by equilibration with water.

  • Sample Loading: The pre-treated water sample is passed through the conditioned SPE cartridge.

  • Washing: The cartridge is washed to remove interfering substances.

  • Elution: this compound-quinone is eluted from the cartridge using an appropriate organic solvent.

  • Analysis: The eluate is analyzed by LC-MS/MS.

Method 2: Silica-based SPE

This method was developed for the analysis of this compound-quinone in water samples, particularly those with complex matrices like tunnel-wash runoff.

  • Sample Pre-treatment: Water samples undergo liquid-liquid extraction prior to SPE.

  • SPE Cartridge: Silica-based SPE cartridge.

  • Sample Loading: 10 mL of the extracted sample is applied to the SPE cartridge.

  • Washing: The cartridge is washed with 2 mL of water.

  • Drying: The cartridge is vacuum dried for 15 minutes.

  • Elution: this compound-quinone is eluted with four 0.4 mL aliquots of methanol.

  • Post-Elution: The eluate is evaporated to dryness under a stream of nitrogen at 60°C and the residue is reconstituted in 1 mL of acetonitrile.

  • Analysis: The reconstituted sample is analyzed by LC-MS/MS.

Method 3: Mixed-mode SPE (Oasis HLB)

This method has been employed for the sample clean-up and up-concentration of this compound-quinone from water samples.

  • Sorbent: Oasis HLB (30 mg/1 mL)

  • Conditioning: Cartridges are pre-washed with 1 mL of methanol and equilibrated with 5 mL of water.

  • Sample Loading: 10 mL of the water sample is applied to the cartridge.

  • Washing: The cartridge is washed with 2 mL of water.

  • Drying: The cartridge is vacuum dried for 15 minutes.

  • Elution: this compound-quinone is eluted with four 0.4 mL aliquots of methanol.

  • Post-Elution: The eluate is evaporated to dryness and reconstituted for analysis.

  • Analysis: LC-MS/MS.

Experimental Workflow

The following diagram illustrates a general workflow for the solid-phase extraction and analysis of this compound-quinone.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis SampleCollection Sample Collection Filtration Filtration/Centrifugation SampleCollection->Filtration Conditioning Cartridge Conditioning Spiking Internal Standard Spiking Filtration->Spiking Loading Sample Loading Spiking->Conditioning Washing Cartridge Washing Conditioning->Loading Loading->Washing Elution Analyte Elution Washing->Elution Evaporation Solvent Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: General workflow for this compound-quinone analysis using SPE.

Conclusion

The choice of SPE sorbent for this compound-quinone analysis depends on the sample matrix, desired limit of quantification, and the available analytical instrumentation. Polymeric reversed-phase sorbents, as highlighted in the draft EPA Method 1634, offer a standardized approach for water samples.[3] For more complex matrices or when aiming for very low detection limits, methods involving silica-based or mixed-mode sorbents have demonstrated good recovery and performance.[5] For lipid-rich samples such as fish tissue, specialized lipid removal cartridges like Captiva EMR-Lipid are effective.[6] Researchers should carefully consider the data presented in this guide and the specific requirements of their study to select the optimal SPE strategy for reliable and accurate quantification of this compound-quinone.

References

Cross-validation of analytical results between different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of scientific research and pharmaceutical development, the ability to reproduce findings across different laboratories is a cornerstone of data integrity and reliability. Inter-laboratory cross-validation, also known as analytical method transfer, is the formal process that qualifies a laboratory to use an analytical test procedure that originated in another laboratory.[1][2] This guide provides an objective comparison of the methodologies and presents supporting experimental data to aid researchers, scientists, and drug development professionals in designing and assessing inter-laboratory cross-validation studies.

The primary objective of such a study is to ensure that the analytical method, when performed at a receiving laboratory, yields equivalent results to those obtained at the transferring laboratory.[3] A poorly executed analytical method transfer can lead to significant issues, including delayed product releases, costly retesting, and regulatory non-compliance.[3]

Experimental Protocols

A successful inter-laboratory cross-validation study hinges on a well-defined protocol that outlines the objectives, methodologies, and acceptance criteria. The following steps provide a detailed methodology for conducting a robust cross-validation study.

1. Pre-Transfer Activities:

  • Formation of a Cross-Functional Team: Designate leads and team members from both the transferring (originating) and receiving laboratories, including personnel from Analytical Development, Quality Assurance/Quality Control (QA/QC), and Operations.[3]

  • Method Documentation Review: The transferring laboratory must provide all relevant documentation to the receiving laboratory, including the analytical method procedure, validation reports, and development reports.[1]

  • Training and Familiarization: Personnel at the receiving laboratory should be thoroughly trained on the analytical method by experienced analysts from the transferring laboratory.[3] This may involve on-site training or detailed video demonstrations.

  • Equipment and Reagent Qualification: The receiving laboratory must ensure that all necessary equipment is qualified, calibrated, and maintained according to established procedures.[4] All reagents and standards must also be of the appropriate quality.

2. The Cross-Validation Protocol:

The protocol should be a comprehensive document, jointly approved by both laboratories, that includes:

  • Objective and Scope: Clearly state the purpose of the cross-validation study.[1]

  • Materials and Instruments: List all materials, reagents, and instruments to be used, including their specifications.[1]

  • Experimental Design: Describe the number of samples, replicates, and concentration levels to be tested. A common approach is to analyze the same set of well-characterized samples at both laboratories.[2]

  • Analytical Procedure: Provide a detailed, step-by-step description of the analytical method.

  • Acceptance Criteria: Pre-define the statistical methods and acceptance criteria that will be used to compare the results from both laboratories.[1] These criteria are typically based on the performance characteristics of the method, such as accuracy and precision.[5]

3. Execution of the Study:

  • Sample Analysis: Both the transferring and receiving laboratories analyze the same lot of homogeneous samples according to the approved protocol.[2] It is crucial that each laboratory follows its own standard operating procedures (SOPs) for routine analysis.

  • Data Recording: All raw data, observations, and any deviations from the protocol must be meticulously documented.[3]

4. Data Evaluation and Reporting:

  • Statistical Analysis: The data from both laboratories are compiled and statistically compared using the methods defined in the protocol. Common statistical tools include t-tests, F-tests, and equivalence testing.[3]

Data Presentation

The quantitative data generated during the cross-validation study should be summarized in a clear and structured format to facilitate easy comparison. The following table presents a hypothetical example of results from a cross-validation study for an HPLC assay to determine the concentration of a drug substance.

ParameterLaboratory A (Transferring)Laboratory B (Receiving)Acceptance CriteriaPass/Fail
Precision (RSD)
Sample 1 (Low Conc.)1.2%1.5%RSD ≤ 2.0%Pass
Sample 2 (Mid Conc.)0.9%1.1%RSD ≤ 2.0%Pass
Sample 3 (High Conc.)0.8%0.9%RSD ≤ 2.0%Pass
Accuracy (% Recovery)
Sample 1 (Low Conc.)99.5%101.0%98.0% - 102.0%Pass
Sample 2 (Mid Conc.)100.2%100.8%98.0% - 102.0%Pass
Sample 3 (High Conc.)99.8%100.5%98.0% - 102.0%Pass
Linearity (r²) 0.99950.9992r² ≥ 0.999Pass

Visualizing the Process and Concepts

To better understand the workflow and the relationships between key validation parameters, the following diagrams are provided.

G cluster_pre_transfer Phase 1: Pre-Transfer cluster_execution Phase 2: Execution cluster_post_transfer Phase 3: Post-Transfer a Form Cross-Functional Team b Review Method Documentation a->b c Train Receiving Lab Personnel b->c d Qualify Equipment & Reagents c->d e Develop & Approve Protocol d->e f Analyze Samples at Both Labs e->f g Document All Data & Deviations f->g h Compile & Statistically Analyze Data g->h i Compare Against Acceptance Criteria h->i j Generate Final Transfer Report i->j k Method Successfully Transferred j->k

Caption: Workflow for Inter-Laboratory Analytical Method Transfer.

G cluster_core Core Validation Parameters cluster_derived Derived & Practical Parameters Accuracy Accuracy (Closeness to True Value) Range Range (Acceptable Interval) Accuracy->Range Precision Precision (Repeatability) Precision->Range Specificity Specificity (Analyte in Presence of Others) LOD LOD (Limit of Detection) Specificity->LOD LOQ LOQ (Limit of Quantitation) Specificity->LOQ Linearity Linearity (Proportional Response) Linearity->Range Robustness Robustness (Resists Small Variations) Method Validated Analytical Method Method->Accuracy Method->Precision Method->Specificity Method->Linearity Method->Robustness

References

Unraveling the Environmental Successors to 6PPD: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The ubiquitous antioxidant N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) has been a mainstay in the tire industry for decades, prized for its ability to prevent the degradation of rubber. However, the discovery of its highly toxic transformation product, this compound-quinone (this compound-q), and its devastating impact on coho salmon populations has catalyzed an urgent search for safer alternatives.[1][2] This guide provides a comprehensive comparison of the environmental impact of this compound and its emerging substitutes, offering researchers, scientists, and drug development professionals a critical assessment of the available data.

Quantitative Toxicity Assessment

The acute toxicity of this compound, this compound-q, and its potential substitutes to various aquatic species is a primary metric for evaluating their environmental risk. The following tables summarize the available 96-hour and 24-hour median lethal concentration (LC50) data, representing the concentration of a substance that is lethal to 50% of the test organisms within a specified timeframe.

Table 1: Acute Toxicity (96h LC50) of this compound and its Substitutes

CompoundSpeciesLC50 (µg/L)Reference
This compoundGobiocypris rarus162[3]
This compoundZebrafish (Danio rerio) larvae443[3]
CCPDCoho Salmon (Oncorhynchus kisutch)32[1]

Table 2: Acute Toxicity (24h LC50) of this compound-quinone and its Analogs

CompoundSpeciesLC50 (µg/L)Reference
This compound-quinoneCoho Salmon (Oncorhynchus kisutch)0.095[1][4]
This compound-quinoneBrook Trout (Salvelinus fontinalis)0.59[5]
This compound-quinoneRainbow Trout (Oncorhynchus mykiss)1 (72h LC50)[5]
CCPD-quinoneCoho Salmon (Oncorhynchus kisutch)>149 (not acutely toxic at solubility limit)[1]

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Fish Acute Toxicity Test (OECD Guideline 203)

This widely accepted protocol is designed to determine the median lethal concentration (LC50) of a substance in fish over a 96-hour period.[6][7]

Key Methodological Parameters:

  • Test Organisms: Juvenile fish of a recommended species (e.g., Rainbow Trout, Zebrafish). For this compound and its substitutes, studies have also focused on particularly sensitive species like Coho Salmon.

  • Exposure Conditions: Fish are exposed to a series of concentrations of the test substance in a geometric series. The test is typically conducted under static or semi-static conditions with a controlled photoperiod (e.g., 12-16 hours of light) and temperature.[6][8]

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[6] Any abnormal behavioral or physiological responses are also noted.

  • Data Analysis: The LC50 values and their confidence intervals are calculated using statistical methods such as probit analysis.[8]

  • Analytical Monitoring: The concentrations of the test substance in the water are analytically verified at the beginning and end of the test to ensure accurate exposure levels.[6]

Analytical Methods for Quantification

Accurate quantification of this compound, this compound-q, and their analogs in environmental and biological samples is critical for exposure and toxicity assessments. The primary analytical technique employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .

Typical LC-MS/MS Protocol for this compound-q in Water Samples:

  • Sample Preparation: Water samples are often subjected to solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. Direct injection is also a feasible method for some applications.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where the target compounds are separated on a C18 reversed-phase column.

  • Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analytes. Isotope-labeled internal standards, such as d5-6PPD-q, are often used to improve the accuracy of quantification.[9]

Signaling Pathways and Experimental Workflows

To visualize the complex biological and experimental processes involved in assessing the environmental impact of this compound and its substitutes, the following diagrams have been generated using Graphviz.

cluster_exposure Exposure cluster_cellular Cellular Response cluster_organismal Organismal Effect This compound-quinone This compound-quinone Disruption_of_Endothelial_Cell_Junctions Disruption of Endothelial Cell Junctions This compound-quinone->Disruption_of_Endothelial_Cell_Junctions Binds to unidentified target protein(s) Increased_Vascular_Permeability Increased Vascular Permeability Disruption_of_Endothelial_Cell_Junctions->Increased_Vascular_Permeability Blood-Brain_Barrier_Disruption Blood-Brain Barrier Disruption Increased_Vascular_Permeability->Blood-Brain_Barrier_Disruption Urban_Runoff_Mortality_Syndrome Urban Runoff Mortality Syndrome Blood-Brain_Barrier_Disruption->Urban_Runoff_Mortality_Syndrome

Figure 1: Simplified signaling pathway of this compound-quinone toxicity in coho salmon.

cluster_setup Test Setup cluster_exposure Exposure (96 hours) cluster_analysis Data Analysis Test_Substance Test Substance (e.g., this compound, CCPD) Exposure_Tanks Exposure Tanks (Geometric Series of Concentrations) Test_Substance->Exposure_Tanks Test_Organisms Test Organisms (e.g., Coho Salmon) Test_Organisms->Exposure_Tanks Control_Group Control Group (No Test Substance) Test_Organisms->Control_Group Observation Record Mortalities and Abnormal Behavior at 24, 48, 72, 96h Exposure_Tanks->Observation Water_Sampling Water Sampling for Concentration Analysis (t=0 and t=96h) Exposure_Tanks->Water_Sampling Control_Group->Observation LC50_Calculation Calculate LC50 Value (e.g., Probit Analysis) Observation->LC50_Calculation

Figure 2: Experimental workflow for OECD Guideline 203 Fish Acute Toxicity Test.

6PPD_in_Tire This compound in Tire This compound-quinone This compound-quinone 6PPD_in_Tire->this compound-quinone Reacts with Tire_Wear_Particles Tire Wear Particles 6PPD_in_Tire->Tire_Wear_Particles Abrasion Ozone Ozone (O3) Ozone->this compound-quinone This compound-quinone->Tire_Wear_Particles Contaminates Stormwater_Runoff Stormwater Runoff Tire_Wear_Particles->Stormwater_Runoff Aquatic_Environment Aquatic Environment Stormwater_Runoff->Aquatic_Environment Coho_Salmon Coho Salmon Aquatic_Environment->Coho_Salmon Exposure Toxicity Acute Toxicity Coho_Salmon->Toxicity Leads to

Figure 3: Logical relationship of this compound transformation and environmental impact.

Conclusion

The data clearly indicates that this compound-quinone is exceptionally toxic to coho salmon, driving the urgent need for safer alternatives. Emerging substitutes like CCPD show promise, with its quinone transformation product (CCPD-q) being significantly less toxic to this sensitive species.[1] However, the parent compound CCPD still exhibits some aquatic toxicity. Further research is imperative to fully characterize the environmental fate and toxicological profiles of a wider range of potential substitutes and their degradation products. This includes not only acute toxicity but also chronic and sublethal effects on a broader array of aquatic organisms. The development of robust and standardized testing protocols, coupled with advanced analytical methods, will be crucial in guiding the tire industry towards environmentally benign and sustainable alternatives.

References

Navigating the Analysis of 6PPD-Quinone in Aqueous Matrices: A Comparative Guide to EPA Method 1634 and Alternative Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the environmental analysis of emerging contaminants, this guide provides a comprehensive comparison of EPA Method 1634 and alternative analytical methods for the determination of 6PPD-quinone in water. This document outlines method performance characteristics, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

The recent identification of this compound-quinone, a transformation product of the tire antioxidant this compound, as a potent toxicant to certain aquatic species has spurred the development of sensitive and reliable analytical methods.[1] In January 2024, the U.S. Environmental Protection Agency (EPA) released the draft Method 1634 for the analysis of this compound-quinone in aqueous matrices.[2][3] This method, along with other independently developed laboratory procedures, provides crucial tools for understanding the fate and transport of this contaminant.

This guide focuses on a comparative evaluation of the official draft EPA Method 1634, which utilizes solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a common alternative approach: direct injection analysis by LC-MS/MS.

Performance Characteristics at a Glance

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative data for EPA Method 1634 and a representative direct injection LC-MS/MS method, offering a clear comparison of their capabilities.

Performance CharacteristicEPA Method 1634 (Draft)Direct Injection LC-MS/MS
Method Detection Limit (MDL) / Limit of Quantitation (LOQ) MDL: 0.285 ng/LLOQ: 0.005 ng/mL (5 ng/L)
Reporting Limit (RL) 2 ng/LNot explicitly stated, but method is sensitive to mid-ng/L levels
Accuracy / Recovery Average Recovery: 95.0% (in deionized water)[4]Absolute Recoveries: 97% - 108% (in various water matrices)[5]
Precision (%RSD) 4.0% (in deionized water)[4]<10% (in various water matrices)[5]
Linear Range 0.025 - 10 ng/mL0.005 - 10 ng/mL[6]
Sample Volume 250 mL[7]1 mL[6]
Sample Preparation Solid-Phase Extraction (SPE)Dilution and direct injection
Analysis Time (per sample) ~10 minutes (can be optimized to ~5.5 minutes)[4]~8.5 minutes

In-Depth Look at Experimental Protocols

A thorough understanding of the experimental workflow is essential for successful method implementation. This section provides detailed protocols for both EPA Method 1634 and a typical direct injection LC-MS/MS method.

EPA Method 1634: SPE-LC-MS/MS

This method employs a concentration and clean-up step using solid-phase extraction prior to instrumental analysis.

1. Sample Preparation (Solid-Phase Extraction) [3][4][7]

  • Sample Collection: Collect a 250 mL aqueous sample in an amber glass bottle.

  • Internal Standard Spiking: Spike the sample with an isotopically labeled internal standard (e.g., ¹³C₆-6PPD-quinone).

  • Cartridge Conditioning: Condition a polymeric SPE cartridge with acetonitrile followed by reagent water.

  • Sample Loading: Load the entire 250 mL sample onto the SPE cartridge.

  • Cartridge Washing: Wash the cartridge to remove potential interferences.

  • Elution: Elute the retained this compound-quinone from the cartridge with acetonitrile.

  • Final Volume Adjustment: Adjust the final extract volume to 1 mL.

2. Instrumental Analysis (LC-MS/MS) [8]

  • Chromatographic Separation: Inject an aliquot of the extract onto a C18 reversed-phase HPLC column. A typical mobile phase gradient consists of 0.2% formic acid in water and acetonitrile.

  • Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transitions for both native this compound-quinone and the labeled internal standard.

Alternative Method: Direct Injection-LC-MS/MS

This approach simplifies the sample preparation process, offering a faster turnaround time.[6][9][10]

1. Sample Preparation [5][6]

  • Sample Collection: Collect a small volume of the aqueous sample (e.g., 1 mL).

  • Internal Standard Spiking and Dilution: Add an isotopically labeled internal standard (e.g., d₅-6PPD-quinone) and dilute the sample with an equal volume of acetonitrile.

  • Centrifugation: Centrifuge the sample to pellet any particulate matter.

2. Instrumental Analysis (LC-MS/MS) [5][6]

  • Chromatographic Separation: Inject an aliquot of the supernatant directly onto a C18 reversed-phase HPLC column. A common mobile phase gradient uses 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer in MRM mode to detect and quantify this compound-quinone and its internal standard based on their characteristic mass transitions.

Visualizing the Method Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflows for EPA Method 1634 and the direct injection method.

EPA_Method_1634_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis Instrumental Analysis sample 250 mL Aqueous Sample spike_is Spike with ¹³C₆-6PPD-quinone sample->spike_is load Load Sample spike_is->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute with Acetonitrile wash->elute adjust_vol Adjust to 1 mL Final Volume elute->adjust_vol inject Inject on LC-MS/MS adjust_vol->inject separate C18 Column Separation inject->separate detect Tandem MS Detection (MRM) separate->detect quantify Quantify this compound-quinone detect->quantify

Workflow for EPA Method 1634.

Direct_Injection_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample 1 mL Aqueous Sample spike_dilute Spike with d₅-6PPD-quinone and Dilute with Acetonitrile sample->spike_dilute centrifuge Centrifuge spike_dilute->centrifuge inject Inject Supernatant on LC-MS/MS centrifuge->inject separate C18 Column Separation inject->separate detect Tandem MS Detection (MRM) separate->detect quantify Quantify this compound-quinone detect->quantify

Workflow for Direct Injection LC-MS/MS.

Discussion and Method Selection Considerations

Both EPA Method 1634 and direct injection LC-MS/MS methods offer reliable and sensitive means for the quantification of this compound-quinone in aqueous samples. The primary distinction lies in the sample preparation step.

EPA Method 1634 is designed to be a robust and widely applicable reference method. The solid-phase extraction step serves to concentrate the analyte, thereby achieving very low detection limits, and also to remove matrix components that could interfere with the analysis. This makes it particularly suitable for complex matrices such as stormwater and surface water, where a high degree of sample cleanup is often necessary.[11] The performance-based nature of the method allows for optimization, such as reducing the analysis time, as long as performance criteria are met.[4]

Direct injection LC-MS/MS methods provide a significant advantage in terms of sample throughput and reduced solvent consumption. By eliminating the SPE step, the time and cost per analysis are decreased. These methods have demonstrated excellent recovery and precision in various water matrices, including river water and road runoff.[5][6] However, the potential for matrix effects is higher without a dedicated cleanup step, which may necessitate more careful method validation for each specific matrix type.

The choice between these methods will depend on the specific requirements of the study. For regulatory monitoring and situations requiring the lowest possible detection limits in complex samples, the robustness of EPA Method 1634 is advantageous. For research applications, high-throughput screening, or when dealing with less complex matrices, the speed and efficiency of direct injection methods may be more suitable. As the body of research on this compound-quinone grows, the analytical community will continue to refine and adapt these methods to meet the evolving challenges of environmental analysis.

References

Navigating the Analytical Landscape of 6PPD and 6PPD-quinone: A Guide to Ensuring Proficiency in an Evolving Field

Author: BenchChem Technical Support Team. Date: November 2025

The recent discovery of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)-quinone as a highly toxic environmental contaminant has spurred a rapid mobilization within the scientific community to develop robust analytical methods for its detection. As regulatory scrutiny and monitoring efforts intensify, laboratories engaged in the analysis of this compound and its toxic transformation product, this compound-quinone, will increasingly require mechanisms to validate the accuracy and comparability of their data. While dedicated, commercial proficiency testing (PT) schemes for these specific compounds are not yet widely established, this guide provides a comprehensive comparison of currently available analytical methodologies and a framework for laboratories to establish internal quality control measures, thereby preparing for the inevitable emergence of formal PT programs.

The analysis of this compound and this compound-quinone presents unique challenges due to the compounds' physicochemical properties and the complex matrices in which they are often found, such as stormwater runoff and surface waters. To ensure data of high quality and reliability, a thorough understanding of the available analytical techniques and adherence to stringent quality control protocols are paramount.

Comparative Analysis of Analytical Methodologies

The cornerstone of reliable this compound and this compound-quinone analysis is the use of highly sensitive and selective instrumentation, primarily Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The recent publication of EPA Method 1634 provides a standardized approach that is expected to become the benchmark for regulatory monitoring.[1][2] This method, along with other validated in-house laboratory procedures, forms the basis for the current state of the art in this compound-quinone analysis.

Below is a comparative summary of key analytical parameters and quality control measures that laboratories should consider when developing or refining their methods.

ParameterEPA Method 1634 (Draft)Typical In-House Validated MethodsKey Considerations
Instrumentation Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)LC-MS/MSHigh sensitivity and selectivity are crucial for detecting low environmental concentrations.
Quantitation Isotope DilutionIsotope Dilution (using labeled internal standards like this compound-quinone-d5)Corrects for matrix effects and variations in extraction efficiency, leading to higher accuracy.[3]
Sample Preparation Solid Phase Extraction (SPE)SPE, Direct Injection (for less complex matrices)SPE is often necessary to concentrate the analytes and remove interfering substances from complex samples like stormwater.[3]
Reporting Limit 2 ng/L (ppt)0.001 - 0.010 µg/L (1 - 10 ng/L)The required reporting limit will depend on the specific project objectives and regulatory requirements.[2][3][4]
Sample Collection 100 mL amber glass bottles, cooled to ≤10°CAmber glass bottles to prevent photodegradation; some studies note HDPE can be used for short periods.[3][5]Minimizing headspace and ensuring proper storage are critical to prevent analyte loss.[5]
Holding Time 14 days (from sampling to extraction)Typically 14 days, with some studies indicating stability for longer periods when frozen.[3][6][7]Adherence to holding times is essential for sample integrity.
Quality Control Method blanks, laboratory control samples, matrix spikes, and duplicates.Similar to EPA 1634, with acceptance criteria for accuracy and precision (e.g., 80-120% recovery for spikes).[6]A robust QC program is fundamental to demonstrating data quality and preparing for PT schemes.

Experimental Protocols: A Closer Look

A successful analysis of this compound and this compound-quinone hinges on meticulous attention to detail throughout the entire workflow, from sample collection to data acquisition.

Sample Collection and Handling

Proper sample collection is the first critical step in obtaining reliable data. Due to the potential for photodegradation and adsorption to container walls, specific protocols should be followed:

  • Containers: Use certified clean amber glass bottles with PTFE-lined caps.[7][8] If glass is not available, high-density polyethylene (HDPE) may be used for short-term storage.[5]

  • Sampling Technique: When collecting grab samples, it is recommended to rinse the bottle with the sample water three times before filling. Minimize headspace to reduce volatilization.[5]

  • Preservation and Storage: Samples should be cooled to ≤10°C immediately after collection and stored in the dark.[3] The holding time from collection to extraction is typically 14 days.[3]

Sample Preparation: Solid Phase Extraction (SPE)

For complex matrices like stormwater, a concentration and clean-up step is often necessary. SPE is the most common technique employed.

  • Cartridge Conditioning: The SPE cartridge (e.g., a polymeric reversed-phase sorbent) is conditioned with a sequence of solvents, typically methanol followed by reagent water.

  • Sample Loading: The aqueous sample, spiked with a labeled internal standard (e.g., this compound-quinone-d5), is passed through the conditioned cartridge. The analytes of interest are retained on the sorbent.

  • Washing: The cartridge is washed with a weak solvent to remove interfering substances.

  • Elution: The retained analytes are eluted from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or methanol).

  • Concentration: The eluate is often evaporated to a smaller volume and reconstituted in a solvent compatible with the LC-MS/MS system.

Instrumental Analysis: LC-MS/MS

The prepared sample extract is then analyzed by LC-MS/MS.

  • Chromatographic Separation: The analytes are separated on a C18 reversed-phase column using a gradient of mobile phases, typically water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.

  • Mass Spectrometric Detection: The separated analytes are ionized (usually by electrospray ionization - ESI) and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions are monitored for each analyte and its labeled internal standard, providing high selectivity and sensitivity.

Visualizing Key Processes

To aid in the understanding of the environmental transformation of this compound and the analytical workflow, the following diagrams are provided.

G cluster_tire Tire Rubber cluster_environment Environment cluster_aquatic Aquatic Environment This compound This compound This compound-quinone This compound-quinone This compound->this compound-quinone Reaction with Ozone Ozone (O3) Ozone (O3) Stormwater Runoff Stormwater Runoff This compound-quinone->Stormwater Runoff Transport Receiving Waters Receiving Waters Stormwater Runoff->Receiving Waters Toxicity to Coho Salmon Toxicity to Coho Salmon Receiving Waters->Toxicity to Coho Salmon

Caption: Chemical transformation of this compound and its environmental pathway.

G cluster_prep Sample Preparation cluster_analysis Analysis & Quality Control Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Internal Standard Spiking->Solid Phase Extraction (SPE) Elution & Concentration Elution & Concentration Solid Phase Extraction (SPE)->Elution & Concentration LC-MS/MS Analysis LC-MS/MS Analysis Elution & Concentration->LC-MS/MS Analysis Data Review & Quantitation Data Review & Quantitation LC-MS/MS Analysis->Data Review & Quantitation QC Check (Blanks, Spikes, Duplicates) QC Check (Blanks, Spikes, Duplicates) Data Review & Quantitation->QC Check (Blanks, Spikes, Duplicates) QC Check (Blanks, Spikes, Duplicates)->Data Review & Quantitation Fail Final Report Final Report QC Check (Blanks, Spikes, Duplicates)->Final Report Pass

Caption: Recommended internal quality control workflow for this compound-quinone analysis.

Preparing for the Future: Internal Proficiency

In the absence of established external PT schemes, laboratories can and should implement a robust internal program to ensure the quality of their this compound and this compound-quinone data. This can include:

  • Certified Reference Materials (CRMs): Regularly analyzing CRMs for this compound and this compound-quinone provides an independent assessment of analytical accuracy.

  • Inter-laboratory Comparison Studies: Collaborating with other laboratories to analyze split samples can provide valuable insights into method performance and potential biases.

  • Control Charting: Trending the results of laboratory control samples and matrix spikes over time can help identify and address drifts in instrument performance or method execution.

By adopting standardized methods, implementing rigorous quality control procedures, and proactively assessing performance, laboratories can generate defensible data and be well-prepared for the future landscape of proficiency testing for these critical environmental contaminants.

References

Uncertainty estimation in the measurement of 6PPD in complex matrices

A Comparative Analysis of 6PPD and 6PPD-quinone Toxicokinetics in Fish

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the uptake, distribution, metabolism, and excretion of the tire antioxidant 6PPD and its highly toxic transformation product, this compound-quinone, in various fish species.

The widespread use of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (this compound) as an antioxidant in tires has led to the emergence of a significant environmental contaminant: this compound-quinone. Formed through the reaction of this compound with atmospheric ozone, this compound-quinone is washed into aquatic ecosystems via stormwater runoff, posing a severe threat to certain fish species, particularly salmonids.[1][2] Understanding the comparative toxicokinetics of this compound and this compound-quinone is crucial for assessing the ecological risk they pose and for developing effective mitigation strategies. This guide provides a comprehensive comparison of their behavior in fish, supported by experimental data and detailed methodologies.

Comparative Toxicokinetics: Uptake, Biotransformation, and Elimination

While direct comparative studies on the toxicokinetics of this compound and this compound-quinone in the same fish species under identical conditions are limited, a synthesis of available research provides critical insights into their distinct behaviors. This compound-quinone is notably more acutely toxic to sensitive species than its parent compound, this compound.[3]

A study on adult zebrafish exposed to environmentally relevant concentrations (20 μg/L) of both compounds for 28 days revealed that this compound caused more severe liver damage, including hepatic vacuolization and lipid accumulation, than this compound-quinone.[3] This suggests that while this compound-quinone is more acutely lethal to some species, this compound may exert significant chronic toxicity.

Uptake and Distribution

The primary route of exposure for fish to this compound and this compound-quinone in the environment is through contaminated water.[4] Once absorbed, these compounds are distributed to various tissues. In adult zebrafish, this compound-quinone has been found to predominantly accumulate in the brain, intestine, and eyes, with the lowest concentrations detected in the liver.[5] The chorion of zebrafish embryos has been shown to act as a partial barrier, reducing the uptake of this compound-quinone.[6][7]

Biotransformation: A Key Determinant of Species Sensitivity

The biotransformation of this compound and this compound-quinone is a critical factor in determining their toxicity, with significant variations observed between fish species.[8] Tolerant species are generally more efficient at detoxifying these compounds.

In zebrafish embryos, this compound is metabolized to various transformation products, including 4-hydroxydiphenylamine.[9] For this compound-quinone, over 95% of the absorbed compound is biotransformed, with a major metabolite being an O-glucuronide conjugate of hydroxylated this compound-quinone.[7][10] The formation of this glucuronide metabolite is a key detoxification pathway, and higher levels of this metabolite are found in the bile of tolerant fish species compared to sensitive ones.[10][11][12][13]

Tolerant species, such as Chinook salmon and westslope cutthroat trout, exhibit higher levels of hydroxylated metabolites of this compound-quinone, suggesting a more effective detoxification mechanism.[8] In contrast, highly sensitive species like coho salmon, brook trout, and rainbow trout appear to have a lower capacity for this biotransformation, leading to the accumulation of the toxic parent compound.[10][11][12][13] Studies have also shown that the (R)-enantiomer of this compound-quinone is metabolized more rapidly than the (S)-enantiomer in rainbow trout and coho salmon liver S9 fractions.[14]

Elimination

The formation of more water-soluble metabolites, such as glucuronide and sulfate conjugates, facilitates the elimination of this compound and this compound-quinone from the body, primarily through bile and urine. The efficiency of this elimination process is directly linked to the rate of biotransformation, further explaining the differences in sensitivity among fish species.

Quantitative Toxicokinetic Data

The following table summarizes the available quantitative data on the toxicity of this compound-quinone in various fish species. Direct comparative toxicokinetic parameters for this compound are largely unavailable in the current literature.

Fish SpeciesLife StageExposure DurationLC50 (µg/L)Reference
Coho Salmon (Oncorhynchus kisutch)Juvenile24 hours< 0.10[1]
Brook Trout (Salvelinus fontinalis)-24 hours0.59[1]
Rainbow Trout (Oncorhynchus mykiss)-72 hours1.0[1]
White-spotted Char (Salvelinus leucomaenis pluvius)-24 hours0.51[15]
Lake Trout (Salvelinus namaycush)Alevins45 days0.39[16]
Lake Trout (Salvelinus namaycisch)Fry96 hours0.50[16]

Experimental Protocols

The methodologies employed in the cited studies are crucial for the interpretation of the presented data. Below are detailed descriptions of the key experimental protocols.

Fish Exposure Studies
  • Test Organisms: Various fish species and life stages have been used, including zebrafish (Danio rerio) embryos and adults, coho salmon (Oncorhynchus kisutch), rainbow trout (Oncorhynchus mykiss), brook trout (Salvelinus fontinalis), and others.[1][3][9]

  • Exposure Conditions: Fish are typically exposed to varying concentrations of this compound or this compound-quinone in a semi-static or flow-through system. The exposure duration can range from a few hours for acute toxicity tests to several weeks for chronic studies.[3][9] Water quality parameters such as temperature, pH, and dissolved oxygen are monitored and maintained at optimal levels.

  • Sample Collection: At predetermined time points, fish tissues (e.g., liver, muscle, brain, intestine), bile, and water samples are collected for analysis.[5][17]

Analytical Chemistry
  • Sample Preparation: Fish tissues are often homogenized and extracted using methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), accelerated solvent extraction (ASE), or sonication.[17][18][19] The extracts are then cleaned up using solid-phase extraction (SPE) or other purification techniques to remove interfering matrix components.[18][19]

  • Chemical Analysis: The quantification of this compound, this compound-quinone, and their metabolites is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[18][20] This technique provides high sensitivity and selectivity for the target analytes. High-resolution mass spectrometry (HRMS) is used for the identification of unknown metabolites.[10]

Visualizing Toxicokinetic Pathways and Workflows

To better illustrate the processes involved in the toxicokinetics of this compound and this compound-quinone in fish, the following diagrams were generated using Graphviz.

toxicokinetic_workflow cluster_exposure Exposure cluster_fish Fish 6PPD_source This compound in Tires 6PPD_quinone_formation This compound-quinone Formation 6PPD_source->6PPD_quinone_formation Oxidation Ozone Ozone (O3) Ozone->6PPD_quinone_formation Runoff Stormwater Runoff 6PPD_quinone_formation->Runoff Aquatic_Environment Aquatic Environment Runoff->Aquatic_Environment Uptake Uptake (Gills, Skin) Aquatic_Environment->Uptake Distribution Distribution (Blood Circulation) Uptake->Distribution Tissue_Accumulation Tissue Accumulation (Brain, Intestine, Eyes) Distribution->Tissue_Accumulation Biotransformation Biotransformation (Liver) Distribution->Biotransformation Elimination Elimination (Bile, Urine) Biotransformation->Elimination

Caption: Experimental workflow for studying this compound-quinone toxicokinetics in fish.

metabolic_pathway 6PPD_quinone This compound-quinone (Parent Compound) Phase_I Phase I Metabolism (Hydroxylation) 6PPD_quinone->Phase_I Hydroxylated_Metabolite Hydroxylated this compound-quinone Phase_I->Hydroxylated_Metabolite Phase_II Phase II Metabolism (Glucuronidation) Hydroxylated_Metabolite->Phase_II Glucuronide_Conjugate This compound-quinone-O-glucuronide Phase_II->Glucuronide_Conjugate Detoxification Detoxification & Excretion Glucuronide_Conjugate->Detoxification

Caption: Metabolic pathway of this compound-quinone detoxification in tolerant fish species.

References

A Comparative Guide to Analytical Techniques for 6PPD and its Quinone Derivative

Author: BenchChem Technical Support Team. Date: November 2025

The tire additive N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and its highly toxic ozonation product, this compound-quinone, are contaminants of emerging concern due to their widespread presence in the environment and potent toxicity to certain aquatic species, notably coho salmon.[1][2][3] Accurate and efficient analytical methods are crucial for monitoring their levels in various environmental matrices, understanding their fate and transport, and assessing potential risks to ecosystems and human health. This guide provides a comparative overview of established and new analytical techniques for the detection and quantification of this compound and this compound-quinone, aimed at researchers, scientists, and drug development professionals.

Established Method: Solid-Phase Extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS)

For years, the gold standard for analyzing this compound and its derivatives in aqueous samples has been liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), often preceded by a solid-phase extraction (SPE) step. This approach is favored for its high sensitivity and selectivity, allowing for the detection of trace levels of these compounds in complex matrices. The SPE step serves to concentrate the analytes from a larger sample volume and remove potential interferences, leading to cleaner extracts and improved analytical performance.

New Analytical Techniques: Streamlining Analysis and Enhancing Throughput

Recent advancements in analytical chemistry have focused on developing faster, more environmentally friendly, and higher-throughput methods for this compound and this compound-quinone analysis. These new techniques aim to reduce sample preparation time, decrease solvent consumption, and, in some cases, eliminate the need for chromatographic separation altogether.

Two notable new approaches are:

  • Direct Injection Liquid Chromatography-Tandem Mass Spectrometry (DI-LC-MS/MS): This method bypasses the time-consuming SPE step, allowing for the direct introduction of the sample (often after a simple filtration or dilution) into the LC-MS/MS system.[2] This significantly reduces sample preparation time and solvent usage.[1]

  • Direct Mass Spectrometry: Techniques such as Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS) offer a rapid screening approach that eliminates the need for chromatographic separation.[4] In CP-MIMS, analytes directly permeate a membrane into the mass spectrometer, providing a near-instantaneous measurement. This method is particularly well-suited for high-throughput screening of a large number of samples.[4]

Quantitative Data Comparison

The following table summarizes key performance metrics for the established and new analytical techniques for this compound-quinone analysis in water samples.

ParameterEstablished Method (SPE-LC-MS/MS)New Method (DI-LC-MS/MS)New Method (CP-MIMS)
Limit of Quantification (LOQ) 0.03 ng/L[1]1.74 ng/L[1]8 ng/L[4]
Sample Volume 9.6 mL - 500 mL[1]9.6 mL[1]Not specified, typically low
Analysis Time per Sample Hours (including SPE)< 8 minutes[2]~2.5 minutes[4]
Solvent Consumption HighLow[1]Very Low
Precision (%RSD) 1-3%[2]Not explicitly stated, but good agreement with established methods (r² = 0.982)[1]5%[4]
Accuracy/Recovery 78-91%[5]112.6% in stream water[2]Excellent agreement with LC-MS (slope: 1.01; R² = 0.992)[6]

Experimental Protocols

Established Method: SPE-LC-MS/MS Protocol

This protocol is a generalized representation based on common practices.

  • Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.[7]

  • Fortification: Spike the sample with an isotopically labeled internal standard (e.g., 13C6-6PPD-quinone) to correct for matrix effects and extraction inefficiencies.[5]

  • SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., C18) with methanol followed by deionized water.

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge. The analytes will be retained on the sorbent material.

  • Washing: Wash the cartridge with a weak solvent to remove any unretained interferences.

  • Elution: Elute the analytes from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile).

  • Analysis: Inject the eluate into an LC-MS/MS system for separation and detection. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[2]

New Method: Direct Injection LC-MS/MS Protocol

This protocol is a generalized representation of direct injection methods.

  • Sample Collection: Collect water samples in amber glass bottles.

  • Sample Preparation: Centrifuge or filter the sample to remove particulate matter.

  • Fortification: Add an isotopically labeled internal standard (e.g., D5-6PPD-quinone) to the sample.[2]

  • Analysis: Directly inject the prepared sample into the LC-MS/MS system for analysis, as described in the established method.

Visualizing the Analytical Workflows

The following diagrams illustrate the logical flow of the established and new analytical techniques.

cluster_established Established Method: SPE-LC-MS/MS A Sample Collection B Internal Standard Spiking A->B C Solid-Phase Extraction (SPE) B->C D Elution C->D E LC-MS/MS Analysis D->E

Caption: Workflow for the established SPE-LC-MS/MS method.

cluster_new New Method: Direct Injection LC-MS/MS F Sample Collection G Filtration/Dilution F->G H Internal Standard Spiking G->H I Direct Injection H->I J LC-MS/MS Analysis I->J

Caption: Workflow for the new direct injection LC-MS/MS method.

cluster_direct_ms New Method: Direct Mass Spectrometry (CP-MIMS) K Sample Collection L Internal Standard Spiking K->L M Membrane Introduction L->M N Direct MS Analysis M->N

Caption: Workflow for the direct mass spectrometry (CP-MIMS) method.

Signaling Pathway of this compound to this compound-Quinone

The transformation of this compound to its toxic quinone derivative is a critical pathway to consider in environmental analysis.

A This compound in Tires B Leaching into Environment A->B D Oxidation Reaction B->D C Ozone (O3) in Atmosphere C->D E This compound-quinone D->E F Toxicity to Aquatic Life E->F

Caption: Formation pathway of this compound-quinone from this compound.

References

Safety Operating Guide

Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for Elopiprazole

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers delving into the properties and applications of the novel compound Elopiprazole, a targeted approach to information retrieval is crucial. This comprehensive list of SEO-driven, long-tail keywords is designed to streamline the research process by categorizing search queries based on specific researcher intents. From foundational explorations to complex validation studies, these keywords will guide researchers to the most relevant and nuanced information available on this antipsychotic drug candidate.

Elopiprazole, a compound of the phenylpiperazine class, has been identified as an antagonist at dopamine D2 and D3 receptors and an agonist at serotonin 1A receptors.[1] While it has not been marketed for clinical use, it remains a subject of scientific inquiry for its potential applications in neurological research.[2] The following table provides a structured guide for researchers to effectively navigate the existing body of knowledge and to frame future research endeavors.

CategoryLong-tail Keyword
Foundational & Exploratory Elopiprazole mechanism of action
Elopiprazole dopamine D2 receptor antagonist activity
Elopiprazole serotonin 1A receptor agonist properties
Elopiprazole preclinical data and findings
Elopiprazole chemical structure and synthesis
in vitro characterization of Elopiprazole
Elopiprazole pharmacodynamics in animal models
discovery and history of Elopiprazole
Elopiprazole for neuroscience research applications
potential therapeutic targets of Elopiprazole
Methodological & Application Elopiprazole dopamine receptor binding assay protocol
serotonin 1A receptor functional assay with Elopiprazole
using Elopiprazole in rodent models of schizophrenia
Elopiprazole administration route for in vivo studies
calculating Elopiprazole dosage for cell culture experiments
Elopiprazole solution preparation for research
analytical methods for Elopiprazole quantification
experimental design for Elopiprazole behavioral studies
application of Elopiprazole in neuropharmacological screening
Elopiprazole as a tool compound for receptor studies
Troubleshooting & Optimization improving Elopiprazole solubility for in vitro assays
Elopiprazole stability issues in aqueous solution
minimizing Elopiprazole off-target effects in experiments
optimizing Elopiprazole concentration for neuronal cell lines
troubleshooting inconsistent results with Elopiprazole
Elopiprazole vehicle selection for animal studies
addressing Elopiprazole precipitation in stock solutions
impact of Elopiprazole on cell viability assays
controlling for Elopiprazole-induced behavioral side effects in mice
Elopiprazole dose-response curve optimization
Validation & Comparative Elopiprazole versus Aripiprazole mechanism of action
comparing Elopiprazole and Risperidone receptor affinity
efficacy of Elopiprazole vs other atypical antipsychotics
validating Elopiprazole's selectivity for dopamine D2/D3 receptors
cross-reactivity of Elopiprazole with other GPCRs
comparative analysis of Elopiprazole and Haloperidol
assessing the enantiomeric purity of Elopiprazole
biological activity of Elopiprazole enantiomers
head-to-head comparison of Elopiprazole and Brexpiprazole
evaluating the translational potential of Elopiprazole studies

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6PPD

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for the handling and disposal of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) in a laboratory setting.

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides detailed procedural information for the safe handling of this compound, a common antioxidant used in the rubber industry, to minimize exposure and mitigate potential health risks. Adherence to these protocols is crucial for personal safety and the integrity of your research.

Potential Hazards of this compound

This compound presents several health hazards that necessitate careful handling. It is known to be harmful if swallowed and can cause an allergic skin reaction.[1][2] Repeated or prolonged skin contact may lead to skin irritation and dermatitis.[2] Furthermore, this compound is recognized as being harmful to aquatic life with long-lasting effects.[1][3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheet recommendations.[1][2][3][4][5]

PPE CategoryRecommended Specifications
Hand Protection Wear suitable protective gloves with long cuffs.[3] Impervious gloves are recommended.[2]
Eye Protection Safety glasses with side-shields or safety goggles are recommended to prevent eye contact.[2][3]
Skin and Body Wear lightweight protective clothing to avoid skin contact.[2][5]
Respiratory In case of dust formation, use a suitable dust mask or other respiratory equipment to avoid breathing in dust particles.[4][5] Provide adequate ventilation.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to ensure safety at every step. The following workflow outlines the key procedures from preparation to disposal.

Procedural workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

  • Preparation :

    • Before handling this compound, thoroughly review the Safety Data Sheet (SDS).[1]

    • Ensure you are wearing the appropriate PPE as detailed in the table above.

    • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Handling :

    • Avoid generating dust when handling the solid form of this compound.[1][5]

    • Measure and transfer the chemical carefully.

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the handling area.[1][2]

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] If skin irritation or a rash occurs, seek medical attention.[1]

    • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[2]

    • Ingestion : If swallowed, call a poison center or doctor if you feel unwell.[1] Do not induce vomiting unless directed by medical personnel.[1]

    • Inhalation : If dust is inhaled, move to an area with fresh air.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure a safe workplace.

Waste TypeDisposal Procedure
Excess this compound Collect as much as possible in a clean, labeled, and sealed container for reuse or disposal.[5]
Contaminated PPE Contaminated work clothing should not be allowed out of the workplace.[1] Place all contaminated disposable PPE in a designated, sealed waste container.
Empty Containers Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]
General Disposal Dispose of all waste materials in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or water courses.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.